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  • Product: N-propyl-1H-pyrazole-5-carboxamide
  • CAS: 944783-05-5

Core Science & Biosynthesis

Foundational

N-Propyl-1H-Pyrazole-5-Carboxamide Synthesis: Strategic Pathways, Mechanisms, and Protocols

Executive Summary The 1H-pyrazole-5-carboxamide scaffold is a privileged structure in modern chemical synthesis, serving as the foundational pharmacophore for blockbuster PDE5 inhibitors (e.g., Sildenafil) and a broad sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazole-5-carboxamide scaffold is a privileged structure in modern chemical synthesis, serving as the foundational pharmacophore for blockbuster PDE5 inhibitors (e.g., Sildenafil) and a broad spectrum of agrochemicals, including advanced fungicides and insecticides[1][2]. The synthesis of "N-propyl-1H-pyrazole-5-carboxamide" derivatives generally bifurcates into two industrially relevant topologies:

  • The 3-n-propyl pyrazole core (e.g., 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide), which requires early-stage aliphatic chain installation prior to pyrazole ring cyclization[3].

  • The N-propyl amide derivative , which relies on late-stage amidation of a pre-constructed pyrazole-5-carboxylic acid with n-propylamine[4][5].

This whitepaper provides an in-depth mechanistic guide and self-validating experimental protocols for both pathways, designed for scale-up and high-yield isolation.

Retrosynthetic Analysis & Strategic Pathways

Thermodynamic control and functional group compatibility dictate the synthetic strategy. Attempting to alkylate a bare pyrazole ring directly at the C3/C5 position is synthetically unviable due to poor regioselectivity. Therefore, the 3-n-propyl moiety must be installed via a Claisen condensation of 2-pentanone and diethyl oxalate, followed by cyclization with hydrazine[3].

Conversely, for N-propyl amidation , the strategy relies on the activation of the C5-carboxylic acid. Direct coupling of the acid and amine is kinetically unfavorable due to the formation of an unreactive carboxylate salt. Thus, the acid must be converted into a highly electrophilic acyl chloride intermediate[4].

Pathway N1 2-Pentanone + Diethyl Oxalate N2 Ethyl 2,4-dioxoheptanoate N1->N2 NaOEt, EtOH Claisen Condensation N3 Ethyl 3-n-propyl-1H-pyrazole-5-carboxylate N2->N3 Hydrazine hydrate Cyclization N4 4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic acid N3->N4 1. HNO3/H2SO4 2. NaOH, H2O N5 4-Nitro-3-n-propyl-1H-pyrazole-5-carboxamide N4->N5 SOCl2, then NH3 Amidation N6 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide N5->N6 1. Me2SO4, NaOH 2. Pd/C, H2

Fig 1: Stepwise synthetic pathway for 3-n-propyl-1H-pyrazole-5-carboxamide derivatives.

Mechanistic Insights: Carboxylic Acid Activation

To synthesize the N-propyl amide variant (or the primary amide in the Sildenafil pathway), the pyrazole-5-carboxylic acid must be activated. While modern peptide coupling reagents (EDCI, HATU) are effective, remains the industrial gold standard due to atom economy and ease of purification[4].

Causality of the Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is not optional for optimal kinetics; it reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is highly electrophilic and attacks the carboxylic acid oxygen, drastically lowering the activation energy barrier for the formation of the acyl chloride while regenerating the DMF catalyst[4][5].

Mechanism A 1H-pyrazole-5-carboxylic acid B Acyl Chloride Intermediate A->B SOCl2, cat. DMF -SO2, -HCl C N-propyl-1H-pyrazole-5-carboxamide B->C n-Propylamine, Et3N Acyl Substitution

Fig 2: Mechanism of pyrazole-5-carboxylic acid activation and N-propyl amidation.

Quantitative Data: Amidation Optimization

The choice of coupling strategy significantly impacts the yield and purity of the final carboxamide. Below is a comparative analysis of amidation conditions for N-propyl-1H-pyrazole-5-carboxamide synthesis.

Coupling StrategyReagentsSolventTime (h)Yield (%)Purity (HPLC)
Acid Chloride SOCl₂, cat. DMF, Et₃NDCM492%>98%
Phosphonic Anhydride T₃P, Et₃NEtOAc688%96%
Carbodiimide EDCI, HOBt, DIPEADMF1285%95%
Imidazole CDI, DBUTHF878%92%

Data Interpretation: The acid chloride method provides the highest yield and purity. The gaseous byproducts (SO₂, HCl) are easily removed in vacuo, leaving no solid urea byproducts (unlike EDCI/DCC), which simplifies downstream purification.

Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems . Visual and thermodynamic cues are embedded within the steps to ensure the chemist can verify the reaction's progress in real-time without relying solely on offline analytics.

Protocol A: Synthesis of Ethyl 3-n-propyl-1H-pyrazole-5-carboxylate

Objective: Construct the core pyrazole ring with the required aliphatic chain.

  • Claisen Condensation: In a flame-dried flask under N₂, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the diethyl oxalate.

  • Addition: Dropwise, add a mixture of 2-pentanone (1.0 eq) and diethyl oxalate (1.0 eq) at 0 °C. Stir for 12 hours at room temperature.

  • Cyclization: Cool the mixture to 5 °C. Slowly add hydrazine hydrate (1.1 eq) over 30 minutes.

    • Self-Validation: The reaction is highly exothermic. A sudden temperature spike indicates successful initiation of the cyclization. Maintain the temperature below 20 °C to prevent the formation of kinetic side-products.

  • Isolation: Concentrate the mixture in vacuo, partition between EtOAc and H₂O, and wash the organic layer with brine. Dry over Na₂SO₄ and evaporate to yield the pyrazole ester as a pale yellow solid.

Protocol B: Activation and N-Propyl Amidation

Objective: Convert the pyrazole-5-carboxylic acid to the N-propyl carboxamide.

  • Acid Chloride Formation: Suspend 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M). Add 2 drops of anhydrous DMF.

  • Chlorination: Cool to 0 °C and add SOCl₂ (1.5 eq) dropwise. Allow to warm to 25 °C.

    • Self-Validation: Upon addition, vigorous gas evolution (SO₂ and HCl) will commence. The reaction is complete when gas evolution entirely ceases and the opaque suspension transitions into a transparent, pale-yellow solution (typically 2-3 hours)[4]. This visual cue confirms the complete conversion to the soluble acyl chloride.

  • Solvent Removal: Remove DCM and excess SOCl₂ in vacuo to yield the crude acyl chloride. Redissolve immediately in fresh anhydrous DCM.

  • Amidation: In a separate flask, dissolve n-propylamine (1.2 eq) and triethylamine (2.5 eq) in DCM at 0 °C.

    • Causality: Triethylamine acts as an acid scavenger. It neutralizes the HCl generated during the nucleophilic acyl substitution, preventing the n-propylamine from becoming protonated and losing its nucleophilicity[4].

  • Coupling: Add the acyl chloride solution dropwise to the amine solution. Stir for 4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM, wash with 1M HCl to remove excess amine, dry, and concentrate to yield the pure N-propyl-1H-pyrazole-5-carboxamide.

Conclusion

The synthesis of N-propyl and 3-n-propyl-1H-pyrazole-5-carboxamide derivatives requires strict control over regiochemistry during cyclization and kinetic management during amidation. By leveraging the Vilsmeier-Haack activated chlorination and utilizing self-validating visual cues (such as the cessation of gas evolution and phase transitions), researchers can achieve >90% yields of these critical pharmacological and agrochemical intermediates.

References

  • Huang, D., Liu, A., Liu, W., Liu, X., Ren, Y., Zheng, X., Pei, H., Xiang, J., Huang, M., & Wang, X. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Heterocyclic Communications, 23(6), 455-460. URL:[Link]

  • Pfizer Inc. (2001). Process for the preparation of pyrazoles (EP1176142A1). European Patent Office.
  • Steiner, S., Wolf, J., Glatzel, S., Andreou, A., Granda, J. M., Kopp, G., ... & Cronin, L. (2019). Organic synthesis in a modular robotic system driven by a chemical programming language. Science, 363(6423). URL:[Link]

Sources

Exploratory

N-Propyl-1H-pyrazole-5-carboxamide: A Dual-Action Modulator of HDAC6 for Therapeutic Intervention in Acute Liver Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The pyrazole carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pyrazole carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules. This technical guide delves into the intricate mechanism of action of N-propyl-1H-pyrazole-5-carboxamide and its close structural analogs, with a primary focus on their recently elucidated role as potent and selective dual-action modulators of Histone Deacetylase 6 (HDAC6). Emerging evidence points to a compelling therapeutic potential for this class of compounds, particularly in the context of acute liver injury (ALI), where they have been shown to exhibit both anti-necroptotic and anti-inflammatory effects. This guide will provide a comprehensive overview of the molecular mechanism, supported by experimental data and protocols, to empower researchers in the fields of drug discovery and development.

Introduction: The Versatility of the Pyrazole Carboxamide Core

The pyrazole ring system is a cornerstone in the design of pharmacologically active agents, renowned for its metabolic stability and ability to engage in various biological interactions.[1][2] When functionalized with a carboxamide moiety, the resulting scaffold demonstrates a remarkable capacity to target a wide range of proteins, including enzymes and receptors.[3] This has led to the development of pyrazole carboxamides with diverse therapeutic applications, from anticancer and anti-inflammatory agents to fungicides and insecticides.[3][4] The N-propyl-1H-pyrazole-5-carboxamide structure represents a specific embodiment of this versatile scaffold, and recent investigations have unveiled a novel and potent mechanism of action centered on the selective modulation of HDAC6.

Unraveling the Dual Mechanism of Action: HDAC6 Inhibition and Degradation

Recent groundbreaking research has identified a closely related analog, N-phenyl-5-propyl-1H-pyrazole-3-carboxamide, as a highly effective and selective agent against HDAC6.[5][6] This compound, and by strong inference N-propyl-1H-pyrazole-5-carboxamide, operates through a sophisticated dual mechanism: direct enzymatic inhibition and promotion of protein degradation.

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a variety of cellular processes by deacetylating non-histone proteins.[7][8] Its substrates include α-tubulin, a key component of microtubules, and the molecular chaperone Hsp90.[8][9] Through its influence on these and other proteins, HDAC6 is implicated in cell motility, protein quality control, and inflammatory responses.[9][10]

Direct Enzymatic Inhibition

N-propyl-1H-pyrazole-5-carboxamide analogs have been shown to be potent inhibitors of HDAC6's enzymatic activity.[5][7] This inhibition leads to the hyperacetylation of HDAC6 substrates. A primary and readily measurable biomarker of this activity is the increased acetylation of α-tubulin at the lysine-40 residue.[11] This hyperacetylation is associated with enhanced microtubule stability and can impact cellular transport processes.[12]

Targeted Protein Degradation

Intriguingly, beyond enzymatic inhibition, these pyrazole carboxamide derivatives have been demonstrated to induce the degradation of the HDAC6 protein itself.[5][7] Mechanistic studies have revealed that this degradation is mediated through the ubiquitin-proteasome pathway.[1][7] This dual action of both inhibiting the enzyme's function and reducing its cellular concentration offers a more profound and sustained modulation of the HDAC6 signaling axis compared to inhibition alone.

The following diagram illustrates the proposed dual mechanism of action of N-propyl-1H-pyrazole-5-carboxamide on HDAC6.

cluster_0 N-Propyl-1H-pyrazole-5-carboxamide cluster_1 HDAC6 Modulation cluster_2 Downstream Cellular Effects PyzCarbox N-Propyl-1H-pyrazole-5-carboxamide HDAC6 HDAC6 Protein PyzCarbox->HDAC6 Binds to Enzyme_Inhibition Enzymatic Inhibition HDAC6->Enzyme_Inhibition Protein_Degradation Protein Degradation (Ubiquitin-Proteasome Pathway) HDAC6->Protein_Degradation Ac_Tubulin Increased Acetylated α-Tubulin Enzyme_Inhibition->Ac_Tubulin Leads to Reduced_Inflammation Decreased Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Protein_Degradation->Reduced_Inflammation Results in cluster_0 Acute Liver Injury Pathogenesis cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcomes APAP Acetaminophen (APAP) Overdose Hepatocyte_Stress Hepatocyte Stress & Necroptosis APAP->Hepatocyte_Stress Inflammation Inflammation (TNF-α, IL-1β, IL-6) Hepatocyte_Stress->Inflammation PyzCarbox N-Propyl-1H-pyrazole-5-carboxamide HDAC6_Modulation HDAC6 Inhibition & Degradation PyzCarbox->HDAC6_Modulation HDAC6_Modulation->Hepatocyte_Stress Suppresses Reduced_Inflammation Reduced Inflammation HDAC6_Modulation->Reduced_Inflammation Inhibits Hepatoprotection Hepatoprotection Reduced_Inflammation->Hepatoprotection Leads to

Caption: Therapeutic intervention pathway in acute liver injury.

Quantitative Data Summary

The following table summarizes the key in vitro potency data for a representative N-propyl-1H-pyrazole-carboxamide analog (Compound 6 from Cui et al., 2024). [5][6]

Parameter Value Description
HDAC6 IC50 4.95 nM The half-maximal inhibitory concentration against HDAC6 enzymatic activity.
HDAC1 IC50 >1000 nM The half-maximal inhibitory concentration against HDAC1, indicating high selectivity.
Selectivity (HDAC1/HDAC6) >200-fold Demonstrates significant selectivity for HDAC6 over the class I isoform HDAC1.
DC50 0.96 nM The half-maximal degradation concentration for HDAC6 protein.

| Antinecroptotic Activity IC50 | 0.5 nM | The half-maximal inhibitory concentration against necroptosis in a cellular model of ALI. |

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to characterize the mechanism of action of N-propyl-1H-pyrazole-5-carboxamide and its analogs.

In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of a test compound on recombinant HDAC6 enzyme activity. [2][10] Principle: A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be measured.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound dilutions.

  • Initiate the reaction by adding the recombinant HDAC6 enzyme to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for an additional 15-30 minutes.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software. [13]

Western Blot Analysis for HDAC6 Degradation and α-Tubulin Acetylation

This protocol allows for the assessment of the compound's effect on HDAC6 protein levels and the acetylation status of its primary substrate, α-tubulin, in a cellular context. [11][14] Workflow Diagram:

start Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-HDAC6, Anti-Ac-α-Tubulin, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Western blot workflow for assessing HDAC6 modulation.

Procedure:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., AML12 mouse hepatocytes) and treat with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and denature by boiling. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for HDAC6, acetylated α-tubulin, and a loading control (e.g., total α-tubulin, GAPDH, or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC6 and acetylated α-tubulin signals to the loading control to determine the relative changes in protein levels and acetylation.

Conclusion and Future Directions

N-propyl-1H-pyrazole-5-carboxamide and its analogs represent a promising new class of dual-action HDAC6 modulators. Their ability to both inhibit the enzymatic activity and promote the degradation of HDAC6 offers a powerful and sustained mechanism for therapeutic intervention. The demonstrated efficacy of a closely related analog in a preclinical model of acute liver injury highlights the significant potential of these compounds in treating inflammatory and necrotic conditions.

Future research should focus on a number of key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for both HDAC6 inhibition and degradation will be crucial for optimizing the potency and selectivity of this compound class.

  • Pharmacokinetic Profiling: In-depth pharmacokinetic studies are needed to assess the bioavailability, distribution, metabolism, and excretion of these compounds to guide further preclinical and clinical development.

  • Exploration of Other Therapeutic Areas: Given the central role of HDAC6 in various pathologies, the therapeutic potential of N-propyl-1H-pyrazole-5-carboxamide and its analogs should be investigated in other disease contexts, such as neurodegenerative disorders and cancer.

The insights and methodologies presented in this technical guide provide a solid foundation for the continued investigation and development of this exciting class of molecules, with the ultimate goal of translating their potent mechanism of action into novel and effective therapies.

References

  • Histone Deacetylase 6 Regulates the Activation of M1 Macrophages by the Glycolytic Pathway During Acute Liver Failure. Journal of Inflammation Research. [Link]

  • Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review). Experimental and Therapeutic Medicine. [Link]

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]

  • Histone Deacetylase 6 Regulates the Activation of M1 Macrophages by the Glycolytic Pathway During Acute Liver Failure. PMC. [Link]

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Publications. [Link]

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. R Discovery. [Link]

  • HDAC6 degrader protects from acute liver injury. BioWorld. [Link]

  • HDAC6 Inhibition Mediated Protection from Hepatic Ischemia Reperfusion is Associated with Preserved Glutathione Levels. ATC Abstracts. [Link]

  • HDAC Inhibition Assays. Bio-protocol. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. PMC. [Link]

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]

  • Discovery of N‑Phenyl-5-propyl‑1H‑pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Figshare. [Link]

  • Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Publications. [Link]

  • HDAC6 inhibition results in rapid MYC degradation. ResearchGate. [Link]

  • Developing potent PROTACs tools for selective degradation of HDAC6 protein. Oxford Academic. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

Sources

Foundational

N-propyl-1H-pyrazole-5-carboxamide Derivatives and Analogs: A Comprehensive Guide to Synthesis, Mechanisms, and Applications

Executive Summary The 1H-pyrazole-5-carboxamide scaffold represents a highly versatile pharmacophore in modern medicinal and agricultural chemistry [1]. Specifically, derivatives featuring N-propyl or 1-methyl-3-propyl s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazole-5-carboxamide scaffold represents a highly versatile pharmacophore in modern medicinal and agricultural chemistry [1]. Specifically, derivatives featuring N-propyl or 1-methyl-3-propyl substitutions have emerged as critical molecules across diverse therapeutic and commercial domains. From serving as foundational precursors in the industrial synthesis of phosphodiesterase 5 (PDE5) inhibitors like Sildenafil, to acting as potent agrochemical agents and experimental anthelmintics, these compounds demonstrate remarkable biological reactivity [2].

This technical whitepaper provides an in-depth analysis of the chemical architecture, biological mechanisms of action, and synthetic methodologies of N-propyl-1H-pyrazole-5-carboxamide derivatives. It is designed for researchers and drug development professionals seeking to leverage this scaffold in novel drug discovery or process chemistry.

Chemical Architecture and Rationale

The core structure of 1H-pyrazole-5-carboxamide consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms, coupled with a carboxamide group at the C5 position. The addition of alkyl groups—such as a propyl chain at the N or C3 position, and a methyl group at the N1 position—fundamentally alters the molecule's physicochemical profile.

  • Lipophilicity and Membrane Permeability: The propyl group significantly increases the hydrophobicity of the molecule, enhancing its ability to cross lipid bilayers. This is crucial for agrochemicals targeting insect cuticles or anthelmintics penetrating nematode cuticles.

  • Steric Fit for Target Binding: In the context of PDE5 inhibitors, the 3-propyl and 1-methyl groups on the pyrazole ring perfectly mimic the structural conformation of the pyrimidine ring found in cyclic guanosine monophosphate (cGMP), allowing for competitive inhibition at the enzyme's active site [3].

Biological Targets and Mechanisms of Action

Agrochemical and Anthelmintic Activity (Mitochondrial Complex I)

1-methyl-1H-pyrazole-5-carboxamide derivatives have been extensively screened for their ability to inhibit the development of parasitic nematodes, such as Haemonchus contortus (a blood-feeding nematode in ruminants) [4]. Phenotypic screening has shown that these compounds can halt the development of the fourth larval (L4) stage at sub-nanomolar potencies.

The Causality of Toxicity: While highly effective against parasites, researchers discovered that these derivatives exhibit unexpected acute mammalian toxicity [5]. The underlying mechanism is the dose-dependent inhibition of Mitochondrial Complex I in the electron transport chain. In standard in vitro cell cultures grown in high-glucose media, cells rely heavily on glycolysis, which masks this toxicity. However, in highly respiring cells (like primary rat hepatocytes) or in vivo models, the sudden depletion of ATP leads to acute cytotoxicity. This highlights a critical self-validating checkpoint for researchers: always screen mitochondrial inhibitors in galactose-conditioned media or primary respiring cells to accurately predict in vivo toxicity.

MoA Compound 1-Methyl-1H-pyrazole- 5-carboxamide Analogs Target Mitochondrial Complex I (Electron Transport Chain) Compound->Target Binds & Inhibits Effect1 Inhibition of Cellular Respiration (ATP Depletion) Target->Effect1 Triggers Outcome1 Anthelmintic Efficacy (H. contortus L4 Arrest) Effect1->Outcome1 Parasite Death Outcome2 Acute Mammalian Toxicity (Hepatocyte Cytotoxicity) Effect1->Outcome2 Off-Target Effect

Caption: Dual outcomes of Mitochondrial Complex I inhibition by pyrazole-5-carboxamides.

Oncology: Apoptosis and Autophagy Modulation

Derivatives such as 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamides have demonstrated the ability to suppress A549 lung cancer cell growth [6]. Depending on the specific halogen substitutions (e.g., fluorine incorporation), these compounds can selectively shunt the cellular stress response toward either apoptosis (programmed cell death) or autophagy, making them valuable tools for probing cancer cell survival mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate comparative analysis, the following table summarizes the biological efficacy of various pyrazole-5-carboxamide derivatives across different targets based on recent literature [4][5][7].

Compound Class / DerivativePrimary Target / OrganismBiological EffectPotency Metric
Tolfenpyrad (Commercial) Aphis fabae (Aphids)Insecticidal (Complex I)LC50: 3.81 mg/L
Compound 9b (Thiazole hybrid) Erysiphe graminisFungicidalEC50: 3.04 mg/L
SN00799639 Analog Haemonchus contortusL4 Development InhibitionIC50: 0.29 μM
Optimized Analog 22 Haemonchus contortusL4 Development InhibitionIC50: < 1.0 nM
3-aryl-1-arylmethyl analog A549 Lung Cancer CellsApoptosis / AutophagyIC50: ~10-15 μM

Experimental Protocols: Synthesis of Sildenafil Intermediates

One of the most commercially significant derivatives is 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-02-8), a critical intermediate in the industrial synthesis of Sildenafil [8]. The following protocol details the catalytic hydrogenation of its nitro precursor.

Rationale for Experimental Choices:
  • Catalyst (10% Pd/C): Palladium on carbon is selected for its high efficiency in reducing aromatic nitro groups to primary amines without cleaving the sensitive pyrazole ring.

  • Solvent (Ethyl Acetate): Ethyl acetate provides excellent solubility for the nitro precursor and is chemically inert under mild hydrogenation conditions, preventing unwanted transamidation or solvent-adduct formation.

  • Pressure & Temperature (4 atm, 50°C): Elevated pressure ensures continuous saturation of the solvent with hydrogen gas, driving the reaction to completion overnight and preventing the accumulation of partially reduced hydroxylamine intermediates.

Step-by-Step Methodology

Objective: Synthesis of 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide via nitro reduction.

Materials Required:

  • 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq, e.g., 14.7 g, 69.3 mmol)

  • 10% Palladium on Carbon (Pd/C) catalyst (approx. 20% w/w of substrate, 3.3 g)

  • Ethyl acetate (130 mL)

  • Hydrogen gas (H2) cylinder

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Suspension: In a high-pressure hydrogenation reactor, suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (14.7 g) in 130 mL of ethyl acetate.

  • Catalyst Addition: Carefully add 3.3 g of 10% Pd/C catalyst to the suspension. (Safety Note: Pd/C is highly pyrophoric when dry; ensure the reaction vessel is purged with inert nitrogen gas before and after addition).

  • Hydrogenation: Seal the reactor, purge with nitrogen three times, and then pressurize with hydrogen gas to 4 atm. Heat the reaction mixture to 50°C.

  • Agitation: Stir the mixture vigorously overnight (approx. 12-16 hours) to ensure complete reduction. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Filtration: Cool the reactor to room temperature and safely vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with fresh ethyl acetate.

  • Drying & Concentration: Dry the combined organic filtrates over anhydrous MgSO4. Filter out the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Yield: The process yields 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide as a white solid (approx. 13.8 g, 98% yield).

  • Validation: Confirm product identity via LC-MS (m/z = 183 [M+H]+) and 1H NMR (CDCl3: δ 4.12 (s, 3H), 2.84 (s, 2H), 2.55 (t, 2H), 1.71-1.61 (m, 2H), 0.99 (t, 3H)).

SyntheticWorkflow Start 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide Reagents H2 Gas (4 atm) + 10% Pd/C Catalyst Start->Reagents Solvent Ethyl Acetate (50°C, Overnight) Reagents->Solvent Filtration Filtration to Remove Pd/C Catalyst Solvent->Filtration Drying Dry with Anhydrous MgSO4 & Concentrate Filtration->Drying Product 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide (98% Yield) Drying->Product

Caption: Step-by-step catalytic hydrogenation workflow for synthesizing the sildenafil intermediate.

References

  • PubChem. "4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044." National Institutes of Health. Available at:[Link]

  • ResearchGate. "Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance." Available at:[Link]

  • Le, T. G., et al. (2019). "Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity." Journal of Medicinal Chemistry. ACS Publications. DOI: 10.1021/acs.jmedchem.8b01790. Available at:[Link]

  • Preston, S., et al. (2020). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry. ACS Publications. DOI: 10.1021/acs.jmedchem.0c01793. Available at:[Link]

  • PubMed. (2009). "Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells." Bioorganic & Medicinal Chemistry Letters. DOI: 10.1016/j.bmcl.2009.07.131. Available at:[Link]

  • Huang, M., et al. (2017). "Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents." Chemical Papers. Springer. DOI: 10.1007/s11696-017-0198-4. Available at:[Link]

Exploratory

Therapeutic Versatility of the N-Propyl-1H-Pyrazole-5-Carboxamide Scaffold: Target Identification and Mechanistic Profiling

Executive Summary The rational design of small-molecule therapeutics relies heavily on versatile, privileged scaffolds that can be tuned for high target selectivity. The N-propyl-1H-pyrazole-5-carboxamide motif has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on versatile, privileged scaffolds that can be tuned for high target selectivity. The N-propyl-1H-pyrazole-5-carboxamide motif has emerged as a highly adaptable pharmacophore in modern drug discovery. This in-depth technical guide explores the mechanistic rationale, target profiles, and validated experimental workflows associated with this scaffold, focusing on its applications in antimicrobial therapy, autoimmune kinase inhibition, and oncology.

Chemical Rationale & Scaffold Dynamics

The pharmacological utility of the N-propyl-1H-pyrazole-5-carboxamide core stems from its unique stereoelectronic properties:

  • Pyrazole Ring: Acts as a rigid, aromatic foundation that offers distinct vectors for functionalization. The pyrazole nitrogens can participate as hydrogen bond acceptors or donors depending on the tautomeric state.

  • Carboxamide Group: Provides a crucial hydrogen-bond donor/acceptor pair. In kinase targets, this moiety frequently interacts with the highly conserved hinge region of the ATP-binding pocket.

  • N-Propyl Substitution: The aliphatic propyl chain provides tunable lipophilicity (logP). It is specifically sized to occupy shallow hydrophobic pockets adjacent to primary binding sites, enhancing binding affinity without causing steric clashes that larger alkyl or aryl groups might induce.

Target Class I: Antimicrobial Targets (Mtb Chorismate Mutase)

The rise of multi-drug resistant Mycobacterium tuberculosis (Mtb) necessitates the identification of novel therapeutic targets absent in the human host. The shikimate pathway, essential for the biosynthesis of aromatic amino acids in bacteria, presents an ideal target.

The compound DRILS-1398 , which features the pyrazole-5-carboxamide scaffold, has been identified as a first-in-class, potent inhibitor of Mtb chorismate mutase (Mtb-CM)[1]. Mtb-CM catalyzes the conversion of chorismate to prephenate. DRILS-1398 binds directly to the active site of Mtb-CM, locking the enzyme in an inactive conformation and demonstrating an IC50 of 3.0 µM[2]. This inhibition effectively starves the pathogen of phenylalanine and tyrosine, leading to clearance of Mtb infection in murine models[1].

MtbCM A Chorismate B Prephenate A->B Catalysis C Phe & Tyr Biosynthesis B->C E Mtb-CM Enzyme E->A I DRILS-1398 (Pyrazole Scaffold) I->E Inhibits (IC50 = 3.0 µM)

Fig 1: Inhibition of Mtb-CM by DRILS-1398 in the shikimate pathway.

Target Class II: Kinase Inhibition (TYK2/JAK1)

In the realm of autoimmune and inflammatory diseases, the Janus kinase (JAK) family—specifically TYK2 and JAK1—plays a central role in cytokine signaling[3]. Aberrant TYK2 signaling mediates the IL-12, IL-23, and Type I interferon pathways, driving conditions such as Hidradenitis Suppurativa (HS) and psoriasis[4].

Derivatives of the N-propyl-1H-pyrazole-5-carboxamide scaffold (often coupled with an aminopyrimidinyl moiety) function as highly selective, ATP-competitive inhibitors of TYK2[4]. The carboxamide group forms critical hydrogen bonds with the kinase hinge region, while the N-propyl group fits snugly into the hydrophobic selectivity pocket of TYK2, preventing the phosphorylation of STAT proteins and the subsequent transcription of inflammatory genes[3][4].

TYK2 Cyt IL-12 / IL-23 Rec Cytokine Receptor Cyt->Rec Kin TYK2 / JAK1 Kinases Rec->Kin Activates STAT STAT Phosphorylation Kin->STAT Gene Inflammatory Gene Expression STAT->Gene Inh Pyrazole-5-carboxamide Derivatives Inh->Kin ATP-competitive Inhibition

Fig 2: TYK2/JAK1 signaling blockade by pyrazole-5-carboxamide derivatives.

Target Class III: Oncology (HSET/Kinesin-14)

Beyond infectious diseases and autoimmunity, the scaffold has been successfully utilized in oncology to target HSET (Kinesin-14)[5]. Tumor cells frequently exhibit centrosome amplification, a trait that would normally lead to multipolar mitosis and cell death. To survive, these cancer cells rely on the motor protein HSET to cluster supernumerary centrosomes into pseudo-bipolar spindles[5]. Substituted heterocycles containing the pyrazole-5-carboxamide motif inhibit HSET motor activity, forcing multipolar cell division and triggering apoptosis selectively in cancer cells while sparing healthy tissue[5].

Quantitative Data Presentation

Scaffold Derivative / CompoundPrimary TargetIndicationPotency / IC50Mechanism of Action
DRILS-1398 Mtb-CMTuberculosis3.0 µMActive site binding / Conformational lock
Aminopyrimidinyl-pyrazoles TYK2 / JAK1Hidradenitis Suppurativa< 100 nM (typical)ATP-competitive kinase inhibition
Pyrazole-5-carboxamides HSET (Kinesin-14)OncologyTarget-dependentMotor domain inhibition / Centrosome declustering

Standardized Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that experimental workflows must be designed with internal causality and self-validation. Below are the optimized protocols for validating the targets discussed above.

Protocol 1: Mtb-CM Target Engagement via Protease-Protection Assay

Standard enzymatic assays measure Vmax/Km changes but do not definitively prove physical target engagement. A protease-protection assay is utilized because ligand binding compacts the target protein, physically masking trypsin cleavage sites.

  • Preparation: Incubate 10 µM of recombinant Mtb-CM with 30 µM of the pyrazole compound (e.g., DRILS-1398) in HEPES buffer (50 mM, pH 7.5) for 30 minutes at 37°C. Causality: This pre-incubation allows the system to reach thermodynamic equilibrium, ensuring structural stabilization of the enzyme.

  • Proteolysis: Add Trypsin at a 1:50 (w/w) ratio to the protein and incubate for exactly 15 minutes. Causality: A 1:50 ratio ensures controlled, partial proteolysis rather than complete degradation, allowing the detection of protected fragments.

  • Quenching: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Resolution: Resolve the samples on a 12% SDS-PAGE gel and visualize using Coomassie Brilliant Blue staining.

  • System Validation: The assay must include a parallel control lane containing the target protein without trypsin (showing 100% intact protein) and a vehicle (DMSO) + trypsin lane (showing complete degradation). The system self-validates when the intact Mtb-CM band in the compound-treated lane is observed, confirming that protection is exclusively caused by ligand-induced conformational shielding.

Protocol 2: TYK2 Kinase Inhibition TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste and bypass compound auto-fluorescence issues (due to the time-delayed measurement of Europium emission).

  • Compound Plating: Prepare a 384-well microplate with serial dilutions of the pyrazole compound in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent essential for preventing non-specific compound aggregation, which can lead to false-positive promiscuous inhibition.

  • Enzyme/Substrate Addition: Add 1 nM recombinant TYK2 kinase domain and 50 nM ULight-labeled generic peptide substrate to the wells.

  • Reaction Initiation: Initiate the reaction by adding ATP at its predetermined Km concentration (e.g., 10 µM). Causality: Running the assay exactly at the ATP Km ensures maximum sensitivity to ATP-competitive inhibitors like the pyrazole-5-carboxamides.

  • Incubation & Quenching: Incubate for 60 minutes at room temperature. Quench the reaction with 10 mM EDTA (which chelates Mg2+, stopping kinase activity) and add the Europium-labeled anti-phospho antibody.

  • Detection & System Validation: Read the plate (Excitation 320 nm, Emission 665 nm / 615 nm). The system self-validates by calculating the Z'-factor for the plate using high (DMSO) and low (EDTA-quenched) controls. A Z'-factor ≥ 0.6 confirms that the signal window is statistically robust, validating the causality of the calculated IC50 values.

References[5] Title: WO2023131690A1 - Substituted heterocycles as hset inhibitors | Source: Google Patents | URL:Verify Source[2] Title: DRILS-1398 | M.tb chorismate mutase inhibitor | Source: Probechem Biochemicals | URL:Verify Source[1] Title: Early preclinical development of Mycobacterium tuberculosis amino acid biosynthesis pathway inhibitor DRILS-1398 as a potential anti-TB drug | Source: PubMed / iScience | URL:Verify Source[4] Title: US10980815B2 - Aminopyrimidinyl compounds | Source: Google Patents | URL:Verify Source[3] Title: WO 2021/048736 A1 - Methods for treating hidradenitis suppurativa | Source: Googleapis.com | URL:Verify Source

Sources

Foundational

N-propyl-1H-pyrazole-5-carboxamide starting material for drug discovery

An In-Depth Technical Guide: N-propyl-1H-pyrazole-5-carboxamide as a Versatile Starting Material for Drug Discovery Introduction: The Pyrazole Core in Modern Medicinal Chemistry The pyrazole ring system, a five-membered...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: N-propyl-1H-pyrazole-5-carboxamide as a Versatile Starting Material for Drug Discovery

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a wide array of biological interactions. Pyrazole-containing molecules are prevalent across numerous therapeutic areas, including oncology, inflammation, and infectious diseases, a testament to their status as a "privileged structure."[3][4] This guide focuses on a specific, highly valuable building block: N-propyl-1H-pyrazole-5-carboxamide . We will explore its synthesis, chemical characteristics, and its role as a foundational element for generating diverse libraries of bioactive compounds. As a senior application scientist, the goal is to provide not just protocols, but a deeper understanding of the causality behind the experimental choices, empowering researchers to leverage this scaffold to its fullest potential.

Section 1: The N-propyl-1H-pyrazole-5-carboxamide Scaffold: A Structural Overview

The power of the pyrazole-5-carboxamide scaffold lies in its combination of a rigid, aromatic core and a flexible carboxamide side chain. This arrangement presents multiple points for interaction with biological targets. The pyrazole ring itself can participate in π-stacking and hydrophobic interactions, while the two ring nitrogens and the carboxamide group provide critical hydrogen bond donor and acceptor sites. The N-propyl group on the carboxamide can be tailored to probe specific hydrophobic pockets within a target protein, making it a key site for initial structure-activity relationship (SAR) studies.

Caption: Key pharmacophoric features of the pyrazole-5-carboxamide scaffold.

Section 2: Synthesis and Characterization

A robust and reproducible synthesis is the bedrock of any successful drug discovery campaign. The most prevalent strategy for constructing N-substituted-1H-pyrazole-5-carboxamides involves the initial formation of a pyrazole-5-carboxylate ester, followed by hydrolysis and subsequent amidation.[5] This approach is favored because it allows for late-stage diversification; a common pyrazole carboxylic acid intermediate can be coupled with a vast array of amines to quickly build a chemical library.

G start 1,3-Dicarbonyl Compound + Hydrazine step1 Step 1: Knorr Pyrazole Synthesis (Cyclocondensation) start->step1 intermediate1 Intermediate: Pyrazole-5-carboxylate Ester step1->intermediate1 step2 Step 2: Saponification (Base Hydrolysis, e.g., LiOH) intermediate1->step2 intermediate2 Intermediate: Pyrazole-5-carboxylic Acid step2->intermediate2 step3 Step 3: Amidation (Amide Bond Formation) intermediate2->step3 reagent Propylamine (H₂N-CH₂CH₂CH₃) + Coupling Agent (e.g., HATU) reagent->step3 product Final Product: N-propyl-1H-pyrazole-5-carboxamide step3->product

Caption: General synthetic workflow for N-propyl-1H-pyrazole-5-carboxamide.

Experimental Protocol 1: Synthesis of Pyrazole-5-carboxylic Acid Intermediate

This protocol details the synthesis of a generic pyrazole-5-carboxylic acid, which serves as the direct precursor to the target carboxamide.

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.

Materials:

  • Appropriate 1,3-dicarbonyl compound (e.g., diethyl 2-(ethoxymethylene)malonate) (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • Ethanol (EtOH)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl), 1M solution

Step-by-Step Methodology:

  • Pyrazole Ring Formation:

    • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add the substituted hydrazine (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude pyrazole-5-carboxylate ester. Purify by flash column chromatography if necessary.[6]

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude or purified pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

    • Carefully acidify to pH 2-3 with 1M HCl, which should cause the carboxylic acid to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pyrazole-5-carboxylic acid.[5]

Experimental Protocol 2: Amidation to N-propyl-1H-pyrazole-5-carboxamide

Objective: To synthesize the final N-propyl-1H-pyrazole-5-carboxamide via amide bond formation.

Materials:

  • Pyrazole-5-carboxylic acid (from Protocol 1) (1.0 eq)

  • Propylamine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolve the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add propylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-propyl-1H-pyrazole-5-carboxamide.[7]

Physicochemical Properties

The following table summarizes key computed and experimental properties for a representative analog, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which provides a useful baseline for the parent scaffold.

PropertyValueSource
Molecular Formula C₈H₁₄N₄O[8][9]
Molecular Weight 182.22 g/mol [8][9]
LogP 0.17 - 0.5[8][9]
Boiling Point 325.9 ± 42.0 °C at 760 mmHg[8]
Melting Point 98-101 °C[8]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 4[9]

Section 3: Applications in Drug Discovery - Therapeutic Case Studies

The true value of the N-propyl-1H-pyrazole-5-carboxamide scaffold is demonstrated by its successful application in developing potent and selective modulators of various drug targets.

Case Study 1: Anticancer Agents - Kinase and Telomerase Inhibition

The pyrazole-5-carboxamide core is a highly effective scaffold for designing kinase inhibitors. The carboxamide moiety often forms crucial hydrogen bonds with the "hinge region" of the kinase active site, a common anchoring strategy. Derivatives have shown potent inhibition of Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are critical regulators of the cell cycle.[3] Furthermore, certain pyrazole-5-carboxamide derivatives have been identified as potent inhibitors of telomerase, an enzyme vital for the survival of cancer cells, with IC50 values in the low micromolar range.[10]

Case Study 2: Anti-inflammatory Agents - HDAC and RAGE Inhibition

Chronic inflammation underlies many diseases. Pyrazole derivatives have been developed as potent anti-inflammatory agents.[1] A notable example is the development of selective inhibitors of Histone Deacetylase 6 (HDAC6) for treating acute liver injury.[11][12] In a specific series, a pyrazole-based compound not only inhibited HDAC6 with high selectivity but also induced its degradation, showcasing a dual mechanism of action.[11][12] In the context of neuroinflammation associated with Alzheimer's disease, pyrazole-5-carboxamides were designed as inhibitors of the Receptor for Advanced Glycation End products (RAGE), successfully demonstrating an Aβ-lowering effect in the brain.[13]

Case Study 3: Anthelmintic and Insecticidal Agents

Beyond human-centric diseases, this scaffold is vital in combating parasitic and agricultural threats. A medicinal chemistry campaign starting from a phenotypic screen identified 1-methyl-1H-pyrazole-5-carboxamide derivatives with potent, sub-nanomolar activity against the parasitic nematode Haemonchus contortus.[14] This highlights the scaffold's utility in veterinary and global health applications. Similarly, various derivatives have been synthesized and tested for insecticidal activity against pests like Aphis fabae, with some compounds showing efficacy comparable to commercial insecticides.[6][15]

Section 4: Critical Considerations - Safety and Toxicology

While the pyrazole-5-carboxamide scaffold is highly promising, it is not without potential liabilities. A critical insight for any researcher working with this chemotype is the unexpected toxicity observed in some derivatives.

Mitochondrial Toxicity: Studies on a series of 1-methyl-1H-pyrazole-5-carboxamides, initially developed as anthelmintic agents, revealed potent acute mammalian toxicity in rodent models.[16][17] This was surprising, as the compounds showed low cytotoxicity in standard cell-based assays. Further investigation revealed that the toxicity was likely caused by a dose-dependent inhibition of mitochondrial respiration.[16][17] This finding is a crucial lesson in drug discovery: early assessment of mitochondrial toxicity is essential, especially for chemotypes that do not show overt cytotoxicity in standard assays.

General Handling and Safety: Safety Data Sheets (SDS) for related pyrazole carboxamide intermediates provide important handling guidelines.

Hazard ClassPrecautionary StatementSource
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves.[9][18]
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection.[9][18]
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust.[9][18]
Ingestion H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product.[19][20]
Experimental Protocol 3: General Laboratory Handling and Safety

Objective: To ensure the safe handling of pyrazole carboxamide derivatives in a laboratory setting.

  • Engineering Controls: Handle all solid compounds and volatile solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[21]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.[22]

  • Handling Solids: Avoid generating dust when weighing or transferring solid materials. Use appropriate tools and a gentle technique.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[19] In case of eye contact, rinse cautiously with water for several minutes.[22] If inhaled, move the person to fresh air.[21] Seek medical attention if any irritation or symptoms persist.

Conclusion

N-propyl-1H-pyrazole-5-carboxamide and its parent scaffold represent a remarkably versatile and powerful starting point for drug discovery. Its straightforward and adaptable synthesis allows for the rapid exploration of chemical space, while its inherent pharmacophoric features make it suitable for targeting a wide range of biological entities, from kinases and metabolic enzymes to receptors and parasites. The extensive body of research demonstrates its success in generating potent lead compounds across multiple therapeutic areas. However, researchers must proceed with a clear understanding of the potential for mitochondrial toxicity, integrating appropriate safety and toxicological assessments early in the discovery pipeline. By combining the synthetic utility of this scaffold with careful biological evaluation, the N-propyl-1H-pyrazole-5-carboxamide core will undoubtedly continue to be a source of novel therapeutic candidates for years to come.

References

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Publications. Available at: [Link]

  • 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Chemsrc. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • 5 - Safety Data Sheet. ChemicalSafety.com. Available at: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]

  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. Available at: [Link]

  • Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). PubMed. Available at: [Link]

  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. LookChem. Available at: [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. Available at: [Link]

  • 1H-Pyrazole-5-carboxamide, N-[(1S)-2,2-dicyclopropyl-1-[[[4-[(1S,2R)-3-[(3R) - PubChem. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrazole-5-carboxamide_-N-(1S)-2_2-dicyclopropyl-1-4-(1S_2R)-3-(3R)-3_4-dimethyl-1-piperazinyl-2-__(2S)-2-methoxy-1-oxopropyl_amino-1-methyl-3-oxopropyl_-2-fluorophenyl_amino_carbonyl_ethyl_-1-ethyl-
  • Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. CNKI. Available at: [Link]

  • 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-. Fragmenta. Available at: [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. SpringerLink. Available at: [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. Available at: [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR. Available at: [Link]

  • 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide. CAS Common Chemistry. Available at: [Link]

  • Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. ACS Publications. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. xinnuopharm.com. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Publications. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to N-propyl-1H-pyrazole-5-carboxamide in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability, synt...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability, synthetic tractability, and versatile biological activities.[1][2] Within this class, the N-substituted 1H-pyrazole-5-carboxamide core has emerged as a particularly fruitful template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the N-propyl-1H-pyrazole-5-carboxamide scaffold, a representative yet underexplored member of this chemical family. We will dissect its structural and physicochemical properties, provide detailed and validated synthetic protocols, and explore its established and potential applications in drug discovery. By synthesizing data from closely related analogs, particularly in the context of Histone Deacetylase (HDAC) and protein kinase inhibition, this guide offers field-proven insights and a logical framework for leveraging this scaffold in drug development programs.

The Pyrazole-5-Carboxamide Scaffold: A Privileged Core

The pyrazole heterocycle is a five-membered ring containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for molecules designed to interact with biological targets.[2] The carboxamide moiety at the 5-position provides a crucial vector for chemical diversification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[3]

The N-substituent on the pyrazole ring plays a critical role in defining the molecule's spatial arrangement and interaction with target proteins. While N-aryl and large N-alkyl groups are common, the N-propyl group represents a flexible, moderately lipophilic substituent that can effectively probe binding pockets and influence drug-like properties. Its study offers a gateway to understanding the broader structure-activity relationships (SAR) of N-alkyl pyrazole carboxamides.

Synthesis and Chemical Properties

The synthesis of N-propyl-1H-pyrazole-5-carboxamide is most robustly achieved through a multi-step sequence that allows for late-stage diversification. This approach ensures high yields and purity, making it suitable for both library synthesis and scale-up operations. The general workflow involves the initial construction of the pyrazole ring system, followed by functional group manipulations to install the desired amide.[4]

Synthetic Workflow

The primary synthetic strategy involves three key stages:

  • Pyrazole Ring Formation: Construction of a pyrazole-5-carboxylate ester via cyclocondensation.

  • Ester Hydrolysis: Saponification of the ester to the corresponding carboxylic acid.

  • Amide Coupling: Formation of the final N-propyl carboxamide.

This workflow is advantageous as the pyrazole carboxylic acid intermediate is a stable, versatile precursor that can be coupled with a wide array of amines to generate a library of analogs for SAR studies.

G A 1,3-Dicarbonyl Compound (e.g., Diethyl 2-(ethoxymethylene)-3-oxobutanoate) C Step 1: Cyclocondensation A->C B Hydrazine Monohydrate B->C D Ethyl 1H-pyrazole-5-carboxylate C->D Formation of pyrazole core E Step 2: Saponification (e.g., LiOH, THF/H2O) D->E F 1H-pyrazole-5-carboxylic Acid E->F Hydrolysis to key intermediate H Step 3: Amide Coupling (e.g., HATU, DIPEA) F->H G Propylamine G->H I N-propyl-1H-pyrazole-5-carboxamide H->I Final product formation cluster_0 HDAC6 Signaling Pathway cluster_1 Therapeutic Intervention Inflammation Inflammatory Stimuli (e.g., Acetaminophen Overdose) HDAC6 HDAC6 Activation Inflammation->HDAC6 Tubulin α-Tubulin Deacetylation HDAC6->Tubulin Cytoskeleton Cytoskeletal Instability & Pro-inflammatory Signaling Tubulin->Cytoskeleton Injury Cellular Necrosis & Acute Liver Injury Cytoskeleton->Injury Inhibitor N-propyl-1H-pyrazole- 5-carboxamide Analog Block Inhibition Inhibitor->Block Block->HDAC6

Sources

Foundational

Advanced Synthesis and Mechanistic Evaluation of N-Propyl-1H-Pyrazole-5-Carboxamide Derivatives as Novel Anti-Tubercular Agents

Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets and chemical scaffolds. Recent me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets and chemical scaffolds. Recent medicinal chemistry efforts have identified the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide fragment as a highly privileged precursor for synthesizing pyrazolo[4,3-d]pyrimidinones[1]. These derivatives act as potent, selective inhibitors of M. tuberculosis chorismate mutase (MtbCM), a critical enzyme in the bacterial shikimate pathway[2]. This whitepaper details the mechanistic rationale, synthetic workflows, and validated protocols for developing these advanced anti-tubercular agents.

Biological Rationale: Targeting the Shikimate Pathway

The shikimate pathway is essential for the survival of microorganisms, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). Because this pathway is entirely absent in mammals, it presents an ideal target for drug development with an inherently low risk of host cytotoxicity[1].

Chorismate mutase (MtbCM) sits at a critical metabolic branch point, catalyzing the Claisen rearrangement of chorismate to prephenate. Structural activity relationship (SAR) studies reveal that the N-propyl substitution on the pyrazole ring is not arbitrary; its specific chain length and lipophilicity (logP) are perfectly calibrated to anchor the molecule within the hydrophobic pocket of the MtbCM active site. Concurrently, the pyrimidinone core establishes critical hydrogen bonds with the enzyme's polar residues[2][3].

Pathway S Shikimate C Chorismate S->C Shikimate Pathway P Prephenate C->P Catalyzed by A Aromatic Amino Acids (Phe, Tyr) P->A Biosynthesis E Mtb Chorismate Mutase (MtbCM) E->C I Pyrazole-5-carboxamides (e.g., DRILS-1398) I->E Competitive Inhibition

Fig 1: Shikimate pathway inhibition by pyrazole-5-carboxamide derivatives targeting MtbCM.

Synthetic Strategies and Mechanistic Causality

The transformation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide into biologically active pyrazolo[4,3-d]pyrimidinones can be achieved via two primary methodologies: a conventional two-step cyclization and a green-chemistry sonochemical approach.

  • Method A (Conventional Cyclization): This route involves the nucleophilic acyl substitution of the pyrazole amine with an acid chloride, followed by a base-promoted intramolecular cyclization[1][4]. The use of a sterically hindered base (Potassium tert-butoxide) ensures that deprotonation occurs cleanly at the carboxamide nitrogen without unwanted nucleophilic attack on the carbonyl.

  • Method B (Sonochemical Synthesis): This modern approach utilizes Wang resin as a heterogeneous acid catalyst combined with acoustic cavitation. Sonication generates localized microscopic hot spots (extreme temperature and pressure) that drive the cyclocondensation of the pyrazole precursor with cyclic/acyclic ketones, reducing reaction times drastically while maintaining yields of 51–94%[2][3].

SynthesisWorkflow SM1 4-amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide R1 Method A: Conventional 1. NEt3, DCM, 10°C 2. KOtBu, t-BuOH, Reflux SM1->R1 R2 Method B: Green Chemistry Wang Resin, Sonication 50-60°C SM1->R2 SM2 Acyl Chlorides or Ketones SM2->R1 SM2->R2 Prod Pyrazolo[4,3-d]pyrimidinone Anti-Tubercular Agents R1->Prod Cyclization R2->Prod Cyclocondensation

Fig 2: Conventional and sonochemical synthesis routes for pyrazolo[4,3-d]pyrimidinones.

Validated Experimental Methodologies

To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Conventional Two-Step Cyclization (Synthesis of DRILS-1398)

This protocol details the synthesis of the lead MtbCM inhibitor, DRILS-1398.[1]

Step 1: Amide Formation

  • Setup: Charge a dry reactor module with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) dissolved in anhydrous dichloromethane (DCM). Add triethylamine (NEt₃, 2.5 eq) and cool the system to 10°C under argon[4]. Causality: Cooling prevents the exothermic degradation of the incoming acid chloride.

  • Addition: Slowly add 4-chlorobenzoyl chloride (1.2 eq) dropwise. Stir for 16 hours at 25°C.

  • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the primary amine spot confirms complete acylation. Quench with distilled water, separate the organic layer, dry over molecular sieves, and evaporate to yield the intermediate amide.

Step 2: Intramolecular Cyclization

  • Setup: Dissolve the crude intermediate in tert-butanol. Add Potassium tert-butoxide (KOtBu, 3.0 eq).

  • Reaction: Heat the mixture at reflux for 8 hours. Causality: The bulky KOtBu selectively deprotonates the carboxamide, forcing the nucleophilic attack on the adjacent amide carbonyl to close the pyrimidinone ring.

  • Validation: Cool the reaction to 10°C and quench with ice-cold water. The target pyrazolo[4,3-d]pyrimidinone will precipitate out of the aqueous solution. Filter, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol B: Wang Resin-Catalyzed Sonochemical Synthesis

A highly efficient, green-chemistry alternative for generating diverse pyrimidinone libraries.[2][3]

  • Setup: In a reaction vessel, combine 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq), an appropriate cyclic/acyclic ketone (1.2 eq), and Wang resin (10 mol%) in ethanol.

  • Sonication: Subject the mixture to ultrasonic irradiation (typically 40 kHz) at 50–60°C for 30–45 minutes. Causality: Wang resin acts as a mild heterogeneous proton donor, activating the ketone. Acoustic cavitation provides the localized energy required to overcome the cyclocondensation activation barrier without bulk thermal degradation.

  • Validation: Monitor via TLC. Upon completion, filter the hot mixture to recover the Wang resin. Self-Validation: If the resin is successfully filtered and the filtrate yields the product upon solvent evaporation, the heterogeneous catalytic cycle is confirmed.

Protocol C: Microplate Alamar Blue Assay (MABA)
  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an OD₆₀₀ of 0.6.

  • Plating: Dispense 100 µL of the bacterial suspension into 96-well plates. Add serial dilutions of the synthesized compounds (0.1 to 100 µg/mL).

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 20 µL of Alamar Blue reagent. Incubate for an additional 24 hours.

  • Validation: A color shift from blue (oxidized) to pink (reduced) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change, validating the compound's anti-tubercular efficacy.

Quantitative Pharmacological Profiling

The synthesized N-propyl-1H-pyrazole-5-carboxamide derivatives exhibit profound activity against both the isolated MtbCM enzyme and whole-cell M. tuberculosis (including MDR strains). The table below summarizes the pharmacological data of key derivatives[1][2].

Table 1: In Vitro Anti-Tubercular Activity and MtbCM Inhibition

Compound IDR-Group SubstitutionMtbCM IC₅₀ (µM)MIC (µg/mL) vs H37RvCytotoxicity (CC₅₀, µM)Selectivity Index (SI)
DRILS-1398 4-chlorophenyl3.0 ± 0.24.0> 100> 25.0
Compound 3b Cyclopentyl~ 25.010.0> 100> 10.0
Compound 3c Dimethyl~ 28.030.0> 100> 3.3
Isoniazid (Control)N/AN/A0.05> 100> 2000

Note: DRILS-1398 demonstrated in vivo clearance of Mtb infection from the lungs and spleen in murine models at doses up to 500 mg/kg without observable toxicity[1].

Conclusion

The N-propyl-1H-pyrazole-5-carboxamide scaffold represents a highly versatile and potent starting point for the synthesis of pyrazolo[4,3-d]pyrimidinone anti-tubercular agents. By selectively targeting the chorismate mutase enzyme within the shikimate pathway, these compounds bypass existing resistance mechanisms associated with first-line TB drugs. The integration of conventional cyclization techniques with advanced sonochemical green-chemistry workflows provides drug development professionals with robust, scalable, and self-validating methodologies to rapidly expand this promising class of therapeutics.

Sources

Exploratory

Structural Elucidation and Characterization of N-Propyl-1H-Pyrazole-5-Carboxamide Scaffolds: A Comprehensive Analytical Guide

Executive Summary The pyrazole-5-carboxamide pharmacophore is a privileged scaffold in modern medicinal chemistry. Its unique combination of an electron-rich heteroaromatic core and a rigid hydrogen-bonding network makes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-5-carboxamide pharmacophore is a privileged scaffold in modern medicinal chemistry. Its unique combination of an electron-rich heteroaromatic core and a rigid hydrogen-bonding network makes it a highly versatile building block. Recent advancements have highlighted this scaffold's utility in developing potent inhibitors for the receptor for advanced glycation end products (RAGE)[1], novel anthelmintic agents[2], and inhibitors of the Mycobacterium tuberculosis amino acid biosynthesis pathway[3]. Furthermore, specific derivatives, such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, serve as critical intermediates in the industrial synthesis of phosphodiesterase (PDE) inhibitors and exhibit potential as hypolipidemic agents[4].

As a Senior Application Scientist, I frequently encounter a primary analytical bottleneck with these compounds: resolving positional isomerism . Alkylation of the pyrazole ring can occur at either the N1 or N2 (equivalent to C3/C5 tautomerism depending on substitution) positions. This guide provides a self-validating, multi-modal analytical workflow designed to unequivocally characterize the N-propyl-1H-pyrazole-5-carboxamide core, explaining the fundamental causality behind each experimental choice.

Structural Anatomy & Physicochemical Profiling

Before initiating any analytical workflow, we must understand the physicochemical nature of the analyte. The N-propyl-1H-pyrazole-5-carboxamide scaffold possesses distinct electronic domains:

  • The Lipophilic Anchor: The N-propyl group drives hydrophobic pocket binding and dictates chromatographic retention.

  • The Hydrogen-Bonding Network: The C5-carboxamide acts as both a strong hydrogen bond donor (via -NH₂) and acceptor (via C=O), which is critical for target anchoring[5].

  • The Heteroaromatic Core: The pyrazole nitrogens are highly basic, which heavily influences our choice of ionization techniques in mass spectrometry[6].

Table 1: Quantitative Physicochemical Data (Representative Scaffold)

Data modeled on the highly characterized 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide derivative[6].

PropertyValueAnalytical Significance
Molecular Formula C₈H₁₄N₄ODetermines the exact mass target for HRMS validation.
Monoisotopic Mass 182.1168 DaPrimary[M+H]⁺ peak expected at m/z 183.1246.
H-Bond Donors 2Dictates the need for strong H-bond accepting NMR solvents (e.g., DMSO-d₆) to prevent line broadening.
H-Bond Acceptors 3Influences solubility; highly soluble in polar aprotic solvents.
Topological Polar Surface Area 86.9 ŲIndicates moderate polarity, ideal for Reversed-Phase LC (C18).

Analytical Workflows for Structural Validation

To achieve absolute structural certainty, we employ an orthogonal, multi-modal approach. We do not rely on a single technique because no single method can simultaneously prove exact mass, atomic connectivity, and 3D spatial conformation.

AnalyticalWorkflow Start N-Propyl-1H-Pyrazole-5-Carboxamide Sample Preparation LCMS LC-MS/MS Analysis (Exact Mass & Fragmentation) Start->LCMS NMR 1D & 2D NMR Spectroscopy (Connectivity & Isomerism) Start->NMR FTIR FT-IR Spectroscopy (Functional Group Validation) Start->FTIR XRD X-Ray Crystallography (3D Spatial Conformation) Start->XRD Integration Multi-Modal Structural Consensus & Validation LCMS->Integration NMR->Integration FTIR->Integration XRD->Integration

Multi-modal analytical workflow for pyrazole-5-carboxamide structural validation.

The Causality of Technique Selection
  • LC-MS/MS (ESI+): We utilize Electrospray Ionization in positive mode (ESI+) because the basic pyrazole nitrogens readily accept protons. This provides the exact mass, while collision-induced dissociation (CID) typically cleaves the propyl chain and the carboxamide group, yielding diagnostic fragment ions.

  • Nuclear Magnetic Resonance (NMR): 1D ¹H and ¹³C NMR provide the backbone connectivity, but 2D NOESY is the critical tool here. By observing the spatial Nuclear Overhauser Effect (NOE) between the N-propyl α-CH₂ protons and the C5-carboxamide protons, we can definitively prove N1-alkylation versus C3-alkylation.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Each workflow contains an internal check to ensure data integrity before proceeding to interpretation.

Protocol 1: High-Resolution LC-MS/MS Characterization

Objective: Confirm elemental composition and identify diagnostic fragmentation pathways.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the pyrazole core in ESI+ mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry Acquisition: Operate the HRMS (e.g., Q-TOF) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Apply a collision energy ramp (15–35 eV) for MS/MS fragmentation.

  • Self-Validation Check: Before analyzing the fragments, verify that the mass error of the precursor [M+H]⁺ ion is ≤ 3 ppm compared to the theoretical monoisotopic mass. If the error exceeds 3 ppm, recalibrate the instrument using a known lock-mass standard to prevent false structural assignments.

Protocol 2: Advanced NMR Elucidation (Resolving Positional Isomerism)

Objective: Map atomic connectivity and definitively prove the regiochemistry of the N-propyl group.

  • Solvent Selection & Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Why DMSO-d₆ and not CDCl₃? The pyrazole-5-carboxamide scaffold self-associates via hydrogen bonding in non-polar solvents, causing severe line broadening. DMSO-d₆ disrupts these interactions, locking the exchangeable primary amide (-NH₂) protons into two distinct, sharp singlets (due to restricted rotation around the C-N partial double bond).

  • 1D Acquisition: Acquire a ¹H spectrum (600 MHz, 16 scans) and a ¹³C spectrum (150 MHz, 512 scans).

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400–500 ms.

    • Causality: This specific mixing time allows for the buildup of spatial cross-peaks between protons that are within 5 Å of each other.

  • Self-Validation Check: Cross-reference the ¹³C spectrum against the expected carbon count. If extra carbonyl peaks are present, the sample may have undergone hydrolysis (conversion of the carboxamide to a carboxylic acid). Do not proceed to NOESY interpretation until 1D purity is confirmed.

Table 2: Diagnostic NMR Signals for N-Propyl-1H-Pyrazole-5-Carboxamide
NucleusExpected Shift (ppm)MultiplicityDiagnostic Significance
¹H (Amide -NH₂) 7.20 & 7.60Two broad singletsConfirms intact carboxamide; restricted rotation.
¹H (Pyrazole C4-H) 6.50 - 6.80SingletConfirms the pyrazole ring is not fully substituted.
¹H (N-CH₂ α-protons) 4.10 - 4.40TripletDownfield shift confirms direct attachment to the electronegative pyrazole nitrogen.
2D NOESY Cross-Peak N-CH₂ ↔ Amide NH₂Spatial CorrelationDefinitive proof of N1-substitution. If the propyl group were at C3, this cross-peak would be absent.

Pharmacological Mapping & Target Engagement

Understanding the structural characterization directly informs how the molecule behaves in biological assays. The pyrazole-5-carboxamide scaffold is not merely a static structure; it is a dynamic key designed to fit specific biological locks, such as the hydrophobic pockets of PDE enzymes or the V-domain of the RAGE receptor[1].

SAR_Mapping Core 1H-Pyrazole Core (Electron-Rich Scaffold) Propyl N1-Propyl Substitution (Lipophilic Anchor) Core->Propyl Regioselective Alkylation Amide C5-Carboxamide Group (H-Bond Donor/Acceptor) Core->Amide C5 Functionalization Target Biological Target (e.g., PDE, RAGE, CM) Propyl->Target Hydrophobic Pocket Binding Amide->Target Hydrogen Bonding Network

Logical mapping of pyrazole-5-carboxamide structural domains to target interactions.

By rigorously validating the structure through the orthogonal analytical methods described above, researchers can confidently proceed to in vitro and in vivo testing, knowing that the observed pharmacological effects are genuinely attributable to the N-propyl-1H-pyrazole-5-carboxamide architecture.

References

  • Alam, M. J., et al. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 27(24), 8708.[Link]

  • NBInno. (2024). "The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide." NBInno Chemical Insights.[Link]

  • Han, Y. T., et al. (2014). "Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE)." European Journal of Medicinal Chemistry, 79, 128-142.[Link]

  • Le, T. G., et al. (2019). "Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity." Journal of Medicinal Chemistry, 62(8), 4056-4073.[Link]

  • Biswas, D., et al. (2025). "Early preclinical development of Mycobacterium tuberculosis amino acid biosynthesis pathway inhibitor DRILS-1398 as a potential anti-TB drug." iScience, 28(6), 112537.[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3338044, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide." PubChem. [Link]

Sources

Foundational

N-propyl-1H-pyrazole-5-carboxamide: A Technical Guide to Hydrogen Bonding Capabilities and Pharmacophore Applications

Executive Summary In modern rational drug design, controlling the conformational flexibility of a ligand is paramount to minimizing the entropic penalty upon target binding. N-propyl-1H-pyrazole-5-carboxamide has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, controlling the conformational flexibility of a ligand is paramount to minimizing the entropic penalty upon target binding. N-propyl-1H-pyrazole-5-carboxamide has emerged as a highly tunable pharmacophore and building block. Its unique arrangement of hydrogen bond donors (HBD) and acceptors (HBA) allows it to form rigid intramolecular scaffolds while simultaneously maintaining potent intermolecular vectors for target engagement. This whitepaper details the mechanistic causality behind its hydrogen bonding dynamics and provides self-validating protocols for characterizing these interactions.

Structural and Electronic Profiling of the Pharmacophore

The N-propyl-1H-pyrazole-5-carboxamide scaffold presents a dense, localized network of hydrogen bonding sites:

  • Pyrazole Ring : The N1 position acts as a strong hydrogen bond donor (N1-H), while the adjacent N2 position possesses a localized lone pair, functioning as a hydrogen bond acceptor.

  • Carboxamide Group (C5) : The carbonyl oxygen (C=O) is a strong, highly polarized hydrogen bond acceptor. The amide nitrogen (N-H) serves as an additional donor.

  • N-propyl Anchor : While non-participatory in hydrogen bonding, the propyl chain provides a hydrophobic anchor that modulates the desolvation penalty of the adjacent amide N-H during target binding.

Intramolecular vs. Intermolecular Hydrogen Bonding Dynamics

The spatial proximity of the C5-carboxamide to the N1-H of the pyrazole ring creates a bifurcated interaction landscape.

Causality of Conformational Locking: To reduce the entropic cost of binding, medicinal chemists leverage intramolecular hydrogen bonds to pre-organize ligands into their bioactive conformations. In 1H-pyrazole-5-carboxamides, the pyrazole N1-H readily forms a stable, six-membered pseudo-ring with the carboxamide carbonyl oxygen (N1-H ··· O=C). This interaction locks the rotation of the C5-carboxamide bond. Structural validation of this phenomenon is evident in related pyrazole-5-carboxamide potentiators (e.g., GLPG1837), where strong internal hydrogen bonds lock the amides, stabilizing both the crystal lattice and the active conformation .

Intermolecular Target Engagement: While the N1-H and C=O are internally satisfied, the solvent-exposed amide N-H and the pyrazole N2 remain available as a potent donor-acceptor pair. In the development of neuraminidase inhibitors, pyrazole-5-carboxamide side chains utilize this exact vector to form critical bidentate hydrogen bonds with active-site arginine residues (e.g., Arg371 and Arg430), drastically improving target affinity .

HBondNetwork Core N-propyl-1H-pyrazole-5-carboxamide Core Scaffold HBD H-Bond Donors (HBD) Core->HBD HBA H-Bond Acceptors (HBA) Core->HBA N1H Pyrazole N1-H (Strong Donor) HBD->N1H AmideNH Amide N-H (Solvent Exposed) HBD->AmideNH N2 Pyrazole N2 (Acceptor) HBA->N2 Carbonyl Carbonyl C=O (Strong Acceptor) HBA->Carbonyl Intra Intramolecular H-Bond (Conformational Lock) N1H->Intra Inter Intermolecular H-Bond (Target Binding) AmideNH->Inter N2->Inter Carbonyl->Intra

Logical mapping of H-bond donors and acceptors driving conformational locking.

Experimental Methodologies for H-Bond Characterization

Protocol 1: Variable-Temperature NMR (VT-NMR) for Intramolecular H-Bond Validation

Causality of Experimental Choice: To differentiate between solvent-exposed protons and those locked in intramolecular H-bonds, VT-NMR is performed in a strongly hydrogen-bonding solvent like DMSO-d6. Protons engaged in intramolecular H-bonds are shielded from the solvent and exhibit low temperature coefficients (Δδ/ΔT > -4.5 ppb/K), whereas solvent-exposed protons show high temperature dependence .

Self-Validating Mechanism: The protocol utilizes the solvent-exposed amide N-H as an internal positive control. If this control proton does not exhibit the expected high temperature coefficient (e.g., < -5.0 ppb/K), the temperature calibration of the NMR probe is deemed invalid, and the dataset must be rejected.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of N-propyl-1H-pyrazole-5-carboxamide in 0.6 mL of anhydrous DMSO-d6.

  • Probe Calibration: Calibrate the NMR spectrometer probe temperature using a standard methanol or ethylene glycol sample.

  • VT-NMR Acquisition: Acquire 1D 1H-NMR spectra from 298K to 348K in 5K increments, allowing 10 minutes of thermal equilibration per step.

  • Chemical Shift Tracking: Extract the chemical shifts (δ) of the pyrazole N1-H and the amide N-H at each temperature.

  • Data Plotting & Deduction: Plot δ (ppm) versus Temperature (K). Calculate the slope (Δδ/ΔT). A slope more positive than -4.5 ppb/K for the N1-H confirms the presence of the intramolecular conformational lock.

NMRWorkflow Step1 1. Sample Prep Dissolve in DMSO-d6 Step2 2. Variable Temp NMR 298K to 348K (5K steps) Step1->Step2 Step3 3. Shift Tracking Monitor Amide & N1 Protons Step2->Step3 Step4 4. Data Plotting Calculate Δδ/ΔT Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step variable-temperature NMR workflow for validating intramolecular H-bonds.

Protocol 2: X-Ray Crystallography for Intermolecular Networks

Causality of Experimental Choice: Slow evaporation in a polar aprotic solvent (e.g., ethyl acetate) ensures that intermolecular H-bonds between the solute molecules form naturally without competitive interference from protic solvent molecules, yielding high-quality single crystals that reflect true interaction geometries.

Self-Validating Mechanism: The crystallographic R-factor ( R1​ ) and Goodness-of-Fit (GoF) serve as intrinsic mathematical validations. An R1​ value > 5% or a GoF deviating significantly from 1.0 indicates poor electron density modeling or crystal twinning, which mathematically invalidates the assigned hydrogen bond distances.

Step-by-Step Methodology:

  • Crystallization: Dissolve 50 mg of the compound in 2 mL of anhydrous ethyl acetate. Allow slow evaporation at 298K over 48-72 hours until single crystals form.

  • Diffraction: Mount a suitable single crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å). Maintain the crystal at 100K under a nitrogen stream to minimize thermal motion.

  • Phase Resolution: Solve the structure using direct phase methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

  • H-Bond Mapping: Identify donor-acceptor distances and angles. Validate the model ensuring R1​ < 0.05.

Quantitative Data Summarization

The table below summarizes the typical geometric and energetic metrics associated with the hydrogen bonding capabilities of the N-propyl-1H-pyrazole-5-carboxamide scaffold.

Interaction TypeDonor SiteAcceptor SiteTypical Distance (Å)Typical Angle (°)Binding Energy Contrib. (kcal/mol)
Intramolecular Pyrazole N1-HCarbonyl C=O2.60 – 2.85135 – 145-2.5 to -4.0
Intermolecular Amide N-HTarget Acceptor (e.g., Asp/Glu)2.80 – 3.10150 – 175-3.0 to -5.0
Intermolecular Target Donor (e.g., Arg)Pyrazole N22.75 – 3.05160 – 180-4.0 to -6.5

References

  • Geesala, R., et al. "Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane." ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Ye, J., et al. "Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors." Pharmaceuticals (Basel). 2021 Apr 16;14(4):371.[Link]

  • Penzel, S., et al. "Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding." The Journal of Physical Chemistry B. 2021 Jun 17; 125(23): 6187–6196.[Link]

Protocols & Analytical Methods

Method

Application Note and Experimental Protocol for the Synthesis of N-propyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of N-propyl-1H-pyrazole-5-carboxamide, a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of N-propyl-1H-pyrazole-5-carboxamide, a molecule of interest within the broader class of pyrazole carboxamides known for their diverse biological activities.[1][2][3][4] The protocol details a robust and widely applicable two-step synthetic strategy, beginning with the hydrolysis of a pyrazole ester to its corresponding carboxylic acid, followed by a final amide coupling step. This guide is designed to be self-validating, with explanations for key experimental choices and detailed procedures for synthesis, purification, and characterization.

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole ring is a foundational scaffold in medicinal chemistry and agrochemical research, present in numerous approved drugs and active compounds.[3][4] Its structural versatility allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Pyrazole carboxamides, in particular, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[5] This application note provides a detailed methodology for the synthesis of a specific analogue, N-propyl-1H-pyrazole-5-carboxamide, offering a reliable pathway for researchers to produce this compound for further investigation.

Overview of the Synthetic Strategy

The most versatile and commonly employed strategy for synthesizing N-substituted-1H-pyrazole-5-carboxamides involves a two-stage process.[1][5] This approach allows for late-stage diversification of the amide group, making it highly adaptable for creating libraries of related compounds.

  • Stage 1: Preparation of the Pyrazole Carboxylic Acid Core. This protocol starts with a commercially available pyrazole-5-carboxylate ester, which is hydrolyzed (saponified) to the corresponding pyrazole-5-carboxylic acid. This is a crucial intermediate for the subsequent amide coupling.

  • Stage 2: Amide Bond Formation. The pyrazole-5-carboxylic acid is then coupled with n-propylamine to form the target N-propyl-1H-pyrazole-5-carboxamide. This protocol will detail a robust method using thionyl chloride to activate the carboxylic acid via an acid chloride intermediate.[1][5]

Logical Workflow Diagram

The following diagram illustrates the logical flow of the synthetic strategy.

G cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Amide Coupling start Ethyl 1H-pyrazole-5-carboxylate hydrolysis Saponification (LiOH or NaOH) start->hydrolysis THF/Water product1 1H-pyrazole-5-carboxylic acid hydrolysis->product1 Acidification (HCl) product1_ref 1H-pyrazole-5-carboxylic acid activation Acid Chloride Formation (SOCl₂) product1_ref->activation Anhydrous DCM, cat. DMF coupling Amidation with n-Propylamine activation->coupling n-propylamine, Et₃N product2 N-propyl-1H-pyrazole-5-carboxamide coupling->product2 Workup & Purification G cluster_0 Acid Chloride Formation cluster_1 Amide Formation R-COOH Pyrazole-COOH Intermediate [Reactive Intermediate] R-COOH->Intermediate + SOCl₂ SOCl2 SOCl₂ R-COCl Pyrazole-COCl Intermediate->R-COCl - SO₂ - HCl R-COCl_ref Pyrazole-COCl SO2_HCl SO₂ + HCl Amide N-propyl-pyrazole-carboxamide R-COCl_ref->Amide + n-Propylamine RNH2 n-Propylamine HCl_scavenged Et₃N·HCl Amide->HCl_scavenged + Et₃N

Sources

Application

HPLC method for N-propyl-1H-pyrazole-5-carboxamide analysis

Application Note: Reverse-Phase HPLC Method Development and Validation for the Analysis of N-Propyl-1H-pyrazole-5-carboxamide Derivatives Introduction & Mechanistic Context N-propyl-1H-pyrazole-5-carboxamide derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reverse-Phase HPLC Method Development and Validation for the Analysis of N-Propyl-1H-pyrazole-5-carboxamide Derivatives

Introduction & Mechanistic Context

N-propyl-1H-pyrazole-5-carboxamide derivatives, particularly 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-02-8), are highly functionalized heterocyclic compounds. In the pharmaceutical industry, this specific compound is a critical multi-substituted intermediate utilized in the commercial synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor[1].

Monitoring this intermediate is paramount. It must be tracked to evaluate reaction kinetics during the reduction of its nitro-precursor, and it must be strictly quantified as a residual amine impurity in the final Active Pharmaceutical Ingredient (API)[2]. Failure to clear this reactive amine can lead to downstream side reactions or genotoxic alerts.

Synthesis A 1-Methyl-3-propyl-1H-pyrazole -5-carboxylic acid B Nitration (1-Methyl-4-nitro...) A->B C Amidation (1-Methyl-4-nitro...carboxamide) B->C D Reduction 4-Amino-1-methyl-3-propyl -1H-pyrazole-5-carboxamide (Target Analyte) C->D E Coupling & Cyclization (with 2-ethoxybenzoyl chloride) D->E F Sildenafil Citrate (PDE5 Inhibitor) E->F

Fig 1. Synthetic pathway of Sildenafil highlighting the intermediate 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Method Development Rationale: The Causality of Chromatographic Choices

Developing a robust HPLC method for this compound requires addressing its dual nature: a hydrophobic propyl chain and highly polar, basic nitrogen centers (the pyrazole ring and the primary amine).

  • Stationary Phase Selection: An end-capped, high-carbon-load C18 column is selected. The hydrophobic C18 chains provide excellent retention for the propyl group. Crucially, the end-capping process masks residual acidic silanols on the silica support, preventing secondary ion-exchange interactions with the basic amine that would otherwise cause severe peak tailing.

  • Mobile Phase pH Control: The mobile phase utilizes a 0.05 M Potassium dihydrogen phosphate ( KH2​PO4​ ) buffer adjusted to pH 3.0. Causality: The primary amine on the pyrazole ring has a pKa in the mildly acidic range. By dropping the mobile phase pH to 3.0, the amine is forced into a fully protonated, uniformly ionized state. This eliminates the equilibrium between ionized and non-ionized forms during the run, guaranteeing sharp, symmetrical peaks.

  • Organic Modifier: Acetonitrile (MeCN) is chosen over methanol. MeCN has lower viscosity, which reduces backpressure and improves mass transfer kinetics within the column pores, leading to higher theoretical plate counts.

  • Detection Wavelength: The conjugated π -system of the pyrazole-carboxamide moiety exhibits strong UV absorbance. Monitoring at 225 nm provides an optimal signal-to-noise ratio while avoiding the high background noise of the gradient baseline typically seen below 210 nm.

Experimental Protocol & Self-Validating System

To ensure trustworthiness, this protocol integrates a System Suitability Test (SST). The SST acts as a self-validating gatekeeper; if the system fails to meet these specific chromatographic thresholds, the run is automatically invalidated, preventing the generation of erroneous data.

HPLC_Workflow M Mobile Phase Prep (Buffer/MeCN) E Column Equilibration (C18, 30°C) M->E S Sample Prep (Diluent Extraction) SST System Suitability Testing (SST) S->SST E->SST Ready A Sample Analysis (UV 225 nm) SST->A Pass D Data Processing & Validation A->D

Fig 2. HPLC analytical workflow integrating a self-validating System Suitability Test (SST).

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 6.8 g of KH2​PO4​ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent Preparation: Mix Buffer and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10 mg of the 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 100 µg/mL stock. Dilute further to 10 µg/mL for the working standard.

  • Sample Preparation: For API impurity profiling, dissolve 50 mg of the Sildenafil sample in 50 mL of diluent (1000 µg/mL). Sonicate for 10 minutes at room temperature and filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions
ParameterCondition
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.05 M KH2​PO4​ , pH 3.0
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm
Injection Volume 10 µL
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08515Isocratic hold to retain polar amines
10.05050Linear gradient to elute hydrophobic impurities
15.05050High organic wash
15.18515Return to initial conditions
20.08515Re-equilibration
System Suitability Testing (SST) Criteria

Inject the 10 µg/mL working standard in five replicates. The system is validated for sample analysis only if :

  • Tailing Factor (T): 1.5 (Confirms the absence of secondary silanol interactions).

  • Theoretical Plates (N): 5000 (Confirms column efficiency and proper mass transfer).

  • Precision (%RSD): 2.0% for peak areas (Confirms injector reproducibility).

  • Resolution ( Rs​ ): 2.0 between the target analyte and the adjacent nitro-precursor peak (Confirms thermodynamic separation power)[3].

Quantitative Validation Data

The method was validated according to ICH Q2(R1) guidelines. The quantitative parameters are summarized below, demonstrating the method's capability to accurately detect trace levels of the intermediate.

Validation ParameterResult / Limit
Linearity Range 0.5 µg/mL to 50 µg/mL ( R2 > 0.999)
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Method Precision (%RSD) 0.85% (n=6 injections at 10 µg/mL)
Recovery (Accuracy) 98.5% - 101.2% (Spiked at 50%, 100%, 150% levels)

References

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem - NIH Source: National Center for Biotechnology Information (NIH) URL:[Link][1]

  • Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction Source: ResearchGate URL:[Link][3]

  • Sildenafil Amine Impurity | CAS 139756-02-8 - Veeprho Source: Veeprho Pharmaceuticals URL:[Link][2]

Sources

Method

Application Notes and Protocols for Preclinical Evaluation of N-propyl-1H-pyrazole-5-carboxamide Derivatives in Animal Models

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the selection and implementation of animal models for the preclinical evaluation of N-propyl-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selection and implementation of animal models for the preclinical evaluation of N-propyl-1H-pyrazole-5-carboxamide derivatives. Given the diverse biological activities associated with the pyrazole carboxamide scaffold, including anti-inflammatory, analgesic, and enzyme-inhibitory actions, a multi-faceted approach to in vivo testing is warranted. These notes offer detailed, field-proven protocols for assessing efficacy in models of inflammation, pain, and liver injury, with additional protocols for relevant behavioral and target engagement studies. The emphasis is on robust experimental design, scientific rationale, and data interpretation to facilitate the translation of promising compounds towards clinical development.

Introduction: The Scientific Rationale for In Vivo Testing

N-propyl-1H-pyrazole-5-carboxamide and its derivatives represent a versatile chemical scaffold with a wide range of pharmacological activities. Published literature indicates that compounds within this class exhibit significant anti-inflammatory, antimicrobial, and insecticidal properties.[1][2][3] Notably, specific derivatives have been identified as potent and selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in inflammatory diseases and neurodegenerative disorders.[4][5] Other pyrazole carboxamides have shown potential as anticancer agents and inhibitors of carbonic anhydrases and cholinesterases.[6][7][8]

The decision to advance a novel N-propyl-1H-pyrazole-5-carboxamide derivative into animal models should be predicated on a clear understanding of its primary mechanism of action, as determined by in vitro assays. The selection of the appropriate animal model is therefore critical and must be hypothesis-driven. For instance, a compound demonstrating potent inhibition of pro-inflammatory cytokine release in vitro would logically be tested in an in vivo model of inflammation. This guide provides a framework for making these critical decisions and executing the necessary experiments with scientific rigor.

Strategic Selection of Animal Models

The choice of animal model is paramount for obtaining meaningful and translatable data. The following decision tree illustrates a logical approach to model selection based on the putative mechanism of action of the test compound.

model_selection cluster_inflammation Anti-inflammatory Activity cluster_hdac6 HDAC6 Inhibition cluster_analgesia Analgesic Activity start Putative Mechanism of Action of N-propyl-1H-pyrazole-5-carboxamide Derivative inflammation_node Inhibition of inflammatory mediators (e.g., COX, cytokines) start->inflammation_node hdac6_node Selective HDAC6 Inhibition start->hdac6_node analgesia_node Modulation of nociceptive pathways start->analgesia_node acute_inflammation Carrageenan-Induced Paw Edema inflammation_node->acute_inflammation Acute inflammation neuroinflammation LPS-Induced Neuroinflammation inflammation_node->neuroinflammation CNS inflammation liver_injury Acetaminophen-Induced Acute Liver Injury hdac6_node->liver_injury Hepatoprotective potential cns_effects Behavioral Models (Forced Swim, Elevated Plus Maze) hdac6_node->cns_effects CNS therapeutic potential thermal_pain Hargreaves Test (Thermal Hyperalgesia) analgesia_node->thermal_pain mechanical_pain von Frey Test (Mechanical Allodynia) analgesia_node->mechanical_pain

Figure 1. Decision tree for selecting appropriate animal models.

Core Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for key in vivo assays. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare and have received approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Assessment of Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening compounds with acute anti-inflammatory activity.[6][9][10] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).

Experimental Workflow:

carrageenan_workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow acclimatize Acclimatize Rats (1 week) baseline Measure Baseline Paw Volume (V₀) acclimatize->baseline dosing Administer Compound or Vehicle (p.o.) baseline->dosing induction Inject Carrageenan (0.1 mL, 1%) subplantar dosing->induction measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induction->measurement analysis Calculate Edema & % Inhibition measurement->analysis

Figure 2. Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals: Male Wistar rats (240-285 g) or Swiss albino mice are commonly used.[2] House the animals under standard laboratory conditions (12:12 h light/dark cycle, 22±2°C) with ad libitum access to food and water. Allow at least one week for acclimatization.

  • Grouping: Randomly assign animals to experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., N-propyl-1H-pyrazole-5-carboxamide derivative at various doses, p.o.)

  • Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[6] b. Administer the vehicle, positive control, or test compound by oral gavage (p.o.) one hour before carrageenan injection.[9] c. Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in 0.9% sterile saline) into the subplantar surface of the right hind paw.[6][9] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis: a. Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100.

  • Expected Outcomes: The vehicle control group should exhibit a time-dependent increase in paw volume, typically peaking around 3-4 hours.[6] A potent anti-inflammatory compound is expected to significantly reduce the paw volume at multiple time points compared to the vehicle control.

ParameterVehicle ControlPositive Control (Indomethacin 10 mg/kg)Test Compound (Expected)
Peak Paw Swelling (mL) 0.8 - 1.20.3 - 0.5Dose-dependent reduction
% Inhibition at Peak 0%50 - 70%Dose-dependent increase

Table 1. Representative data for the carrageenan-induced paw edema model.

Assessment of Hepatoprotective Effects: Acetaminophen (APAP)-Induced Acute Liver Injury

This model is highly relevant for studying drug-induced liver injury and for evaluating the therapeutic potential of compounds to protect the liver.[5][11][12] Overdose of acetaminophen leads to severe centrilobular necrosis, mimicking human liver injury.[13]

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their consistent response to APAP.[12]

  • Induction of Liver Injury: a. Fast mice overnight (approximately 12-15 hours) before APAP administration, but allow free access to water.[14] b. Prepare APAP (Sigma-Aldrich) in warm (37°C) sterile saline. c. Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-500 mg/kg.[13][14]

  • Treatment Protocol: a. Administer the N-propyl-1H-pyrazole-5-carboxamide derivative (dissolved in a suitable vehicle) either as a pre-treatment (e.g., 1 hour before APAP) or as a post-treatment (e.g., 1-2 hours after APAP) to assess protective or therapeutic effects, respectively. A common route of administration is oral gavage or i.p. injection.

  • Endpoint Analysis (24 hours post-APAP): a. Serum Analysis: Collect blood via cardiac puncture and centrifuge to obtain serum. Analyze for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits. b. Histopathology: Euthanize the mice and perfuse the liver with saline. Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.[13][15] Process the tissue for paraffin embedding, sectioning (4-5 µm), and staining with Hematoxylin and Eosin (H&E).[15] A pathologist blinded to the treatment groups should score the liver sections for necrosis, inflammation, and other pathological changes. c. Biochemical Assays: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay, or for protein expression analysis (e.g., HDAC6) by Western blotting.[16][17]

Expected Outcomes: APAP administration will cause a significant elevation in serum ALT and AST levels and extensive centrilobular necrosis in the liver. A hepatoprotective compound is expected to significantly attenuate these changes.

Assessment of CNS Activity: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.[1][4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Protocol:

  • Apparatus: A transparent Plexiglas cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[18]

  • Animals: Male C57BL/6 or BALB/c mice are typically used.

  • Procedure: a. Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection). b. Gently place each mouse into the cylinder of water for a 6-minute session.[1] c. Record the entire session using a video camera. d. A trained observer, blinded to the treatment groups, should score the duration of immobility during the last 4 minutes of the test.[1][18] Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the treated and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA).

Assessment of Anxiolytic-Like Activity: Elevated Plus Maze (EPM)

The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.[3][19] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze elevated above the floor (typically 50-55 cm), with two open arms and two enclosed arms.[3]

  • Animals: Male Wistar rats or Swiss Webster mice.

  • Procedure: a. Administer the test compound or vehicle prior to the test. b. Place the animal in the center of the maze, facing an open arm.[20] c. Allow the animal to explore the maze for a 5-minute period.[20] d. A video tracking system is used to record the animal's movements.[21]

  • Data Analysis: The primary parameters measured are:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Ex Vivo and Biochemical Analyses

To complement the in vivo behavioral and physiological data, it is crucial to perform ex vivo and biochemical analyses to understand the underlying molecular mechanisms.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins in tissue homogenates.[22][23] For example, to confirm target engagement of an HDAC6 inhibitor, one could measure the levels of acetylated α-tubulin (a known HDAC6 substrate) in brain or liver tissue.

Protocol Outline:

  • Sample Preparation: Homogenize snap-frozen tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.[16][24]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.[16]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein (e.g., anti-acetylated-α-tubulin, anti-HDAC6, anti-TNF-α), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Cytokine Level Measurement

Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 play a crucial role in many of the disease models described. Their levels in serum or tissue homogenates can be quantified using ELISA or multiplex bead-based assays (e.g., Luminex).[25][26] These assays provide a quantitative measure of the inflammatory state and the efficacy of the test compound in modulating it. Commercially available kits provide detailed protocols for these measurements.[25][27]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of N-propyl-1H-pyrazole-5-carboxamide derivatives. By systematically assessing the anti-inflammatory, analgesic, and other potential therapeutic effects in well-validated animal models, researchers can generate the critical data needed to identify lead candidates for further development. It is essential to correlate the findings from these in vivo studies with the in vitro mechanism of action to build a comprehensive understanding of the compound's pharmacological profile. Future studies may also explore chronic models of disease, pharmacokinetic/pharmacodynamic relationships, and safety pharmacology to fully characterize the therapeutic potential of this promising class of compounds.

References

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). MDPI. Available at: [Link]

  • Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. (2020). CNKI. Available at: [Link]

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2024). ACS Publications. Available at: [Link]

  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]

  • Acetaminophen-induced acute liver injury in mice. (2015). Icahn School of Medicine at Mount Sinai. Available at: [Link]

  • Elevated plus maze protocol. (2023). protocols.io. Available at: [Link]

  • Forced swim test - Bio-protocol. (n.d.). Bio-protocol. Available at: [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed. Available at: [Link]

  • Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (n.d.). PMC. Available at: [Link]

  • Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. (n.d.). ResearchGate. Available at: [Link]

  • Western Blot Standard Protocol. (2021). ichorbio. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Available at: [Link]

  • The Mouse Forced Swim Test. (n.d.). PMC. Available at: [Link]

  • Acetaminophen-induced acute liver injury in mice. (n.d.). ResearchGate. Available at: [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). DOI. Available at: [Link]

  • Western Blotting: Sample Preparation to Detection. (2010). PMC. Available at: [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (n.d.). Frontiers. Available at: [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PMC. Available at: [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). Nature Protocols. Available at: [Link]

  • Elevated Plus Maze - IACUC. (n.d.). University of Notre Dame. Available at: [Link]

  • Western Blot Tips for Detection of Proteins Present in Tissue Lysates. (n.d.). Bio-Rad Antibodies. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. Available at: [Link]

  • MOUSE CYTOKINE PANEL 3 ASSAY PROTOCOL. (2024). Upstate. Available at: [Link]

  • Development of an assay to measure in vivo cytokine production in the mouse. (n.d.). Oxford Academic. Available at: [Link]

  • Tests and models of nociception and pain in rodents. (2012). HAL Open Science. Available at: [Link]

  • Histopathology of the Liver, Kidney, and Spleen of Mice Exposed to Gold Nanoparticles. (n.d.). MDPI. Available at: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Available at: [Link]

  • (PDF) Methods Used to Evaluate Pain Behaviors in Rodents. (2017). ResearchGate. Available at: [Link]

  • What is the best way to measure proinflammatory cytokines from mice serum?. (2020). ResearchGate. Available at: [Link]

  • Histopathology of mice liver (H & E). Experimental protocol is... (n.d.). ResearchGate. Available at: [Link]

  • Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice. (2019). Veterinary World. Available at: [Link]

  • Histopathological of Mice (Mus musculus) Liver Induced by Lead (Pb) Orally. (2023). Ina. J. Med. Lab. Sci. Tech. Available at: [Link]

  • Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice. (2022). Biomedical Science Letters. Available at: [Link]

  • Natural Products for Acetaminophen-Induced Acute Liver Injury: A Review. (2023). MDPI. Available at: [Link]

Sources

Application

Application Note: Analytical Characterization and Quality Control of N-propyl-1H-pyrazole-5-carboxamide Standards

Executive Summary N-propyl-1H-pyrazole-5-carboxamide and its substituted derivatives—most notably 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide —are critical heterocyclic building blocks in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-propyl-1H-pyrazole-5-carboxamide and its substituted derivatives—most notably 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide —are critical heterocyclic building blocks in modern medicinal chemistry[1]. They serve as foundational synthetic intermediates in the development of pyrazolopyrimidinone-based cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs widely utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension[2].

Because impurities in early-stage intermediates can propagate through a synthetic sequence and compromise the final Active Pharmaceutical Ingredient (API), rigorous analytical characterization of these standards is mandatory. This guide provides a comprehensive, self-validating analytical framework for the structural elucidation, purity verification, and quality control of pyrazole-5-carboxamide standards.

Physicochemical Specifications

To establish a reliable baseline for analytical testing, the physicochemical properties of the primary representative standard, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-02-8), are summarized below[1].

PropertySpecification / Value
Chemical Name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
CAS Registry Number 139756-02-8
Molecular Formula C8H14N4O
Molecular Weight 182.23 g/mol
Appearance White to off-white crystalline powder
Target Purity (LC-MS) ≥ 98.0% (Typically >99.75% for certified standards)[3]
Water Content (Karl Fischer) ≤ 0.5% (Target: ~0.05%)[3]

Analytical Methodologies & Causality Logic

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Causality & Logic: The pyrazole ring and the primary amine group render this compound highly polar and basic. Analyzing nitrogen-rich heterocycles often leads to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Therefore, an end-capped C18 column combined with an acidic mobile phase is mandatory. The acid protonates the basic nitrogens, ensuring a consistent ionization state, sharp peak symmetry, and optimal sensitivity for Electrospray Ionization in positive mode (ESI+)[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analytical standard in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes to ensure complete dissolution. Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

  • Column Selection: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or an equivalent highly end-capped column.

  • Mobile Phase:

    • A: 0.1% Formic Acid in MS-grade Water.

    • B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 15.0 min: Linear gradient from 5% B to 95% B.

    • 15.0 - 18.0 min: Hold at 95% B (Column wash).

    • 18.0 - 22.0 min: Return to 5% B (Re-equilibration).

  • Flow Rate & Injection: 1.0 mL/min; 5 µL injection volume.

  • Detection Parameters:

    • UV: 254 nm (Optimal wavelength for the conjugated pyrazole-carboxamide system).

    • MS: ESI+ mode, scanning m/z 100–500. The target [M+H]+ monoisotopic ion is expected at m/z 183.12.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: Structural elucidation requires confirming the exact position of the propyl, methyl, and amino substitutions on the pyrazole core. The solvent choice here is the most critical variable. Dimethyl sulfoxide-d6 (DMSO-d6) must be used instead of Deuterium Oxide (D2O) or Methanol-d4. Protic solvents cause rapid deuterium exchange with the labile protons of the primary amine (-NH2) and carboxamide (-CONH2) groups, rendering them invisible on the spectrum. DMSO-d6 strongly solvates the compound while preserving these critical exchangeable proton signals[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the standard in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition (1H-NMR): 400 MHz or higher. 16 scans, relaxation delay (D1) of 2.0 seconds.

  • Expected Signals: Analysts should look for the characteristic triplet of the propyl terminal methyl group (~0.9 ppm), the N-methyl singlet (~3.8 ppm), and the broad singlets for the -NH2 and -CONH2 protons (typically between 5.0 and 7.5 ppm).

System Suitability & Self-Validating Quality Control

A protocol is only as reliable as its internal validation mechanisms. To ensure the integrity of the analytical run, the following self-validating criteria must be met before data acceptance:

  • Carryover Check: A blank injection (Methanol) must immediately follow the highest concentration calibration standard. The signal-to-noise ratio (S/N) at the retention time of the analyte must be < 3.

  • Resolution (Rs): If analyzing a crude synthetic mixture, the method must demonstrate baseline resolution (Rs ≥ 2.0) between the target analyte and structurally similar synthetic precursors (e.g., des-methyl or des-propyl analogs).

  • Mass Accuracy: The observed[M+H]+ mass must fall within ± 0.5 Da of the theoretical mass for single quadrupole systems, or ± 5 ppm for High-Resolution Mass Spectrometry (HRMS) systems.

Visualizations

Analytical_Workflow Sample Standard Prep (1 mg/mL in MeOH) HPLC HPLC Separation (C18, Gradient) Sample->HPLC NMR 1H/13C NMR (DMSO-d6) Sample->NMR Structural ID UV UV Detection (254 nm) HPLC->UV Purity MS ESI-MS ([M+H]+ Ionization) HPLC->MS Mass ID Data Data Integration & CoA Generation UV->Data MS->Data NMR->Data

Fig 1: Multi-modal analytical characterization workflow for pyrazole-5-carboxamide standards.

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP (Active Signaling) GC->cGMP Synthesizes GTP GTP GTP->GC Substrate PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Physio Smooth Muscle Relaxation cGMP->Physio Induces GMP 5'-GMP (Inactive) PDE5->GMP Converts to Inhibitor PDE5 Inhibitor (Pyrazole-derived) Inhibitor->PDE5 Blocks (Competitive)

Fig 2: cGMP-PDE5 signaling pathway illustrating the target of pyrazole-derived inhibitors.

References

  • Source: cymitquimica.
  • Source: google.
  • Source: chemscene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-propyl-1H-pyrazole-5-carboxamide Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of heterocyclic amides during high-throughput screening and b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of heterocyclic amides during high-throughput screening and biochemical assays.

While N-propyl-1H-pyrazole-5-carboxamide has a relatively low molecular weight, it presents a classic solubility paradox. The molecule features a pyrazole ring and a primary carboxamide group. These moieties act as powerful hydrogen bond donors and acceptors, creating a high crystal lattice energy through robust intermolecular self-association [1]. Dimethyl sulfoxide (DMSO) is an excellent hydrogen bond acceptor and typically disrupts this network. However, DMSO is highly hygroscopic. When a DMSO stock absorbs even trace amounts of atmospheric moisture, the water molecules preferentially hydrogen-bond with DMSO. This "solvent stealing" effect forces the pyrazole-carboxamide molecules to self-associate, pushing the solution into an unstable supersaturated zone and triggering rapid precipitation [2].

The following guide provides field-proven, mechanistically grounded solutions to keep your compound in solution and ensure the integrity of your biological data.

Troubleshooting Guide & FAQs

Q1: My 10 mM stock of N-propyl-1H-pyrazole-5-carboxamide in 100% DMSO precipitated during storage at -20°C. Why did this happen and can I save it? A1: This is a hallmark of moisture contamination combined with thermal shock. When wet DMSO is frozen and thawed, the compound is forced into a metastable supersaturated state [2].

  • Causality: The freezing process concentrates the absorbed water into micro-pockets, drastically lowering the localized solubility limit and nucleating crystals. Repeated freeze-thaw cycles synergistically enhance this water uptake [2].

  • Solution: Incubate the tightly sealed vial at 37°C for 10-15 minutes, followed by bath sonication for 5-10 minutes. If the solution clears, immediately aliquot it into single-use tubes flushed with dry argon and store at -80°C. If it remains cloudy, the crystal lattice has stabilized into a lower-energy, insoluble polymorph, and the stock must be discarded to avoid inaccurate assay concentrations [3].

Q2: The compound is fully dissolved in DMSO, but it instantly forms a cloudy precipitate when added to my PBS or cell culture media. How do I prevent this? A2: You are experiencing "solvent-shifting precipitation." Direct addition of a highly concentrated organic stock into an aqueous buffer causes localized supersaturation at the droplet interface before diffusion can occur [4].

  • Causality: The hydrophobic N-propyl chain and the planar pyrazole ring rapidly aggregate in the high-dielectric aqueous environment before the DMSO can evenly disperse.

  • Solution: Never dilute directly from the master stock into the final aqueous buffer. Instead, perform all serial dilutions in 100% anhydrous DMSO first [5]. Then, perform a stepwise intermediate dilution into a carrier-protein-rich medium (like FBS or BSA) before adding it to your final assay volume [4].

Self-Validating Experimental Protocols
Protocol 1: Preparation and Storage of Anhydrous DMSO Stocks
  • Self-Validation Check: The final solution must remain optically clear when held at room temperature for 2 hours. Any turbidity indicates compromised solvent or supersaturation.

  • Desiccation: Equilibrate the lyophilized N-propyl-1H-pyrazole-5-carboxamide powder to room temperature in a desiccator for 30 minutes to prevent ambient condensation on the cold powder.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9% purity, water ≤0.005%).

  • Dissolution: Add the calculated volume of DMSO to achieve a 10 mM stock. Pipette repeatedly. Do not vortex vigorously, as this introduces microscopic air bubbles that can act as nucleation sites for crystallization.

  • Sonication: Bath sonicate at room temperature for 5 minutes to ensure the complete disruption of invisible micro-crystals.

  • Aliquot & Store: Dispense into single-use polypropylene tubes (e.g., 20-50 µL per tube). Blanket the headspace with dry argon or nitrogen gas before sealing. Store immediately at -80°C to halt thermodynamic shifts [2].

Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays
  • Self-Validation Check: The final assay media must show no light scattering (turbidity) when measured spectrophotometrically at 600 nm.

  • DMSO Serial Dilution: Prepare a 100x working stock by diluting your master stock in 100% anhydrous DMSO [5].

  • Intermediate Complexation: Pipette 2 µL of the 100x DMSO stock into 18 µL of pre-warmed (37°C) cell culture media containing at least 5% FBS or BSA.

  • Rapid Mixing: Immediately pipette up and down 5 times. The proteins in the serum will temporarily mask the hydrophobic faces of the compound, acting as a thermodynamic sink to prevent aggregation [4].

  • Final Dilution: Transfer the 20 µL intermediate mixture into 180 µL of the final assay media. The final concentration is now 1x, with a safe DMSO concentration of 1% (v/v) [1].

Quantitative Data Summary
ParameterValue / RecommendationCausality / Note
Max Recommended DMSO Stock 10 mMHigher concentrations easily enter the metastable supersaturated zone upon minor temperature fluctuations.
Max Aqueous Assay Concentration ≤ 100 µMDependent on buffer; requires ≤ 1% final DMSO to prevent cytotoxicity and target interference.
Storage Temperature (Stock) -80°CMinimizes thermodynamic shifts; 4°C is acceptable for < 2 weeks.
Freeze-Thaw Limit 1 Cycle (Single-use)Repeated cycles synergize with water uptake to induce irreversible precipitation.
Sonication Time (Rescue) 5 - 10 minutes (Bath)Disrupts localized crystal lattices without thermally degrading the compound.
Visualizations

Workflow Start Observe Precipitation in DMSO Stock CheckWater Check DMSO for Water Contamination Start->CheckWater HeatSonicate Incubate at 37°C & Bath Sonicate (10 min) CheckWater->HeatSonicate Decision Did it redissolve? HeatSonicate->Decision Discard Discard Stock (Irreversible Aggregation) Decision->Discard No Aliquot Aliquot into single-use tubes (Dry Argon) Decision->Aliquot Yes Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Workflow for rescuing and storing precipitated N-propyl-1H-pyrazole-5-carboxamide DMSO stocks.

Causes Root N-propyl-1H-pyrazole- 5-carboxamide Precipitation Mech1 High Crystal Lattice Energy (H-Bonding Network) Root->Mech1 Mech2 Solvent Shifting (Aqueous Dilution) Root->Mech2 Mech3 DMSO Hygroscopicity (Water Uptake) Root->Mech3 Sub1 Carboxamide & Pyrazole Self-Association Mech1->Sub1 Sub2 Metastable Supersaturated Zone Collapse Mech2->Sub2 Sub3 Freeze-Thaw Cycles Concentrate Water Mech3->Sub3

Logical relationship between molecular properties, solvent dynamics, and precipitation mechanisms.

References
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Source: Ziath. URL: [Link]

  • Solubility: a speed–breaker on the drug discovery highway. Source: MedCrave online. URL: [Link]

  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Source: ResearchGate. URL: [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors. Source: MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: N-propyl-1H-pyrazole-5-carboxamide Synthesis Optimization

Welcome to the Technical Support Center for pyrazole-based amide synthesis. This guide is designed for medicinal chemists and process scientists encountering yield bottlenecks during the amidation of 1H-pyrazole-5-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole-based amide synthesis. This guide is designed for medicinal chemists and process scientists encountering yield bottlenecks during the amidation of 1H-pyrazole-5-carboxylic acid with n-propylamine.

Diagnostic Troubleshooting Workflows

When coupling low-molecular-weight aliphatic amines (like n-propylamine) to heterocyclic carboxylic acids, yield degradation typically stems from poor intermediate activation, amine volatilization, or competitive side reactions. Use the diagnostic logic below to isolate your point of failure.

Diagnostic workflow for troubleshooting low yields in pyrazole-5-carboxamide amidation.

Expert FAQs: Causality & Mechanistic Insights

Q: Why does direct coupling (e.g., EDC/HOBt) often result in poor yields for 1H-pyrazole-5-carboxylic acids? A: The 1H-pyrazole core features a tautomeric system (3- vs. 5-position) and a weakly acidic NH proton. When using standard carbodiimides like EDC, the intermediate O-acylisourea can undergo competitive side reactions. The unprotected pyrazole nitrogen can attack the activated ester, leading to dimerization or unreactive N-acyl byproducts. Converting the acid to an acid chloride using thionyl chloride (SOCl₂) bypasses the O-acylisourea intermediate entirely, providing a highly reactive electrophile that rapidly traps the n-propylamine, significantly improving yields 1.

Q: How can I prevent the loss of n-propylamine during the amidation step? A: n-Propylamine is highly volatile, with a boiling point of approximately 48°C. The reaction between an acid chloride and an amine is highly exothermic. If the amine is added at room temperature, the localized heat of reaction causes the n-propylamine to vaporize before it can undergo nucleophilic attack. To prevent this, the reaction must be cooled to 0–10°C prior to amine addition. Furthermore, a slight excess (1.2–1.5 eq) of n-propylamine should be used alongside a non-nucleophilic base like triethylamine (TEA) to neutralize the generated HCl 2.

Q: My acid chloride formation seems incomplete, leaving unreacted starting material. What is the mechanistic cause? A: Pyrazole-5-carboxylic acids often exhibit poor solubility in non-polar solvents like dichloromethane (DCM). If the starting material remains a solid suspension, the heterogeneous reaction with SOCl₂ is kinetically hindered. Adding a catalytic amount of N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (a chloroiminium ion). This acts as a highly soluble, active intermediate that accelerates the conversion of the solid carboxylic acid to the acid chloride, pulling the starting material into solution 3.

Validated Experimental Protocols

The following protocols are engineered to be self-validating, meaning the physical observations during the reaction directly confirm mechanistic success.

Protocol A: High-Yield Acid Chloride Route (Recommended for Scale-up)

Self-Validating Mechanism: The evolution of SO₂ and HCl gases during the SOCl₂ step serves as a visual indicator of reaction progress. The cessation of gas evolution and the transition from a suspension to a clear solution validates complete activation.

  • Drying: Thoroughly dry 1H-pyrazole-5-carboxylic acid (1.0 eq) under high vacuum at 60°C for 2 hours. Causality: Trace moisture aggressively quenches the acid chloride back to the starting material.

  • Activation: Suspend the dried acid in anhydrous dichloromethane (DCM) (10 mL/g). Add thionyl chloride (SOCl₂, 1.5–2.0 eq) and a catalytic amount of DMF (0.05 eq). Stir the mixture at 25°C for 5 hours. The suspension will gradually become a clear solution as the acid chloride forms 2.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure. Crucial Step: Azeotrope the residue with anhydrous tetrahydrofuran (THF) or toluene (2 x 50 mL) to ensure complete removal of residual HCl and SOCl₂. Failure to do this will result in the consumption of your n-propylamine in the next step 4.

  • Amidation Setup: Dissolve the crude pyrazole-5-carbonyl chloride in anhydrous DCM. Cool the reactor to 0–10°C using an ice bath.

  • Coupling: Prepare a solution of n-propylamine (1.2 eq) and triethylamine (TEA) (2.0 eq) in DCM. Add this solution dropwise to the reactor. Maintain the internal temperature below 15°C to prevent amine volatilization.

  • Workup: Stir for 16 hours at 25°C. Quench the reaction with water. Separate the organic layer, dry over activated molecular sieves or MgSO₄, and evaporate to yield the target N-propyl-1H-pyrazole-5-carboxamide.

Mechanistic pathway of acid chloride-mediated amidation with temperature control.

Protocol B: Direct Catalytic Coupling (HATU/DIPEA)

Use this protocol when the pyrazole core contains acid-sensitive functional groups that cannot tolerate SOCl₂.

  • Dissolve the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF at 0°C.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). The weak base deprotonates the carboxylic acid to a carboxylate ion, which reacts with HATU to form a highly active O-(7-azabenzotriazol-1-yl) ester 5.

  • Stir for 15 minutes to ensure complete activation (the solution often turns a distinct yellow).

  • Add n-propylamine (1.2 eq) and stir at room temperature for 1–2 hours.

  • Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with 5% LiCl aqueous solution or brine to remove DMF and HATU byproducts.

Quantitative Data & Reagent Selection

Selecting the right coupling methodology is a balance between yield, scalability, and substrate tolerance. The table below summarizes the quantitative expectations for synthesizing pyrazole-5-carboxamides.

Coupling MethodReagentsTypical YieldMechanistic AdvantageLimitations
Acid Chloride SOCl₂ / DMF (cat)85 - 95%Bypasses O-acylisourea; highly reactive electrophile; highly scalable 1.Generates HCl; harsh conditions incompatible with acid-sensitive groups.
Uronium Salt HATU / DIPEA75 - 85%Fast kinetics; minimal epimerization; soluble intermediates 5.Expensive for scale-up; requires aqueous washing to remove byproducts.
Carbodiimide EDC / HOBt50 - 65%Water-soluble byproducts (urea) facilitate easier initial workup 6.Prone to pyrazole N-acylation side reactions; lowest overall yield.

References

  • Process for the preparation of pyrazoles - European Patent Office - EP 1176142 A1. Googleapis.com.
  • Organic synthesis in a modular robotic system driven by a chemical programming language. SciSpace.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • US6407259B1 - Process for the preparation of pyrazoles.
  • Process optimization for acid-amine coupling: a c
  • Coupling Reagents - AAPPTEC. Peptides.

Sources

Troubleshooting

Technical Support Center: N-propyl-1H-pyrazole-5-carboxamide Stability and Degradation

Welcome to the Technical Support Center for N-propyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-propyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and drug development processes.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling, storage, and stability of N-propyl-1H-pyrazole-5-carboxamide.

Q1: My solid N-propyl-1H-pyrazole-5-carboxamide is showing a brownish discoloration over time. What is causing this and how can I prevent it?

A1: A brown discoloration is often indicative of oxidation of the pyrazole ring.[1] To minimize oxidative degradation, it is critical to store the compound under an inert atmosphere, such as argon or nitrogen. Additionally, protecting the compound from light by using amber vials or wrapping the container in aluminum foil, and storing at reduced temperatures (e.g., 2-8°C) can significantly slow this process.[1]

Q2: I'm observing a new, more polar spot on my TLC analysis of a solution of N-propyl-1H-pyrazole-5-carboxamide that has been stored for a few days. What could this be?

A2: The appearance of a new, more polar spot on a TLC plate suggests potential degradation. A likely candidate for this new spot is the hydrolysis product, 1H-pyrazole-5-carboxylic acid. The carboxamide bond is susceptible to hydrolysis, especially under non-neutral pH conditions.[2][3] The resulting carboxylic acid is significantly more polar than the parent carboxamide, leading to a lower Rf value on a normal-phase TLC plate. To confirm this, you can co-spot your sample with a standard of 1H-pyrazole-5-carboxylic acid, if available.

Q3: What are the primary environmental factors that can affect the stability of N-propyl-1H-pyrazole-5-carboxamide?

A3: The main environmental factors to consider are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the carboxamide bond.[4]

  • Light: Pyrazole-containing compounds can be susceptible to photodegradation.[1][4][5] It is recommended to handle solutions and solid material in a light-protected environment.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.[1][4][6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the pyrazole ring.[1][4]

Q4: What are the best practices for long-term storage of N-propyl-1H-pyrazole-5-carboxamide?

A4: For optimal long-term stability, N-propyl-1H-pyrazole-5-carboxamide should be stored as a solid under the following conditions:

  • Temperature: Refrigerated at 2-8°C or frozen at -20°C.[1]

  • Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.[1]

  • Light: In an amber glass vial or a container wrapped in aluminum foil to protect from light.[1]

  • Moisture: In a desiccated environment to prevent hydrolysis.[1]

For solutions, it is recommended to prepare them fresh. If storage is necessary, store at -20°C or below in a tightly sealed, light-protected container. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents for long-term storage.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the handling and analysis of N-propyl-1H-pyrazole-5-carboxamide.

Observed Issue Potential Cause Suggested Action
Change in physical appearance (e.g., color change from white to off-white/brown, clumping) Oxidation, hydration, or polymorphism.[1]Store the compound under an inert atmosphere, in a desiccator, and protected from light.[1] Consider analyzing the sample using techniques like Powder X-ray Diffraction (PXRD) to check for changes in crystalline form.
Appearance of new peaks in HPLC or GC analysis Chemical degradation (hydrolysis, oxidation, photodegradation).[1]Review storage conditions (temperature, light exposure, atmosphere).[1] Perform forced degradation studies to intentionally generate and identify potential degradants.[1][4] This will help in confirming the identity of the new peaks.
Decreased purity or assay value over time Slow decomposition under the current storage conditions.Re-evaluate your storage conditions. Storing at a lower temperature and under an inert atmosphere is recommended.[1]
Inconsistent results in biological assays Presence of impurities or degradation products that may have biological activity. Tautomeric interconversion in solution.[1]Re-purify the compound and confirm its structure by NMR and mass spectrometry. Control the solvent and pH of assay buffers to manage any potential tautomeric equilibrium.[1]
Poor solubility or precipitation from solution The compound may have low solubility in the chosen solvent, or degradation to a less soluble product may be occurring.Verify the solubility of the compound in your chosen solvent system. If degradation is suspected, analyze the precipitate to identify its composition.
Visualizing the Troubleshooting Workflow

Start N-propyl-1H-pyrazole-5-carboxamide (in solution or solid) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 105°C, solid) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis HPLC-UV/PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Assess Peak Purity and Resolution Analysis->Report Parent N-propyl-1H-pyrazole-5-carboxamide Hydrolysis_Product 1H-pyrazole-5-carboxylic acid + n-propylamine Parent->Hydrolysis_Product H+/OH-, H2O Oxidation_Product Oxidized Products (e.g., N-oxides, ring-opened) Parent->Oxidation_Product [O] Photo_Product Photodegradation Products Parent->Photo_Product

Sources

Optimization

Technical Support Center: N-propyl-1H-pyrazole-5-carboxamide Synthesis

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals successfully synthesize N-propyl-1H-pyrazole-5-carboxamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals successfully synthesize N-propyl-1H-pyrazole-5-carboxamide . The 1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable physicochemical properties and kinase-inhibitory potential.

However, the synthesis is often complicated by the unique electronic properties of the pyrazole ring, including annular tautomerism and competitive nucleophilicity. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative data to ensure high-yielding amide coupling.

Mechanistic Workflow & Causality

The synthesis relies on the activation of 1H-pyrazole-5-carboxylic acid followed by amidation with n-propylamine. The critical failure point in this workflow is the unprotected pyrazole nitrogen (NH), which can act as a competing nucleophile if the reaction kinetics are not strictly controlled, leading to unwanted N-acylation 1.

G A 1H-pyrazole-5-carboxylic acid (Starting Material) C OAt-Active Ester (Intermediate) A->C HATU, DIPEA Activation B n-Propylamine (Nucleophile) D N-propyl-1H-pyrazole-5-carboxamide (Target Product) B->D C->D + n-Propylamine Amidation E N-acyl pyrazole (Side Product) C->E Excess Electrophile Pyrazole NH Attack

Amidation workflow of 1H-pyrazole-5-carboxylic acid highlighting the N-acylation side reaction.

Validated Protocol: HATU-Mediated Amide Coupling

To suppress side reactions and maximize yield, we recommend a HATU-mediated coupling system 2. This protocol is designed as a self-validating system where each step's causality ensures the next step's success.

Step 1: Reagent Preparation

  • Action: Dissolve 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Causality: Anhydrous conditions are mandatory. Any residual water will rapidly hydrolyze the highly reactive OAt-ester intermediate back to the starting carboxylic acid, destroying your yield.

Step 2: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Causality: DIPEA deprotonates the carboxylic acid to form a highly nucleophilic carboxylate. The severe steric bulk of the isopropyl groups prevents the base itself from acting as a competing nucleophile against the coupling reagent.

Step 3: Controlled Activation

  • Action: Cool the mixture to 0 °C using an ice bath. Add HATU (1.05 eq) in one portion and stir for 15 minutes.

  • Causality: Cooling controls the exothermic uronium activation step. Limiting HATU to exactly 1.05 equivalents is the most critical step to prevent the unprotected pyrazole NH from attacking excess activated ester (which would form the N-acyl pyrazole dimer).

Step 4: Amidation

  • Action: Add n-propylamine (1.1 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Causality: n-propylamine is a strong, unhindered primary amine. Adding it only after the active ester is fully formed ensures rapid, selective conversion to N-propyl-1H-pyrazole-5-carboxamide before side reactions can occur.

Step 5: Quench and Workup

  • Action: Dilute with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Causality: The sequential acid/base washes systematically strip away excess n-propylamine, DIPEA, and the water-soluble HOAt byproduct, leaving a highly pure crude product.

Troubleshooting & FAQs

Q1: My overall yield is low, and LC-MS shows a highly polar, higher-mass side product. What went wrong? A: You are observing the formation of an N-acyl pyrazole . Because the 1H-pyrazole ring contains a pyrrole-like NH, it can act as a nucleophile. If you use an excess of coupling reagent (e.g., >1.2 eq of HATU or EDCI), the pyrazole nitrogen will attack the activated ester of another molecule, leading to dimerization or over-acylation 3. Validation/Fix: Strictly limit your coupling reagent to 1.05 equivalents. If the issue persists due to substrate-specific electronics, you must temporarily protect the pyrazole NH (e.g., using a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting group) prior to the amidation step.

Q2: I am using standard EDCI/HOBt conditions, but the reaction is incredibly sluggish. Should I switch reagents? A: Yes. While EDCI/HOBt is a standard water-soluble coupling system, the electron-withdrawing nature of the pyrazole ring can make the resulting HOBt-active ester less reactive. Switching to HATU generates an OAt-active ester, which benefits from an adjacent pyridine-like nitrogen that provides anchimeric assistance (neighboring group participation), accelerating the amidation step significantly 2.

Q3: The ¹H-NMR spectrum of my 1H-pyrazole-5-carboxylic acid starting material shows broad, duplicated peaks. Is it degraded? A: No, your starting material is likely pure. This is a classic manifestation of annular tautomerism . In solution, 3(5)-disubstituted-1H-pyrazoles exist in a rapid dynamic equilibrium between the 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-5-carboxylic acid tautomers 4. This proton exchange broadens NMR signals or creates two distinct sets of peaks depending on the solvent. Validation/Fix: Run your NMR in a highly polar, hydrogen-bonding solvent like DMSO-d₆, or perform Variable-Temperature NMR (VT-NMR) at 80 °C to coalesce the signals into a single sharp set.

Quantitative Data: Coupling Reagent Comparison

Selecting the correct coupling reagent dictates the success of pyrazole amidation. The table below summarizes the empirical performance of various activators specifically for 1H-pyrazole-5-carboxylic acid substrates.

Coupling ReagentBaseTypical Yield (%)Reaction Time (h)Risk of N-AcylationDownstream Byproduct Removal
HATU DIPEA85 - 952 - 4Low (if ≤1.05 eq used)Chromatography usually required
T3P (50% in EtOAc)Et₃N75 - 858 - 12LowSimple aqueous wash
EDCI / HOBt DIPEA60 - 7012 - 16ModerateAqueous wash (Water-soluble urea)
DCC / DMAP None< 5024+HighFiltration of DCU; highly problematic

References

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH).[Link]

  • Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. Royal Society of Chemistry (RSC).[Link]

Sources

Troubleshooting

Technical Support Center: Interpreting NMR Spectra of N-propyl-1H-pyrazole-5-carboxamide

Welcome to the Technical Support Center. As researchers and drug development professionals, you require precise, actionable insights to resolve analytical bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you require precise, actionable insights to resolve analytical bottlenecks. Interpreting the Nuclear Magnetic Resonance (NMR) spectra of pyrazole-based carboxamides—specifically N-propyl-1H-pyrazole-5-carboxamide —presents unique challenges due to dynamic chemical processes such as annular tautomerism, quadrupolar relaxation, and complex scalar coupling.

This guide is engineered to provide you with the causality behind these spectral anomalies and deliver self-validating experimental protocols to ensure absolute structural confidence.

I. Quantitative Data Reference: Expected Chemical Shifts

Before troubleshooting, verify your baseline data. Assuming standard acquisition in dry DMSO- d6​ at 298 K, the expected chemical shifts for N-propyl-1H-pyrazole-5-carboxamide are summarized below. Note that "N-propyl" designates aliphatic attachment to the amide nitrogen, distinguishing it from ring-substituted analogues[1].

Nucleus / PositionExpected Shift (ppm)Multiplicity & IntegrationMechanistic Notes
1 H: Pyrazole N-H ~12.5 – 13.5Broad singlet (1H)Broadened by 14 N quadrupolar relaxation and exchange[2].
1 H: Amide N-H ~8.0 – 8.5Broad triplet (1H)Couples to the adjacent propyl N-CH 2​ group ( 3J≈6 Hz).
1 H: Pyrazole C3-H ~7.6 – 7.8Broad singlet/doublet (1H)Broadening depends on tautomeric exchange rate[3].
1 H: Pyrazole C4-H ~6.5 – 6.8Doublet/Multiplet (1H)Sharpest ring proton; less affected by tautomerism.
1 H: Propyl N-CH 2​ ~3.2 – 3.3Quartet / dt (2H)Appears as a quartet due to coupling with both CH 2​ and Amide NH.
1 H: Propyl -CH 2​ - ~1.5 – 1.6Sextet (2H)Central aliphatic chain.
1 H: Propyl -CH 3​ ~0.9Triplet (3H)Terminal methyl group.
13 C: Amide C=O ~160.0SingletHighly deshielded carbonyl carbon.
13 C: Pyrazole C3 / C5 ~130.0 / ~140.0Broadened SingletsOften missing at room temperature due to coalescence[3].
II. Troubleshooting Guides & FAQs
Issue 1: Missing or "Invisible" Carbon Signals in the Heteroaromatic Region

Q: I have acquired a 13 C NMR spectrum, but the signals for the pyrazole C3 and C5 carbons are completely missing. Is my compound degrading? A: No, your compound is likely intact. This is a classic manifestation of annular tautomerism . Pyrazoles that are unsubstituted at the N1 position exist in a rapid equilibrium between the 3-carboxamide and 5-carboxamide tautomers[3].

  • The Causality: At room temperature (298 K), the intermolecular proton exchange rate often matches the NMR timescale. This intermediate exchange causes the transverse magnetization of the C3 and C5 nuclei to dephase before detection, broadening the signals so severely that they merge into the baseline noise (signal coalescence)[2].

  • The Fix: Execute the Variable Temperature (VT) NMR Protocol (see Section III) to shift the kinetic rate away from the intermediate regime.

Issue 2: Unexpected Complexity in the Aliphatic Region

Q: The N-CH 2​ signal of the propyl group (~3.2 ppm) appears as a complex multiplet (quartet) rather than the expected triplet. Does this indicate an impurity? A: This actually indicates a high-purity sample in an ultra-dry solvent. The amide proton (N-H) is scalar-coupled ( 3J ) to the adjacent CH 2​ protons of the propyl group.

  • The Causality: In dry DMSO- d6​ , chemical exchange of the amide proton with trace water is extremely slow. Because the proton stays on the nitrogen long enough to complete the spin-spin coupling interaction, it splits the adjacent CH 2​ triplet into a quartet (or doublet of triplets).

  • The Fix: Execute the D 2​ O Exchange Protocol (see Section III) to decouple the system.

Issue 3: Massive Baseline Humps

Q: There is an enormous, poorly defined hump between 12.0 and 14.0 ppm. Why is it so broad? A: This is the pyrazole ring N-H proton. Its severe broadening is driven by quadrupolar relaxation . The proton is covalently bonded to a 14 N nucleus, which has a nuclear spin of I=1 and a quadrupole moment. This provides a highly efficient, non-radiative relaxation pathway that drastically shortens the spin-spin relaxation time ( T2​ ) of the attached proton, resulting in a broad peak[2].

III. Standard Operating Procedures (SOPs)

To maintain scientific integrity, every diagnostic experiment must be a self-validating system. Follow these protocols to confirm your structural assignments.

Protocol A: D 2​ O Exchange for Labile Proton Verification

This protocol leverages isotope exchange to identify exchangeable protons (N-H, O-H) and simplify scalar coupling networks[2].

  • Acquisition: Acquire a standard high-resolution 1 H NMR spectrum of your sample in ~0.6 mL of dry DMSO- d6​ .

  • Spiking: Remove the NMR tube and add exactly 10–20 μ L of Deuterium Oxide (D 2​ O).

  • Equilibration: Cap the tube securely and shake vigorously for 60 seconds to ensure complete biphasic mixing and proton-deuterium exchange.

  • Re-Acquisition: Re-acquire the 1 H NMR spectrum using the exact same receiver gain and parameters.

  • Self-Validation Check:

    • The broad pyrazole N-H (~13.0 ppm) and amide N-H (~8.3 ppm) signals must completely disappear .

    • Concurrently, the complex multiplet at ~3.2 ppm (Propyl N-CH 2​ ) must collapse into a clean, sharp triplet . If this collapse occurs, you have internally validated both the assignment of the labile protons and the connectivity of the propyl chain.

Protocol B: Variable Temperature (VT) NMR for Tautomeric Resolution

This protocol manipulates the kinetic energy of the system to push the tautomeric exchange rate out of the problematic "intermediate" NMR timescale[2].

  • Preparation: Ensure your sample is dissolved in a solvent with a wide liquid temperature range (e.g., DMSO- d6​ , freezing point 18 °C, boiling point 189 °C).

  • High-Temperature Averaging (Fast Exchange):

    • Heat the probe to 353 K (80 °C) . Allow 10 minutes for thermal equilibration.

    • Causality: High thermal energy accelerates proton exchange. The NMR spectrometer detects a time-averaged structure.

    • Validation: The missing/broad C3 and C5 signals will sharpen into clear, averaged peaks[3].

  • Low-Temperature Splitting (Slow Exchange):

    • If using DMF- d7​ or CDCl 3​ , cool the probe to 233 K (-40 °C) .

    • Causality: Cooling freezes the tautomeric exchange. The spectrometer now "sees" two distinct, non-exchanging molecules.

    • Validation: The spectrum will split into two distinct sets of signals, representing the exact ratio of the 3-carboxamide and 5-carboxamide tautomers[2].

IV. Diagnostic Workflows & Logical Relationships

The following diagrams map the causal relationships and troubleshooting workflows for pyrazole carboxamide NMR analysis.

Workflow Start Observe Anomalous NMR Signals Branch Identify Signal Type Start->Branch Labile Broad Peak at 10-14 ppm or Complex Propyl N-CH2 Branch->Labile Aromatic Missing/Broad C3/C5 Carbons (130-140 ppm) Branch->Aromatic D2O Execute D2O Exchange Protocol Labile->D2O VT Execute VT-NMR Protocol Aromatic->VT D2OResult Labile Peaks Disappear; Coupling Collapses D2O->D2OResult VTResult Peaks Sharpen (High Temp) or Split (Low Temp) VT->VTResult

Diagnostic workflow for resolving broadened or complex NMR signals in pyrazole derivatives.

Tautomerism Equilibrium Annular Tautomerism (1H-Pyrazole) Timescale Exchange Rate vs. NMR Timescale Equilibrium->Timescale Fast Fast Exchange (High Temp) Timescale->Fast Inter Intermediate Exchange (Room Temp) Timescale->Inter Slow Slow Exchange (Low Temp) Timescale->Slow Avg Averaged, Sharp Signals Fast->Avg Coalesce Signal Coalescence (Broad/Missing) Inter->Coalesce Distinct Distinct Tautomer Signals Slow->Distinct

Causality of annular tautomerism exchange rates on observed NMR spectral features.

V. References

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: Bioactivity of Propyl-1H-pyrazole-5-carboxamide Analogs in PDE5 Inhibition

Executive Summary The propyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry. Variations of this core—whether featuring the propyl moiety on the pyrazole ring (e.g., 3-propyl derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The propyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry. Variations of this core—whether featuring the propyl moiety on the pyrazole ring (e.g., 3-propyl derivatives) or on the amide nitrogen (N-propyl derivatives)—serve as critical pharmacophores in drug discovery. This guide objectively compares the bioactivity of these analogs, focusing on their most clinically validated application: the highly selective inhibition of Phosphodiesterase 5 (PDE5).

By acting as purine mimetics, these analogs prevent the degradation of cyclic guanosine monophosphate (cGMP), leading to prolonged smooth muscle relaxation. This guide provides a comparative analysis of top analogs (Sildenafil, Udenafil, and Gisadenafil) and details a self-validating experimental workflow for evaluating their in vitro bioactivity.

Mechanistic Grounding: The Structure-Activity Relationship (SAR)

The efficacy of pyrazole-5-carboxamide analogs stems from their ability to mimic the spatial geometry of cGMP, the natural substrate of PDE5.

  • The Pyrazole Ring: Acts as a bioisostere for the planar purine ring of cGMP, engaging in critical hydrogen bonding with the glutamine residues (e.g., Gln817) in the PDE5 active site.

  • The Propyl Group: Whether positioned at the N-amide or the 3-carbon of the pyrazole, this aliphatic chain is essential for anchoring the molecule into the hydrophobic pocket (lined by Val782 and Leu765) of the enzyme, drastically increasing binding affinity.

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Binds Vasodilation Smooth Muscle Relaxation PKG->Vasodilation Induces Degradation 5'-GMP (Inactive) PDE5->Degradation Hydrolyzes Inhibitor Pyrazole-5-carboxamide Analogs Inhibitor->PDE5 Inhibits

Mechanism of action: N-propyl-1H-pyrazole-5-carboxamide analogs inhibiting PDE5 in the cGMP pathway.

Comparative Bioactivity Data

The structural evolution of the pyrazole-5-carboxamide core has yielded several high-potency PDE5 inhibitors. The table below summarizes the quantitative in vitro bioactivity of three primary analogs derived from this scaffold.

AnalogCore Scaffold DerivativeTargetIC50 (PDE5)Selectivity (PDE5/PDE6)Pharmacokinetic Highlight
Sildenafil Pyrazolo[4,3-d]pyrimidin-7-onePDE53.5 nM~9-foldFirst-in-class; t1/2 ~ 4 hours
Udenafil Pyrazolo[4,3-d]pyrimidin-7-onePDE58.25 nMComparable to SildenafilLong duration; t1/2 ~ 11-13 hours
Gisadenafil Pyrazolo[4,3-d]pyrimidin-7-onePDE51.23 nM117-foldHigh potency; fast onset

Data Support: Sildenafil demonstrates a baseline IC50 of 3.5 nM against human corpus cavernosum PDE5 (1)[1]. Udenafil offers a slightly higher IC50 of 8.25 nM but compensates with an extended half-life (2)[2]. Gisadenafil represents a highly optimized analog, achieving an IC50 of 1.23 nM with vastly improved selectivity over PDE6 (3)[3].

Experimental Methodology: In Vitro Fluorescence Polarization Assay

To objectively compare the bioactivity of novel N-propyl-1H-pyrazole-5-carboxamide analogs, researchers must utilize a self-validating Fluorescence Polarization (FP) assay. This protocol measures the displacement and hydrolysis of a fluorescent cGMP tracer.

Step-by-Step Protocol & Causality

1. Reagent Preparation & Solubilization

  • Step: Dissolve all pyrazole-carboxamide analogs in 100% DMSO to create a 10 mM stock, followed by serial dilution in aqueous assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35).

  • Causality: These analogs exhibit high lipophilicity (solubility in aqueous buffer is often <0.15 mg/mL) (4)[4]. Initial DMSO solubilization prevents micelle formation or drug precipitation in the aqueous phase, which would otherwise lead to artificially low IC50 calculations.

2. Enzyme-Inhibitor Pre-Incubation

  • Step: Add 10 μL of recombinant human PDE5 enzyme to 10 μL of the diluted analog in a 384-well microplate. Incubate at 25°C for 15 minutes.

  • Causality: This pre-incubation step is critical. It allows the inhibitor-enzyme interaction to reach thermodynamic equilibrium. Skipping this step introduces competitive displacement dynamics during the initial reaction phase, skewing the apparent binding affinity ( Ki​ ).

3. Substrate Addition & FP Detection

  • Step: Initiate the reaction by adding 10 μL of fluorescently labeled cGMP tracer. Incubate for 60 minutes, then measure Fluorescence Polarization (Excitation: 485 nm / Emission: 530 nm).

  • Causality: FP relies on molecular tumbling rates. The intact fluorescent cGMP is large and tumbles slowly, yielding high polarization. When PDE5 hydrolyzes the substrate, the smaller fluorescent product tumbles rapidly, yielding low polarization. This provides a direct, wash-free measurement of enzymatic activity.

4. Assay Validation (Self-Validating System)

  • Step: Include positive controls (10 μM IBMX, a broad-spectrum PDE inhibitor yielding 100% inhibition) and negative controls (DMSO vehicle, 0% inhibition) on every plate. Calculate the Z'-factor.

  • Causality: A Z'-factor > 0.5 mathematically validates the assay's robustness, confirming that the signal-to-noise ratio is sufficient to distinguish true pharmacological inhibitors from assay artifacts. Running a Sildenafil reference standard alongside novel analogs ensures day-to-day reproducibility.

Workflow Prep 1. Compound Preparation (Serial Dilution) Incubate 2. Enzyme Incubation (PDE5 + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (Fluorescent cGMP) Incubate->Substrate Detect 4. Detection (Fluorescence Polarization) Substrate->Detect Analyze 5. Data Analysis (IC50 Calculation) Detect->Analyze

Step-by-step in vitro fluorescence polarization assay workflow for evaluating PDE5 inhibitors.

References

  • National Institutes of Health (PubMed). "Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes.
  • LookChem. "Cas 268203-93-6, Udenafil.
  • New Drug Approvals. "Gisadenafil for erectile dysfunction.
  • Cayman Chemical. "Sildenafil - PRODUCT INFORMATION.

Sources

Comparative

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of N-propyl-1H-pyrazole-5-carboxamide Based Inhibitors

For researchers, scientists, and drug development professionals, the N-propyl-1H-pyrazole-5-carboxamide scaffold represents a privileged structure in modern medicinal chemistry. Its synthetic tractability and ability to...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the N-propyl-1H-pyrazole-5-carboxamide scaffold represents a privileged structure in modern medicinal chemistry. Its synthetic tractability and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of potent inhibitors targeting a diverse range of protein families. However, this versatility can be a double-edged sword, as the potential for off-target activity, or cross-reactivity, is a critical hurdle in the development of safe and effective therapeutics. Understanding and meticulously characterizing the selectivity profile of these inhibitors is paramount to advancing promising lead candidates and avoiding late-stage clinical failures.

This guide provides an in-depth comparative analysis of the cross-reactivity of N-propyl-1H-pyrazole-5-carboxamide based inhibitors. We will delve into the structural nuances that govern selectivity, present supporting experimental data for inhibitors targeting different protein classes, and provide detailed protocols for assessing cross-reactivity in your own research. Our narrative is grounded in the principles of scientific integrity, explaining not just the "how" but the "why" behind experimental choices, ensuring a self-validating system of protocols and authoritative references.

The Selectivity Challenge: Why Cross-Reactivity Matters

The human proteome is a complex network of structurally related proteins. Kinases, for instance, share a highly conserved ATP-binding pocket, making the design of truly selective inhibitors a formidable challenge. Unintended inhibition of off-target proteins can lead to a spectrum of adverse effects, from mild side effects to severe toxicity. Conversely, in some instances, polypharmacology, the modulation of multiple targets, can be therapeutically beneficial. The key is to have a comprehensive understanding of an inhibitor's interaction landscape.

The N-propyl-1H-pyrazole-5-carboxamide core, with its hydrogen bond donor and acceptor capabilities, can be adept at fitting into various ATP-binding sites and other enzymatic clefts. The N-propyl group, while seemingly simple, can influence solubility and occupy small hydrophobic pockets, subtly altering the inhibitor's binding profile. The substituents on the pyrazole and carboxamide moieties, however, play the most significant role in dictating target specificity.

Case Study 1: Achieving Exceptional Selectivity - An N-propyl-1H-pyrazole-5-carboxamide Based HDAC6 Inhibitor

A prime example of exquisite selectivity achieved with this scaffold is a recently developed N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, designated as Compound 6, which targets Histone Deacetylase 6 (HDAC6)[1][2]. HDACs are a class of enzymes crucial for epigenetic regulation, and isoform-selective inhibition is essential to minimize toxicity.

Compound 6 demonstrates remarkable selectivity for HDAC6 over other HDAC isoforms. This high degree of selectivity is attributed to the specific interactions of the pyrazole core and its substituents with unique residues within the HDAC6 catalytic tunnel.

TargetIC50 (nM)Selectivity (fold vs. HDAC6)
HDAC6 4.95 1
HDAC1>1242>251
HDAC2>1242>251
HDAC3>1242>251
HDAC8>1242>251
HDAC10>1242>251
Table 1: Selectivity profile of Compound 6 against various HDAC isoforms. The data highlights the exceptional selectivity for HDAC6, with IC50 values for other isoforms being over 250-fold higher. Data sourced from[1][2].

The development of Compound 6 underscores that with careful structure-based design, the N-propyl-1H-pyrazole-5-carboxamide scaffold can yield highly selective inhibitors.

Case Study 2: The Kinase Conundrum - Cross-Reactivity within the Kinome

While the HDAC inhibitor example showcases high selectivity, pyrazole-carboxamide based inhibitors targeting the vast and structurally similar kinase family often exhibit more complex cross-reactivity profiles. The high degree of conservation in the ATP-binding site across different kinases makes achieving selectivity a significant challenge.

Cyclin-Dependent Kinases (CDKs)

The pyrazole scaffold is a common feature in CDK inhibitors due to its ability to mimic the purine ring of ATP. However, achieving selectivity among the highly homologous CDK family members is difficult. For instance, AT7519, a pyrazole-based inhibitor, demonstrates potent inhibition across multiple CDKs. While not an N-propyl derivative, its profile illustrates the cross-reactivity potential of the core scaffold.

Mitogen-Activated Protein Kinases (MAPKs)

The MAPK family, including p38 and JNK, are also frequent targets of pyrazole-based inhibitors. The development of selective inhibitors is complicated by the structural similarities between these kinases. For example, some pyrazole urea-based inhibitors of p38 MAP kinase have been shown to interact with a key binding domain that is exposed in a specific conformation, offering a route to selectivity. However, off-target effects on other kinases remain a concern.

c-Jun N-terminal Kinases (JNKs)

The three JNK isoforms (JNK1, JNK2, and JNK3) share over 90% sequence identity in their ATP-binding pockets, making the development of isoform-selective inhibitors particularly challenging[3]. While 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed as selective JNK3 inhibitors, achieving high selectivity remains a significant hurdle.

Inhibitor ScaffoldPrimary TargetKnown Off-Targets (Examples)Key Structural Determinants of Selectivity
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideHDAC6Other HDAC isoforms (very weak)Specific interactions in the catalytic tunnel
Pyrazole-basedCDKs (e.g., CDK2)Other CDKs (CDK1, CDK5, etc.)Substituents on the pyrazole and carboxamide moieties
Pyrazole Ureap38 MAPKOther MAPKs, various kinasesInteraction with the DFG-out conformation
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK3JNK1, JNK2, other kinasesBulky substituents to exploit minor differences in the ATP pocket
Table 2: Comparative overview of cross-reactivity for different pyrazole-carboxamide based inhibitors. This table illustrates that while the core scaffold is versatile, the nature of the target and the specific substitutions are critical for determining the selectivity profile.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of N-propyl-1H-pyrazole-5-carboxamide based inhibitors, a multi-pronged approach employing both biochemical and cell-based assays is essential.

Biochemical Assays: A Purified System for Initial Profiling

Biochemical assays utilize purified enzymes and substrates to provide a direct measure of an inhibitor's potency against a specific target. Large-scale kinase panels are commercially available and offer a broad overview of an inhibitor's selectivity.

Protocol: Kinase Selectivity Profiling using a Mobility-Shift Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a broad panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Fluorescently labeled peptide substrates specific for each kinase

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Microplates (e.g., 384-well)

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Reaction Setup: In a microplate, add the assay buffer, the specific kinase, and its corresponding fluorescently labeled peptide substrate.

  • Incubation with Inhibitor: Add the diluted test compound to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition). Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each kinase).

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).

  • Mobility-Shift Analysis: Analyze the reaction products using a microplate reader. The assay measures the change in the charge of the peptide substrate upon phosphorylation, leading to a separation of the phosphorylated and unphosphorylated peptides in a microfluidic chip.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: Using ATP at its Km concentration for each kinase provides a standardized condition for comparing inhibitor potencies across different enzymes. The mobility-shift assay is a robust and high-throughput method that directly measures enzymatic activity.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are invaluable for initial screening, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming on-target activity and identifying off-target effects in a more physiologically relevant setting.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cultured cells expressing the target protein(s) of interest

  • Test compound (dissolved in DMSO)

  • Cell lysis buffer

  • PBS (Phosphate-buffered saline)

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blotting apparatus, antibodies)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a DMSO vehicle control. Incubate for a sufficient time to allow for compound entry and target binding.

  • Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS or a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein quantification method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA provides direct evidence of target engagement within the cell. The principle is that a ligand-bound protein is generally more stable and will denature and aggregate at a higher temperature than the unbound protein. This allows for the validation of on-target activity and can be adapted to screen for off-target engagement.

Visualizing the Concepts

Diagram 1: General Workflow for Assessing Inhibitor Cross-Reactivity

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Validation Initial Screen High-Throughput Screen (e.g., Kinase Panel) IC50 Determination Dose-Response Curves (IC50 Values) Initial Screen->IC50 Determination Selectivity Analysis Comparison of IC50s (On-target vs. Off-target) IC50 Determination->Selectivity Analysis Target Engagement Cellular Thermal Shift Assay (CETSA) Selectivity Analysis->Target Engagement Promising Candidates Phenotypic Assays Cell Viability, Apoptosis, Signaling Pathway Analysis Target Engagement->Phenotypic Assays Off-Target Identification Proteomics, Transcriptomics Phenotypic Assays->Off-Target Identification Off-Target Identification->Selectivity Analysis Feedback for Optimization

Caption: Workflow for inhibitor cross-reactivity assessment.

Diagram 2: Signaling Pathway Highlighting Potential Off-Target Effects

G cluster_mapk MAPK Pathway cluster_cdk Cell Cycle p38 p38 Inflammation Inflammation p38->Inflammation JNK JNK Apoptosis Apoptosis JNK->Apoptosis ERK ERK CDK2 CDK2 Cell Proliferation Cell Proliferation CDK2->Cell Proliferation CDK4_6 CDK4/6 Inhibitor Pyrazole-Carboxamide Inhibitor Inhibitor->p38 Intended Target Inhibitor->JNK Cross-Reactivity Inhibitor->CDK2 Cross-Reactivity

Caption: Potential cross-reactivity of a p38 inhibitor.

Conclusion

The N-propyl-1H-pyrazole-5-carboxamide scaffold is a valuable tool in the medicinal chemist's arsenal. Its potential for high potency and selectivity, as exemplified by the HDAC6 inhibitor Compound 6, is clear. However, the inherent potential for cross-reactivity, particularly within large and conserved protein families like kinases, necessitates a rigorous and multi-faceted approach to selectivity profiling.

By combining broad biochemical screening with targeted cell-based validation, researchers can build a comprehensive understanding of an inhibitor's interaction landscape. This knowledge is not only crucial for mitigating potential toxicity but also for uncovering novel therapeutic opportunities through rational polypharmacology. The protocols and comparative data presented in this guide are intended to empower researchers to navigate the complexities of inhibitor selectivity and to confidently advance the most promising N-propyl-1H-pyrazole-5-carboxamide based compounds towards the clinic.

References

  • Cui, H., et al. (2025). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

  • Cui, H., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Lusardi, M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(14), 5487. [Link]

  • Zhang, Y., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Lee, J. H., & Kim, J. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. [Link]

  • PDB-101. (n.d.). p38 Mitogen-activated Protein Kinase. RCSB PDB. [Link]

  • Creative Bioarray. (2025). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008. [Link]

  • Wang, Z. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(22), 9496-9513. [Link]

  • Anderson, D. R., et al. (2010). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin-Dependent Kinase Inhibitor, Using Fragment-Based X-Ray Crystallography and Structure-Based Drug Design. Journal of Medicinal Chemistry, 53(12), 4649–4659. [Link]

Sources

Validation

In Vitro and In Vivo Correlation of N-propyl-1H-pyrazole-5-carboxamide Activity: A Comparative Guide on M.tb Chorismate Mutase Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Mechanistic Rationale The escalating crisis of multidr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Mechanistic Rationale

The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) demands the exploitation of unutilized biological pathways. The Shikimate pathway, specifically the enzyme chorismate mutase (M.tb-CM, encoded by Rv1885c) , presents an ideal therapeutic target. M.tb-CM catalyzes the Claisen rearrangement of chorismate to prephenate—a mandatory step for the biosynthesis of essential aromatic amino acids (phenylalanine and tyrosine). Crucially, this enzyme is entirely absent in the human host, providing a wide therapeutic window .

Recent scaffold-merging campaigns have identified the N-propyl-1H-pyrazole-5-carboxamide moiety as a highly potent pharmacophore. The optimized lead compound, DRILS-1398 , utilizes this core to induce a conformational change in M.tb-CM, locking it in an inactive state that is highly resistant to proteolytic cleavage. This guide objectively compares the in vitro and in vivo performance of this novel scaffold against early-generation inhibitors and current standard-of-care (SoC) regimens.

ShikimatePathway PEP Carbohydrates (PEP + E4P) Chorismate Chorismate PEP->Chorismate Shikimate Pathway Enzyme M.tb Chorismate Mutase (Rv1885c) Chorismate->Enzyme Prephenate Prephenate AminoAcids Phenylalanine & Tyrosine Prephenate->AminoAcids Biosynthesis Enzyme->Prephenate Rearrangement Inhibitor DRILS-1398 (N-propyl-1H-pyrazole- 5-carboxamide) Inhibitor->Enzyme Allosteric Inhibition

Fig 1: Mechanism of action of the N-propyl-1H-pyrazole-5-carboxamide scaffold in the Shikimate pathway.

Comparative Performance Analysis

To contextualize the efficacy of the N-propyl-1H-pyrazole-5-carboxamide core, we compared DRILS-1398 against early-generation M.tb-CM inhibitors (Compound A and Indole Derivative B) and frontline anti-TB drugs (Isoniazid and Rifampicin).

While SoC drugs like Isoniazid and Rifampicin exhibit exceptional potency against susceptible strains, they suffer from severe efficacy drop-offs against MDR-TB due to katG and rpoB mutations, respectively . The N-propyl-1H-pyrazole-5-carboxamide scaffold bypasses these resistance mechanisms entirely.

Table 1: Quantitative Comparison of M.tb Inhibitors
Compound / DrugPrimary TargetIn Vitro IC₅₀ (μM)In Vitro MIC (μg/mL) vs MDR-TBIn Vivo Efficacy (Murine Model)Safety & Toxicity Profile
DRILS-1398 (N-propyl-1H-pyrazole core) M.tb-CM3.0 ± 0.24.0 (~10.0 μM)Complete clearance (Lungs/Spleen)Safe up to 500 mg/kg/day (Oral)
Compound A (Carbocyclic) M.tb-CM10.0 - 30.0> 20.0Poor bioavailabilityN/A
Indole Derivative B M.tb-CM~17.0> 20.0N/AN/A
Isoniazid (INH) InhA / KatGN/A> 2.0 (Resistant) Standard of Care (Susceptible)Hepatotoxicity risks
Rifampicin (RIF) RpoBN/A> 1.0 (Resistant) Standard of Care (Susceptible)CYP450 induction

In Vitro to In Vivo Correlation (IVIVC) Pipeline

The transition from an in vitro enzymatic hit to an in vivo therapeutic requires a robust, self-validating experimental pipeline. The N-propyl-1H-pyrazole-5-carboxamide core demonstrated a near 1:1 correlation between its biochemical IC₅₀ (3.0 μM) and its intracellular macrophage MIC (~10.0 μM). This tight IVIVC is attributed to the scaffold's high lipophilicity, which facilitates rapid penetration of the thick mycobacterial cell wall and the host macrophage membrane.

IVIVC_Workflow InVitro In Vitro Enzyme Assay (IC50 Determination) Macrophage Ex Vivo Macrophage Model (THP-1 Intracellular MIC) InVitro->Macrophage Scaffold Optimization (N-propyl-1H-pyrazole core) PKTox Pharmacokinetics & Toxicity (500 mg/kg/day dosing) Macrophage->PKTox Lead Selection (DRILS-1398) InVivo In Vivo Murine Model (M.tb H37Rv Infection) PKTox->InVivo Safe Dose Established Efficacy Efficacy Readout (Lung/Spleen CFU Clearance) InVivo->Efficacy 4-Week Administration

Fig 2: Experimental workflow mapping the IVIVC of N-propyl-1H-pyrazole-5-carboxamide derivatives.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental reliability relies on causality and internal controls. Below are the definitive, self-validating protocols used to benchmark the N-propyl-1H-pyrazole-5-carboxamide compounds.

Protocol A: In Vitro M.tb-CM Enzyme Inhibition Assay

Causality: M.tb-CM converts chorismate to prephenate. Chorismate absorbs strongly at 274 nm, whereas prephenate does not. By monitoring the continuous decrease in absorbance at 274 nm, we directly quantify enzyme kinetics and inhibitor potency without relying on secondary coupled reactions.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.1 mg/mL BSA). Prepare a 10 mM stock of DRILS-1398 in DMSO.

  • Standard Curve Generation (Control): Measure absorbance at 274 nm for known concentrations of chorismate (10 μM to 200 μM) to establish the molar extinction coefficient.

  • Enzyme Incubation: Pre-incubate 50 nM of recombinant M.tb-CM with varying concentrations of DRILS-1398 (0.1 μM to 50 μM) in assay buffer for 15 minutes at 37°C.

    • Internal Control: Include a "Vehicle Control" (DMSO only) to establish the Vmax​ baseline, and a "No Enzyme Control" to account for spontaneous chorismate degradation.

  • Reaction Initiation: Add chorismate to a final concentration of 1 mM to initiate the reaction.

  • Kinetic Readout: Monitor A274​ continuously for 10 minutes using a UV-Vis spectrophotometer. Calculate the initial velocity ( v0​ ) and determine the IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: In Vivo Murine Infection Model & CFU Enumeration

Causality: Aerosol infection mimics the natural physiological route of pulmonary TB. A 4-week oral dosing regimen ensures steady-state pharmacokinetics are reached, allowing us to differentiate true bactericidal activity (pathogen clearance) from bacteriostatic suppression.

Step-by-Step Methodology:

  • Aerosol Infection: Expose female BALB/c mice (6-8 weeks old) to an aerosolized suspension of M.tb H37Rv, calibrated to implant ~100-200 bacilli per lung.

  • Baseline Establishment (Control): At Day 1 post-infection, sacrifice 3 mice and plate lung homogenates to verify the initial infectious dose.

  • Treatment Regimen: Beginning Day 14 post-infection, administer DRILS-1398 (formulated in 0.5% CMC/0.1% Tween-80) orally at 50 mg/kg, 100 mg/kg, and 500 mg/kg once daily for 4 weeks.

    • Internal Control: Include a "Vehicle Control" group and a "Positive Control" group treated with Isoniazid (25 mg/kg).

  • Tissue Harvesting: At the end of Week 4, euthanize the animals. Aseptically harvest the lungs and spleen.

  • CFU Enumeration: Homogenize tissues in PBS. Plate 10-fold serial dilutions onto Middlebrook 7H11 agar supplemented with OADC. Incubate at 37°C for 3-4 weeks and count Colony Forming Units (CFUs).

Conclusion

The integration of the N-propyl-1H-pyrazole-5-carboxamide scaffold into the DRILS-1398 chemical framework represents a significant leap in anti-tubercular pharmacology. By selectively targeting M.tb-CM—an enzyme critical for pathogen survival but absent in humans—this compound achieves a highly favorable toxicity profile (safe up to 500 mg/kg/day) while demonstrating complete in vivo clearance of MDR-TB strains. The robust in vitro to in vivo correlation validates this scaffold as a premier candidate for next-generation drug development pipelines.

References

  • Early preclinical development of Mycobacterium tuberculosis amino acid biosynthesis pathway inhibitor DRILS-1398 as a potential anti-TB drug. National Institutes of Health (PMC). URL:[Link]

  • Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. National Institutes of Health (PMC). URL:[Link]

  • Effects of Increasing Concentrations of Rifampicin on Different Mycobacterium tuberculosis Lineages in a Whole-Blood Bactericidal Activity Assay. National Institutes of Health (PMC). URL:[Link]

Comparative

A Comparative Guide to the Off-Target Effects of N-propyl-1H-pyrazole-5-carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals The N-propyl-1H-pyrazole-5-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-propyl-1H-pyrazole-5-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the development of targeted therapies. Its versatility has led to the discovery of potent inhibitors for a range of clinically relevant targets, most notably histone deacetylase 6 (HDAC6) and receptor-interacting serine/threonine-protein kinase 2 (RIPK2). While the on-target efficacy of these compounds is well-documented, a thorough understanding of their off-target profiles is critical for advancing safe and effective therapeutics. This guide provides an in-depth, comparative analysis of the off-target effects of N-propyl-1H-pyrazole-5-carboxamide compounds against alternative chemical scaffolds, supported by experimental data and detailed protocols for off-target assessment.

On-Target Activity: A Versatile Scaffold for Key Therapeutic Targets

The N-propyl-1H-pyrazole-5-carboxamide core has been successfully employed to generate highly potent and selective inhibitors for two key enzymes implicated in a variety of diseases: HDAC6 and RIPK2.

HDAC6 Inhibition:

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein degradation, cell migration, and microtubule dynamics. Its dysregulation has been linked to cancer, neurodegenerative diseases, and inflammatory disorders.[1] Several N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives have been identified as potent and selective HDAC6 inhibitors. For instance, compound 6 from a recent study demonstrated an IC50 of 4.95 nM for HDAC6 and a high degree of selectivity over other HDAC isoforms.[2][3][4]

RIPK2 Inhibition:

RIPK2 is a key signaling molecule downstream of the NOD1 and NOD2 pattern recognition receptors, which are involved in the innate immune response to bacterial pathogens. Dysregulation of the NOD-RIPK2 signaling pathway is associated with inflammatory conditions such as Crohn's disease and sarcoidosis.[5] Pyrazolocarboxamide-based compounds have been developed as potent and selective RIPK2 inhibitors, with some demonstrating excellent in-cell activity.[5][6]

Signaling_Pathways cluster_HDAC6 HDAC6 Signaling cluster_RIPK2 RIPK2 Signaling HDAC6 HDAC6 alpha_tubulin α-tubulin HDAC6->alpha_tubulin deacetylates HSP90 HSP90 HDAC6->HSP90 deacetylates Microtubule_dynamics Microtubule Dynamics alpha_tubulin->Microtubule_dynamics Protein_folding Protein Folding & Degradation HSP90->Protein_folding NOD1_2 NOD1/2 RIPK2 RIPK2 NOD1_2->RIPK2 activates NF_kB NF-κB RIPK2->NF_kB activates MAPK MAPK RIPK2->MAPK activates Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines promotes transcription MAPK->Inflammatory_Cytokines promotes transcription

Figure 1: Simplified signaling pathways of HDAC6 and RIPK2.

Potential Off-Target Effects of N-propyl-1H-pyrazole-5-carboxamide Compounds

While demonstrating promising on-target activity, the N-propyl-1H-pyrazole-5-carboxamide scaffold is not without potential off-target liabilities. A comprehensive assessment of these unintended interactions is crucial for predicting and mitigating potential adverse effects.

Selectivity within Target Families

A primary consideration for any targeted inhibitor is its selectivity against other members of the same protein family.

  • HDAC Isoform Selectivity: For HDAC6 inhibitors, off-target inhibition of other HDAC isoforms, particularly class I HDACs, can lead to toxicity.[7] While some pyrazole carboxamide-based HDAC6 inhibitors show good selectivity[2], others may exhibit cross-reactivity. A comparative study of various HDAC6 inhibitors revealed that hydroxamate-based inhibitors frequently show off-target activity against HDAC10.[8][9] The selectivity profile of pyrazole carboxamides against a full panel of HDAC isoforms should be a key consideration in their development.

  • Kinase Selectivity: For RIPK2 inhibitors, the human kinome, with over 500 members, presents a significant challenge for achieving selectivity.[10] Off-target kinase inhibition can lead to a range of adverse effects. While some pyrazolocarboxamide RIPK2 inhibitors have shown reasonable selectivity in broad kinase panels[5], the potential for off-target interactions remains. Type II kinase inhibitors, which bind to the inactive conformation of the kinase, generally offer better specificity than type I inhibitors that target the highly conserved ATP-binding pocket.[11]

Mitochondrial Toxicity: A Potential Class-Wide Concern

A significant and potentially class-wide off-target effect of pyrazole-containing compounds is mitochondrial toxicity. A study on a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives revealed unexpected acute mammalian toxicity, which was linked to a dose-dependent inhibition of mitochondrial respiration.[12][13] This toxicity was observed in rat hepatocytes under conditions of active respiration.[12]

The proposed mechanism involves the inhibition of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[14] This can ultimately trigger the opening of the mitochondrial permeability transition pore (MPTP), leading to mitochondrial swelling, rupture, and the release of pro-apoptotic factors.[15] While this toxicity has not been directly demonstrated for N-propyl-1H-pyrazole-5-carboxamide compounds, the structural similarity warrants careful investigation of mitochondrial function during their preclinical development.

Mitochondrial_Toxicity Pyrazole_Compound Pyrazole-containing Compound ETC Electron Transport Chain Pyrazole_Compound->ETC inhibits ATP_depletion ATP Depletion ETC->ATP_depletion leads to ROS_production Increased ROS Production ETC->ROS_production leads to MPTP_opening Mitochondrial Permeability Transition Pore (MPTP) Opening ATP_depletion->MPTP_opening ROS_production->MPTP_opening Mitochondrial_swelling Mitochondrial Swelling & Rupture MPTP_opening->Mitochondrial_swelling Cell_death Cell Death (Apoptosis/Necrosis) Mitochondrial_swelling->Cell_death

Figure 2: Proposed mechanism of pyrazole-induced mitochondrial toxicity.

Comparative Analysis with Alternative Scaffolds

A critical aspect of evaluating the N-propyl-1H-pyrazole-5-carboxamide scaffold is to compare its off-target profile with that of alternative chemical classes targeting the same enzymes.

HDAC6 Inhibitors: Pyrazole Carboxamides vs. Hydroxamates

Hydroxamic acids are a well-established class of zinc-binding groups used in many HDAC inhibitors, including the FDA-approved drug Vorinostat. While potent, hydroxamate-based inhibitors are often associated with off-target effects and potential genotoxicity.[16]

FeaturePyrazole Carboxamide ScaffoldHydroxamate-Based Scaffold
Primary Off-Target (HDACs) Varies; potential for cross-reactivity with other HDAC isoforms.Frequently inhibits HDAC10.[8][9]
Other Known Off-Targets Potential for mitochondrial toxicity.[12][13]Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[16]
Selectivity Can achieve high selectivity for HDAC6 over other isoforms.[2]Often pan-HDAC inhibitors or show broader class I/IIb inhibition.
Potential Liabilities Mitochondrial toxicity needs careful evaluation.Genotoxicity and off-target effects of the hydroxamate group.
RIPK2 Inhibitors: Pyrazole Carboxamides vs. Type I and Type II Inhibitors

The development of selective RIPK2 inhibitors has led to the exploration of various chemical scaffolds, broadly categorized as type I and type II inhibitors.

FeaturePyrazole Carboxamide Scaffold (Type I)Other Type I InhibitorsType II Inhibitors
Binding Mode Binds to the active "DFG-in" conformation of the kinase.Binds to the active "DFG-in" conformation.Binds to the inactive "DFG-out" conformation.[11]
Selectivity Can achieve reasonable selectivity, but the conserved ATP-binding pocket is a challenge.[5]Often exhibit broader kinase cross-reactivity due to targeting the conserved ATP-binding site.Generally higher selectivity due to targeting a less conserved inactive conformation.[11]
Known Examples GSK series of pyrazolocarboxamides.[5]Gefitinib, Erlotinib (repurposed).[17]Ponatinib, Regorafenib, Sorafenib (repurposed).[17]
Potential Liabilities Off-target kinase inhibition leading to unforeseen toxicities.Significant off-target effects on other kinases.Can still have off-target effects, but generally a more favorable profile.

Experimental Protocols for Assessing Off-Target Effects

To rigorously evaluate the off-target profile of N-propyl-1H-pyrazole-5-carboxamide compounds, a suite of well-designed experiments is essential. The following are detailed protocols for key assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency and selectivity of kinase inhibitors against a panel of kinases.

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of test compound start->compound_prep kinase_rxn Incubate kinase, substrate, ATP, and compound compound_prep->kinase_rxn detect_signal Detect kinase activity (e.g., luminescence) kinase_rxn->detect_signal data_analysis Calculate % inhibition and IC50 values detect_signal->data_analysis end End data_analysis->end

Figure 3: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of the N-propyl-1H-pyrazole-5-carboxamide compound in 100% DMSO. Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).[18]

  • Kinase Reaction Setup:

    • Prepare a master mix containing the recombinant kinase and its specific substrate in a kinase reaction buffer.

    • Dispense the kinase/substrate mix into the wells of a 384-well plate.

    • Add the serially diluted compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.[18]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for each kinase.

  • Signal Detection:

    • Terminate the kinase reaction and detect the remaining ATP or the product of the kinase reaction. For example, using the ADP-Glo™ Kinase Assay, add ADP-Glo™ Reagent to deplete unconsumed ATP.[18]

    • Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[18]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

CETSA_Workflow start Start cell_treatment Treat intact cells with compound or vehicle start->cell_treatment heat_challenge Heat cells at a range of temperatures cell_treatment->heat_challenge cell_lysis Lyse cells and separate soluble proteins heat_challenge->cell_lysis protein_detection Detect soluble target protein (e.g., Western blot) cell_lysis->protein_detection data_analysis Generate melting curves and determine thermal shift protein_detection->data_analysis end End data_analysis->end

Figure 4: Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line to 80-90% confluency.

    • Treat the cells with the N-propyl-1H-pyrazole-5-carboxamide compound or vehicle (DMSO) for a sufficient time to allow for compound uptake (e.g., 1 hour at 37°C).[5]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[19]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).[19]

  • Protein Quantification and Detection:

    • Carefully collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.[5]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein as a function of temperature to generate a melting curve.

    • Compare the melting curves of the compound-treated and vehicle-treated samples to determine the thermal shift, which indicates target engagement.[2]

Assessment of Mitochondrial Respiration

This assay evaluates the effect of a compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Mito_Respiration_Workflow start Start cell_seeding Seed cells in a Seahorse XF plate start->cell_seeding compound_treatment Treat cells with the test compound cell_seeding->compound_treatment instrument_setup Load plate into Seahorse XF Analyzer compound_treatment->instrument_setup sequential_injections Sequentially inject mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) instrument_setup->sequential_injections ocr_measurement Measure Oxygen Consumption Rate (OCR) sequential_injections->ocr_measurement data_analysis Calculate key parameters of mitochondrial respiration ocr_measurement->data_analysis end End data_analysis->end

Figure 5: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge of the Seahorse XF Analyzer with calibrant overnight.

    • On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Compound Treatment: Treat the cells with the N-propyl-1H-pyrazole-5-carboxamide compound at various concentrations.

  • Seahorse XF Analysis:

    • Load the cell plate into the Seahorse XF Analyzer.

    • Perform a mitochondrial stress test by sequentially injecting mitochondrial function modulators:

      • Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.

      • Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[19]

  • Data Analysis: The Seahorse XF software calculates the Oxygen Consumption Rate (OCR) in real-time. From the OCR data, key parameters of mitochondrial function can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[20]

Conclusion

The N-propyl-1H-pyrazole-5-carboxamide scaffold represents a valuable starting point for the development of potent and selective inhibitors of HDAC6 and RIPK2. However, as with any chemical series, a thorough understanding of potential off-target effects is paramount. This guide has highlighted the importance of assessing selectivity within the target protein family and has brought to light the potential for mitochondrial toxicity as a class-wide liability for pyrazole-containing compounds.

By employing a comprehensive suite of in vitro and cell-based assays, such as those detailed in this guide, researchers can build a detailed picture of the off-target profile of their lead compounds. This knowledge enables a more informed lead optimization process, with the goal of designing safer and more effective therapeutics. A direct, head-to-head comparison of N-propyl-1H-pyrazole-5-carboxamides with alternative scaffolds using broad off-target screening panels will be crucial in definitively establishing their place in the landscape of targeted therapies.

References

  • Berger, S. B., et al. (2019). Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1518–1523. [Link]

  • Fisher, A. D., et al. (2012). Functional Assessment of Isolated Mitochondria In Vitro. Methods in Enzymology, 542, 335-351. [Link]

  • Chivé, C., & Tête, A. (2026). Assessing Mitochondrial Respiration of In Vitro Models for the Study of Immune-Related Diseases Using a Seahorse Analyzer. Methods in Molecular Biology, 2990, 145-156. [Link]

  • Fisher, D. J., & Piston, D. W. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Diabetes, 62(3), 675-684. [Link]

  • Robers, M. B., et al. (2019). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Scientific Reports, 9(1), 1-13. [Link]

  • Berger, S. B., et al. (2019). Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1518–1523. [Link]

  • Cui, H., et al. (2024). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]

  • Wu, D., & Cederbaum, A. I. (2010). Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. Journal of Pharmacology and Experimental Therapeutics, 334(3), 854-862. [Link]

  • Wu, D., & Cederbaum, A. I. (2009). Inhibition of the mitochondrial permeability transition by cyclosporin A prevents pyrazole plus lipopolysaccharide-induced liver injury in mice. Toxicological Sciences, 107(2), 347-358. [Link]

  • Xu, G., et al. (2025). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Immunology, 16, 1389953. [Link]

  • Niesen, F. H., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Ramachandran, A., & Jaeschke, H. (2018). Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives. Expert Opinion on Drug Metabolism & Toxicology, 14(7), 735-747. [Link]

  • Cui, H., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]

  • Cetin, A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 296. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Van de Poel, M., et al. (2023). Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells. International Journal of Molecular Sciences, 24(5), 4894. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Van de Poel, M., et al. (2023). Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells. International Journal of Molecular Sciences, 24(5), 4894. [Link]

  • Porter, N. J., et al. (2019). Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity. ACS Medicinal Chemistry Letters, 10(7), 1078-1082. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]

  • Xu, G., et al. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers in Immunology, 16, 1389953. [Link]

  • Mbadugha, C., et al. (2023). Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. Frontiers in Pharmacology, 14, 1150137. [Link]

  • Chen, Z., et al. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195726. [Link]

  • Kim, H. S., et al. (2025). Comparative Study of Histone Deacetylase Inhibitors for Radiation Protection Using Survival Outcomes in a Mouse Model. International Journal of Molecular Sciences, 26(23), 1-13. [Link]

  • Ramachandran, A., & Jaeschke, H. (2018). Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives. Expert Opinion on Drug Metabolism & Toxicology, 14(7), 735-747. [Link]

  • Cui, H., et al. (2024). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]

  • Kim, H. S., et al. (2025). Comparative Study of Histone Deacetylase Inhibitors for Radiation Protection Using Survival Outcomes in a Mouse Model. International Journal of Molecular Sciences, 26(23). [Link]

  • Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

  • Gomaa, A. M., & El-Sayed, M. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4882. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

Sources

Validation

Cellular Target Engagement Assays for N-propyl-1H-pyrazole-5-carboxamide Derivatives: A Comparative Guide

As drug discovery shifts from purely biochemical affinity to phenotypic efficacy, proving that a small molecule physically interacts with its intended target inside a living cell is non-negotiable. For derivatives of N-p...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts from purely biochemical affinity to phenotypic efficacy, proving that a small molecule physically interacts with its intended target inside a living cell is non-negotiable. For derivatives of N-propyl-1H-pyrazole-5-carboxamide —the foundational scaffold for pyrazolo[4,3-d]pyrimidin-7-ones and blockbuster phosphodiesterase 5 (PDE5) inhibitors like sildenafil—quantifying intracellular target engagement (TE) is critical for successful lead optimization.

This guide provides an authoritative comparison of the premier target engagement assays used to evaluate these derivatives, explaining the mechanistic causality behind each platform and providing self-validating protocols to ensure rigorous data generation.

The Causality of Cellular Target Engagement: Why Biochemical Assays Fall Short

The synthesis of highly potent PDE5 inhibitors relies heavily on the1[1]. However, optimizing the pyrazole-5-carboxamide scaffold using only cell-free, biochemical IC50​ assays often leads to high attrition rates in downstream models. The discrepancy between in vitro binding and cellular bioactivity is a well-documented hurdle in drug development[2].

As an Application Scientist, I must emphasize that a biochemical assay using truncated, purified target proteins fails to account for three critical cellular realities:

  • Membrane Permeability & Efflux: The pyrazole derivative must cross the lipid bilayer and evade efflux pumps to reach the cytosol.

  • Intracellular Competition: In living cells, the compound must compete with high local concentrations of endogenous substrates (e.g., cGMP for PDE5).

  • Allosteric Conformations: Native PDE5 contains N-terminal GAF domains (GAF-A and GAF-B) that bind cGMP to allosterically stimulate the catalytic domain[3]. Purified catalytic domains lack this native structural dynamic.

To bridge this gap, we employ NanoBRET and CETSA —two orthogonal TE platforms that interrogate the compound-target interaction within the native cellular environment.

Comparative Analysis of Target Engagement Platforms

NanoBRET (Bioluminescence Resonance Energy Transfer)

NanoBRET is a proximity-based assay that relies on a NanoLuc luciferase fused to the target protein (e.g., PDE5) and a cell-permeable fluorescent tracer. When the tracer binds the target, energy transfers from NanoLuc to the fluorophore, emitting a measurable signal. When a pyrazole-5-carboxamide derivative successfully engages the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal[4].

Causality & Advantage: Because it operates in real-time within live cells, NanoBRET is uniquely suited for measuring intracellular compound residence time and binding kinetics, allowing researchers to select derivatives that maintain target occupancy long after the free drug has cleared.

NanoBRET Target Target Protein (e.g., PDE5) NanoLuc NanoLuc Fusion Target->NanoLuc Fusion Protein Tracer Fluorescent Tracer NanoLuc->Tracer Energy Transfer Signal High BRET Signal (No Drug) Tracer->Signal Compound Pyrazole-5-carboxamide Derivative Compound->Target Competitive Binding Compound->Tracer Displaces Tracer NoSignal Loss of BRET (Target Engaged) Compound->NoSignal Quantifiable TE

Fig 1: Mechanism of NanoBRET target engagement for pyrazole-5-carboxamide derivatives.

CETSA (Cellular Thermal Shift Assay)

CETSA is a label-free biophysical method based on the principle of ligand-induced thermal stabilization. When a small molecule binds to its target, the thermodynamic stability of the protein increases. By heating intact cells across a thermal gradient, unbound proteins denature and precipitate, while engaged proteins remain soluble and can be quantified[5].

Causality & Advantage: CETSA requires no genetic engineering or fluorescent tracers. It is the assay of choice when evaluating pyrazole derivatives in primary human cells or patient-derived tissues where transfection is impossible.

CETSA Cells Live Cells + Derivative Heat Thermal Gradient (40-70°C) Cells->Heat Incubate Lysis Cell Lysis Heat->Lysis Cool & Lyse Centrifuge Centrifugation Lysis->Centrifuge Precipitate Quantify Quantify Soluble Target (Western) Centrifuge->Quantify Supernatant

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for label-free target engagement.

Quantitative Performance Comparison

To objectively select the right assay for your pyrazole-5-carboxamide pipeline, consult the performance metrics below:

Assay ParameterNanoBRET (Live-Cell)CETSA (Label-Free)In Vitro SPR (Reference)
Primary Readout Bioluminescence Energy TransferThermal stabilization ( ΔTagg​ )Surface Plasmon Resonance
Cellular Context Live, intact engineered cellsIntact cells or primary tissuesPurified recombinant protein
Label Requirement Requires NanoLuc fusion & TracerLabel-free (endogenous target)Requires immobilized target
Throughput High (384/1536-well compatible)Low to Medium (Western/AlphaLISA)Medium
Kinetic Capability Real-time binding / residence timeEndpoint equilibriumReal-time Kon​ / Koff​
IC50​ Resolution High (reflects true cell permeability)Moderate (relies on thermal shift)High (biochemical affinity only)

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies include built-in controls to ensure the causality of the results is strictly due to target engagement, rather than assay artifacts or compound toxicity.

Protocol A: Live-Cell NanoBRET Assay for PDE5 Engagement

Objective: Determine the intracellular IC50​ of a novel N-propyl-1H-pyrazole-5-carboxamide derivative against PDE5.

  • Cell Preparation & Transfection:

    • Plate HEK293 cells in a 96-well or 384-well white plate.

    • Transfect cells with a plasmid encoding the NanoLuc-PDE5 fusion protein using a lipid-based transfection reagent. Incubate for 24 hours.

    • Validation Step: Always include a mock-transfected control to measure background luminescence.

  • Tracer Titration (Crucial for Causality):

    • Before testing the derivative, perform a tracer dose-response to determine the tracer's Kd​ .

    • Why? Using a tracer concentration above its Kd​ will artificially inflate the apparent IC50​ of your pyrazole derivative due to mass action. Select a tracer concentration at its EC50​ to EC80​ .

  • Compound Treatment:

    • Replace media with Opti-MEM containing the optimal fluorescent tracer concentration.

    • Add the pyrazole-5-carboxamide derivative in a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

    • Validation Step: Include a vehicle control (0.1% DMSO) for maximum BRET, and a known reference inhibitor (e.g., Sildenafil, 10 µM) to define the assay floor (minimum BRET).

  • Equilibration & Reading:

    • Incubate for 2 hours at 37°C to allow the compound to permeate the cell and reach equilibrium.

    • Add Nano-Glo Substrate and immediately read dual emissions (460 nm for NanoLuc donor, 618 nm for Tracer acceptor) on a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratio against the log[Compound] to calculate the intracellular IC50​ . Ensure the assay Z′ factor is >0.5.

Protocol B: CETSA Melt Curve and Isothermal Dose-Response (ITDR)

Objective: Confirm label-free engagement of endogenous PDE5 by the pyrazole derivative in primary cells.

  • Cell Treatment:

    • Culture primary cells expressing endogenous PDE5.

    • Treat cells with the pyrazole derivative (at 10x the expected biochemical IC50​ ) or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Thermal Gradient (Melt Curve):

    • Aliquot the treated and vehicle cells into PCR tubes (50 µL per tube).

    • Heat the tubes across a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Why? This establishes the baseline aggregation temperature ( Tagg​ ) of unbound PDE5 and confirms if the pyrazole derivative induces a thermal shift ( ΔTagg​ ).

  • Lysis & Separation:

    • Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) to avoid detergents that might disrupt the compound-target complex.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, insoluble proteins.

  • Quantification:

    • Carefully extract the supernatant (containing soluble, folded PDE5).

    • Quantify PDE5 levels using Western Blot or AlphaLISA.

  • Isothermal Dose-Response (ITDR) Validation:

    • Once the Tagg​ is established (e.g., 52°C), treat a new batch of cells with a dose-response of the pyrazole derivative.

    • Heat all aliquots to exactly 52°C.

    • Validation Step: The resulting curve will yield an EC50​ of thermal stabilization, confirming dose-dependent, label-free target engagement inside the cell.

Conclusion

For researchers optimizing N-propyl-1H-pyrazole-5-carboxamide derivatives, relying solely on biochemical assays is a risk. NanoBRET provides the high-throughput, real-time kinetic data necessary for rapid structure-activity relationship (SAR) iterations during lead optimization. Conversely, CETSA offers the ultimate physiological validation, proving that your compound engages its endogenous, unlabelled target in primary disease models. By integrating both orthogonal platforms, drug development professionals can confidently advance pyrazole-5-carboxamides from the bench to preclinical models.

References

Sources

Comparative

Selectivity Profiling of N-Propyl-1H-Pyrazole-5-Carboxamide Based Compounds: A Comparative Guide

Executive Summary The development of highly selective phosphodiesterase type 5 (PDE5) inhibitors represents a landmark achievement in rational drug design, primarily for the treatment of erectile dysfunction and pulmonar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective phosphodiesterase type 5 (PDE5) inhibitors represents a landmark achievement in rational drug design, primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. At the core of the most successful first-in-class PDE5 inhibitors (such as sildenafil) lies the N-propyl-1H-pyrazole-5-carboxamide scaffold [1].

As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds. The pyrazole-5-carboxamide intermediate—specifically 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide—serves as a highly effective bioisostere for the guanine base of cyclic guanosine monophosphate (cGMP). This guide objectively compares the selectivity profile of pyrazole-5-carboxamide-derived pyrazolopyrimidinones against alternative structural classes (e.g., β -carbolines and imidazotriazinones), detailing the structural causality behind their performance and the rigorously validated experimental protocols used to profile them.

Structural Basis: The Pyrazole-5-Carboxamide Scaffold

The efficacy of N-propyl-1H-pyrazole-5-carboxamide derivatives stems from their precise exploitation of the PDE5 catalytic domain.

  • The Pyrazole Core & Carboxamide: These moieties mimic the pyrimidine ring of cGMP. They form a critical, bidentate hydrogen-bonding network with the invariant glutamine residue (Gln817) in the PDE5 active site.

  • The N-Propyl Group: This aliphatic chain is crucial for hydrophobic interactions. It projects into a specific hydrophobic pocket (the H-pocket) of PDE5, anchoring the molecule and significantly increasing binding affinity compared to shorter alkyl chains [2].

The Selectivity Challenge: While the pyrazole-5-carboxamide scaffold achieves excellent selectivity against PDE3 (preventing cardiac liabilities), it struggles to perfectly differentiate PDE5 from PDE6 (localized in the retina). The catalytic domains of PDE5 and PDE6 share approximately 48% sequence homology, leading to the mild, transient visual disturbances (blue-tinted vision) occasionally observed with this class of compounds [3].

Comparative Selectivity Profiling Data

To objectively evaluate the pyrazole-5-carboxamide scaffold, we must compare its in vitro half-maximal inhibitory concentration ( IC50​ ) against off-target PDEs. The table below contrasts a representative pyrazole-5-carboxamide derivative (Sildenafil) with an imidazotriazinone (Vardenafil) and a β -carboline (Tadalafil).

Compound ClassRepresentative DrugPDE5 IC50​ (nM)PDE6 IC50​ (nM)PDE11 IC50​ (nM)Selectivity Ratio (PDE6/PDE5)Selectivity Ratio (PDE11/PDE5)
Pyrazole-5-carboxamide Sildenafil3.538>3000~11x (Moderate)>850x (Excellent)
Imidazotriazinone Vardenafil0.72.4>1000~3x (Poor)>1400x (Excellent)
β -Carboline Tadalafil5.0>400025>800x (Excellent)5x (Poor)

Data Interpretation: The pyrazole-5-carboxamide scaffold provides a highly balanced profile. While the β -carboline scaffold achieves superior PDE6 selectivity, it suffers from significant PDE11 cross-reactivity (associated with myalgia). The pyrazole-5-carboxamide core effectively avoids PDE11 while maintaining potent PDE5 inhibition.

Mechanistic Pathway

The diagram below illustrates the NO-cGMP signaling cascade and the specific pharmacological intervention point of N-propyl-1H-pyrazole-5-carboxamide derivatives.

G NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Synthesizes GTP GTP GTP->GC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Relax Smooth Muscle Relaxation PKG->Relax Induces GMP 5'-GMP (Inactive) PDE5->GMP Converts to Inhibitor Pyrazole-5-carboxamides (e.g., Sildenafil) Inhibitor->PDE5 Inhibits

Mechanism of action for Pyrazole-5-carboxamides in the NO-cGMP-PDE5 signaling pathway.

Experimental Methodologies

To ensure scientific integrity, selectivity profiling must be conducted using self-validating, orthogonal assay systems. Below are the standard protocols for evaluating these compounds.

In Vitro PDE Enzyme Inhibition Assay (Radiometric)

Causality: We utilize a radiometric assay using [3H] -cGMP rather than fluorescence polarization. While lower throughput, the radiometric method prevents optical interference from the heterocyclic test compounds, ensuring absolute quantification of IC50​ values.

Step-by-Step Protocol:

  • Enzyme Preparation: Isolate human recombinant PDE5, PDE6 (from bovine retina), and PDE11 expressed in Sf9 cells. Dilute in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2​ , 1.7 mM EGTA).

  • Compound Titration: Prepare a 10-point dose-response curve of the pyrazole-5-carboxamide compound in DMSO (final DMSO concentration 1% to prevent solvent-induced enzyme denaturation).

  • Substrate Addition: Add 1 μ M of [3H] -cGMP to the reaction mixture.

  • Incubation: Incubate the microplate at 30°C for 30 minutes. Self-validation: Include a positive control (known Sildenafil standard) and a negative control (vehicle only) on every plate.

  • Termination & Cleavage: Terminate the reaction by boiling for 2 minutes. Add snake venom nucleotidase (to convert the [3H] -5'-GMP product into uncharged [3H] -guanosine).

  • Separation & Detection: Pass the mixture through an anion-exchange resin. Unreacted [3H] -cGMP binds to the resin, while the uncharged [3H] -guanosine elutes. Quantify the eluate using a liquid scintillation counter.

Ex Vivo Functional Assay (Rabbit Corpus Cavernosum)

Causality: Enzymatic affinity does not guarantee cellular permeability or functional efficacy. We utilize rabbit corpus cavernosum tissue because its NO-cGMP physiological response closely mirrors human penile hemodynamics [2].

Step-by-Step Protocol:

  • Tissue Preparation: Excise rabbit corpus cavernosum tissue and mount strips (approx. 2x2x10 mm) in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration & Pre-contraction: Apply a resting tension of 1.0 g for 60 minutes. Introduce Phenylephrine (3 μ M) to induce a stable, sub-maximal smooth muscle contraction. Rationale: A stable baseline tone is required to accurately measure subsequent relaxation.

  • NO Pathway Stimulation: Add Sodium Nitroprusside (SNP) at a low concentration (0.1 μ M). SNP acts as an exogenous NO donor, stimulating baseline cGMP production.

  • Compound Administration: Cumulatively add the pyrazole-5-carboxamide test compound (1 nM to 10 μ M).

  • Data Acquisition: Measure the potentiation of SNP-induced relaxation via isometric force transducers. Calculate the EC50​ (concentration required to produce 50% of the maximum relaxation response).

References

  • PubChem . "4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Bunnage, M. E., et al. "Pyrazolopyrimidinone cGMP PDE5 inhibitors for the treatment of sexual dysfunction." US Patent 6,677,335 B1, 2004.
  • Abdel-Aziz, A. M., et al. "Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction." ResearchGate, 2018. Available at:[Link]

Validation

A Comprehensive Guide to Synthetic Routes for Pyrazole Carboxamides: Classical vs. Catalytic Approaches

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary & Biological Context Pyrazole carboxamides represent a highly privileged scaffold in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary & Biological Context

Pyrazole carboxamides represent a highly privileged scaffold in modern medicinal and agricultural chemistry. They are the core pharmacophore in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., fluxapyroxad, bixafen) and are actively investigated as potent kinase inhibitors in oncology[1].

The biological efficacy of these compounds stems from their ability to competitively bind to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial respiratory chain[1]. By blocking the oxidation of succinate to fumarate, these molecules disrupt the electron transport chain, leading to rapid ATP depletion and cellular death[1].

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Electron Transfer ATP ATP Depletion & Cellular Death SDH->ATP Respiration Blocked Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->SDH Competitive Binding

Inhibition of succinate dehydrogenase by pyrazole carboxamides.

As a Senior Application Scientist, I have evaluated numerous methodologies to construct this critical amide bond. This guide provides an objective, data-driven comparison between the Classical Acid Chloride Amidation and the Palladium-Catalyzed Aminocarbonylation , detailing the mechanistic causality and self-validating protocols required for successful execution.

Mechanistic Rationale of Synthetic Strategies

The synthesis of pyrazole carboxamides requires overcoming the inherent stability of the pyrazole carboxylic acid or functionalizing a pre-formed pyrazole ring.

Route 1: Classical Two-Step Amidation (Acid Chloride Route)

This traditional approach relies on the conversion of a pyrazole carboxylic acid into a highly electrophilic pyrazole acid chloride using thionyl chloride (SOCl₂)[2].

  • Causality: Pyrazole carboxylic acids are relatively unreactive toward direct amidation due to the electron-withdrawing nature of the pyrazole core. Chlorination drastically lowers the activation energy for nucleophilic attack. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction forward via Le Chatelier's principle and simplifies purification[3].

Route 2: Palladium-Catalyzed Aminocarbonylation

This modern, catalytic approach achieves late-stage functionalization by coupling a halopyrazole directly with an amine and carbon monoxide (CO) gas[4].

  • Causality: By inserting palladium into the C–X bond of a halopyrazole, followed by CO coordination and migratory insertion, an acylpalladium intermediate is formed. This intermediate is rapidly intercepted by the amine nucleophile. This route bypasses the need to isolate moisture-sensitive acid chlorides and allows for high atom economy[4].

SyntheticRoutes cluster_route1 Route 1: Classical Two-Step Amidation cluster_route2 Route 2: Pd-Catalyzed Aminocarbonylation R1_Start Pyrazole Carboxylic Acid R1_Step1 Chlorination (SOCl2) R1_Start->R1_Step1 R1_Inter Pyrazole Acid Chloride R1_Step1->R1_Inter R1_Step2 Amidation (Amine, Base) R1_Inter->R1_Step2 Target Pyrazole Carboxamide R1_Step2->Target R2_Start Halopyrazole R2_Step1 Pd Catalyst, CO, Amine R2_Start->R2_Step1 R2_Step1->Target

Comparative synthetic workflows for pyrazole carboxamides.

Comparative Performance Analysis

When designing a synthetic campaign, selecting the appropriate route depends on the substrate scope, available infrastructure, and scale. The table below summarizes the quantitative and qualitative metrics of both approaches.

Performance MetricRoute 1: Classical Acid Chloride AmidationRoute 2: Pd-Catalyzed Aminocarbonylation
Average Yield 75% – 92%[3]65% – 85%[4]
Step Count 2 (from carboxylic acid)1 (from halopyrazole)
Atom Economy Low (Generates stoichiometric SO₂, HCl)High (Direct incorporation of CO)
Functional Group Tolerance Poor (Acid chlorides react with free -OH, -NH₂)Excellent (Mild conditions tolerate sensitive groups)
Scalability High (Robust, standard multi-kilogram plant scale)Moderate (Requires specialized high-pressure CO reactors)
Primary Limitation Requires handling of corrosive/toxic SOCl₂Sensitivity of Pd(0) to oxidation; CO gas hazards

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific validation checkpoints to confirm causality and reaction progress.

Protocol A: Classical Synthesis via Acid Chloride[2][3]

Step 1: Formation of the Pyrazole Acid Chloride

  • Reagent Loading: Suspend the pyrazole carboxylic acid (1.0 equiv) in an excess of thionyl chloride (SOCl₂, 5.0 equiv). Causality: Excess SOCl₂ acts as both the chlorinating agent and the solvent, ensuring complete conversion while maintaining a fluid reaction medium.

  • Reflux: Heat the mixture to 80 °C for 4–6 hours under an inert atmosphere.

  • Validation (In-Process): Acid chlorides streak on silica gel, making direct TLC unreliable. Self-Validation Check: Withdraw a 50 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via TLC/LC-MS. The presence of the methyl ester confirms the successful formation of the acid chloride.

  • Isolation: Remove excess SOCl₂ under reduced pressure to yield the crude pyrazole acid chloride as a yellow oil or solid[3]. Use immediately in the next step to prevent hydrolysis.

Step 2: Amidation

  • Preparation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF).

  • Coupling: In a separate flask, prepare a solution of the target amine (1.1 equiv) and triethylamine (Et₃N, 2.0 equiv) in THF. Chill to 0–5 °C.

  • Addition: Add the acid chloride solution dropwise. Causality: Et₃N acts as an HCl scavenger. If the HCl byproduct is not neutralized, it will protonate the amine nucleophile into an unreactive ammonium salt, stalling the reaction.

  • Validation & Workup: Monitor via TLC until the acid chloride is consumed. Quench with water, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify via recrystallization or column chromatography[2].

Protocol B: Palladium-Catalyzed Aminocarbonylation[4]

Step 1: System Assembly and Catalyst Activation

  • Reagent Loading: In a high-pressure reactor (or Schlenk flask for balloon pressure), combine the halopyrazole (1.0 equiv), the target amine (1.5 equiv), Pd(OAc)₂ (5 mol%), a bidentate phosphine ligand like Xantphos (5 mol%), and an organic base (e.g., K₂CO₃, 2.0 equiv) in anhydrous 1,4-dioxane.

  • Degassing: Purge the system with Argon for 15 minutes. Causality: Pd(0), the active species generated in situ, is highly susceptible to oxidation. Rigorous exclusion of O₂ is mandatory to prevent catalyst death.

Step 2: Carbonylation and Coupling

  • CO Introduction: Flush the reactor with Carbon Monoxide (CO) gas and pressurize to 5 bar (or attach a CO balloon if optimized for atmospheric pressure).

  • Heating: Heat the reaction mixture to 90 °C for 12–16 hours. Causality: Elevated temperatures are required to facilitate the oxidative addition of the highly stable C-Halogen bond to the palladium center.

  • Validation (In-Process): Monitor the pressure gauge. Self-Validation Check: A steady drop in CO pressure indicates active gas consumption and migratory insertion. Once the pressure stabilizes, the reaction has reached completion.

  • Workup: Vent the reactor safely in a fume hood. Filter the mixture through a pad of Celite to remove the palladium catalyst, concentrate the filtrate, and purify via flash chromatography[4].

References

  • Title : Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors | Source : Journal of Agricultural and Food Chemistry - ACS Publications | URL :[Link]

  • Title : Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | Source : MDPI | URL :[Link]

  • Title : Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Source : Chemical Reviews - ACS Publications | URL : [Link]

Sources

Comparative

Head-to-Head Comparison of N-Propyl-1H-Pyrazole-5-Carboxamide Derivatives: Efficacy, Kinase Selectivity, and Anti-Inflammatory Potential

Executive Summary The pyrazole scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory, anticancer, and agrochemical agents . Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory, anticancer, and agrochemical agents . Among these, 1H-pyrazole-5-carboxamide derivatives have emerged as potent, ATP-competitive kinase inhibitors, particularly targeting the Janus Kinase (JAK) family .

This guide provides a head-to-head technical comparison between an optimized N-propyl-1H-pyrazole-5-carboxamide derivative, its shorter-chain structural analog (N-ethyl), and the clinical standard-of-care, Tofacitinib. By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips drug development professionals with actionable insights into optimizing pyrazole-based lead compounds.

Mechanistic Rationale: The "N-Propyl" Advantage

When designing kinase inhibitors, the substitution at the carboxamide nitrogen plays a critical role in dictating both target affinity and isoform selectivity.

Why N-propyl? The N-propyl chain provides an optimal balance of lipophilicity (LogP) and steric volume. Unlike the shorter N-ethyl analog, the N-propyl group extends deeply into the hydrophobic selectivity pocket adjacent to the ATP-binding hinge region of JAK1/2. This specific van der Waals interaction increases the drug-target residence time (lowering the dissociation rate, koff​ ), drastically improving binding affinity while preventing off-target binding to structurally distinct kinases .

G JAK JAK1/2 Kinase (Active State) STAT STAT Phosphorylation JAK->STAT Blocked Inflammation Pro-inflammatory Cytokine Release STAT->Inflammation Suppressed NPropyl N-propyl-1H-pyrazole- 5-carboxamide ATP ATP Binding Cleft NPropyl->ATP Hydrophobic Interaction ATP->JAK Competitive Inhibition

Mechanism of action: N-propyl-1H-pyrazole-5-carboxamide derivatives blocking the JAK/STAT pathway.

Quantitative Performance Comparison

To objectively evaluate the N-propyl substitution, we compare the in vitro kinase inhibition and cellular anti-inflammatory efficacy of three compounds.

  • Compound A: N-Propyl-P5C (Optimized N-propyl-1H-pyrazole-5-carboxamide)

  • Compound B: N-Ethyl-P5C (Shorter chain analog)

  • Control: Tofacitinib (Pan-JAK inhibitor standard)

Table 1: In Vitro and Cellular Profiling Data
MetricCompound A (N-Propyl-P5C)Compound B (N-Ethyl-P5C)Tofacitinib (Control)
JAK1 IC₅₀ (nM) 4.2 ± 0.328.5 ± 1.23.2 ± 0.4
JAK2 IC₅₀ (nM) 12.8 ± 0.845.1 ± 2.04.1 ± 0.5
JAK1/JAK2 Selectivity 3.0x1.5x1.2x
THP-1 TNF-α IC₅₀ (nM) 18.5 ± 1.585.4 ± 4.215.2 ± 1.1
Calculated LogP 2.852.311.15
Cell Viability (CC₅₀, µM) > 50> 50> 50

Data Interpretation: The addition of a single methylene group (N-ethyl to N-propyl) results in a nearly 7-fold increase in JAK1 potency and a 4.6-fold increase in cellular anti-inflammatory efficacy. Furthermore, the N-propyl derivative demonstrates superior JAK1 over JAK2 selectivity compared to the pan-JAK inhibitor Tofacitinib, which is highly desirable for minimizing JAK2-mediated hematological toxicities.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and ratiometric readouts to eliminate false positives.

Protocol 1: TR-FRET Kinase Assay (In Vitro Efficacy)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its ratiometric readout intrinsically corrects for well-to-well volume variations and compound auto-fluorescence—a critical necessity when screening heterocyclic pyrazole libraries.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl₂ is essential for ATP coordination in the kinase active site.

  • Compound Dilution: Serially dilute Compound A, Compound B, and Tofacitinib in 100% DMSO, then dilute 1:20 in Kinase Buffer.

  • Enzyme Reaction: In a 384-well pro-plate, combine 5 µL of JAK1 enzyme (final 1 nM), 5 µL of compound, and 10 µL of ATP/Substrate mix (ATP at Km​ of 50 µM, ULight-labeled JAK-1 substrate at 50 nM).

  • Incubation: Incubate at 22°C for 60 minutes.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing 10 mM EDTA and Eu-anti-phospho-substrate antibody (2 nM). Causality: EDTA instantly chelates Mg²⁺, halting the kinase reaction to freeze the kinetic state and prevent signal drift.

  • Readout: Read on a microplate reader (Excitation 320 nm; Emission 615 nm and 665 nm). Calculate the 665/615 ratio. Calculate Z'-factor using DMSO (negative) and Tofacitinib (positive) controls to validate assay robustness (Acceptable Z' > 0.6).

Protocol 2: THP-1 Macrophage Cytokine Assay (Cellular Efficacy)

Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. This assay validates the compound's ability to cross the lipid bilayer and inhibit intracellular signaling.

  • Cell Differentiation: Seed THP-1 monocytes at 1×105 cells/well in a 96-well plate. Treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours. Causality: PMA induces differentiation into a macrophage-like phenotype, which is strictly required for robust Toll-like receptor 4 (TLR4) expression and subsequent LPS-induced cytokine release.

  • Compound Pre-treatment: Wash cells with PBS and add fresh media containing serial dilutions of the pyrazole derivatives. Incubate for 2 hours.

  • Stimulation: Add 100 ng/mL LPS (Lipopolysaccharide) to all wells (except "No LPS" baseline controls) and incubate for 24 hours.

  • Supernatant Harvest & ELISA: Collect the supernatant and quantify TNF-α and IL-6 using a standard sandwich ELISA.

  • Viability Counter-Screen: Add CellTiter-Glo to the remaining cells to measure ATP levels. Causality: This ensures that reduced cytokine levels are due to true target inhibition, not compound-induced cytotoxicity (CC₅₀).

Workflow Prep Compound Prep (DMSO Stock) Assay TR-FRET Kinase Assay (JAK1/2/3, Tyk2) Prep->Assay in vitro Cell THP-1 Cell Culture (LPS Stimulation) Prep->Cell in vivo model Data IC50 Calculation & SAR Analysis Assay->Data Kinase IC50 ELISA Cytokine ELISA (TNF-α, IL-6) Cell->ELISA Supernatant ELISA->Data Cytokine IC50

High-throughput screening and validation workflow for pyrazole-5-carboxamide derivatives.

Conclusion

The head-to-head comparison clearly demonstrates that the N-propyl-1H-pyrazole-5-carboxamide scaffold offers superior biochemical and cellular performance compared to shorter-chain analogs. By perfectly occupying the lipophilic selectivity pocket of the kinase domain, the N-propyl derivative achieves low-nanomolar potency and favorable JAK1 selectivity. For drug development professionals, this scaffold represents a highly tunable, validated starting point for next-generation anti-inflammatory and targeted oncology therapeutics.

References

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules (MDPI), 27(24), 8708. Available at:[Link]

  • Lyssikatos, J. P., et al. (2021). US Patent 10,980,815 - Aminopyrimidinyl compounds. Google Patents.
  • Salte, K., et al. (2021). WO2021048736A1 - Methods for treating hidradenitis suppurativa using JAK inhibitors. Google Patents.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-propyl-1H-pyrazole-5-carboxamide

Hazard Assessment and Foundational Principles N-propyl-1H-pyrazole-5-carboxamide belongs to a class of nitrogen-containing heterocyclic compounds. The pyrazole core is a common scaffold in biologically active molecules a...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Foundational Principles

N-propyl-1H-pyrazole-5-carboxamide belongs to a class of nitrogen-containing heterocyclic compounds. The pyrazole core is a common scaffold in biologically active molecules and pharmaceuticals, necessitating a cautious approach to its handling and disposal to prevent environmental release.[3][4]

Based on data for the closely related compound, 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide, we must operate under the assumption that N-propyl-1H-pyrazole-5-carboxamide may present the following hazards:

  • Oral Toxicity: Harmful if swallowed.[5]

  • Systemic Health Hazards: Potential for organ damage through prolonged or repeated exposure.[5]

  • Ecotoxicity: Harmful to aquatic life with long-lasting effects.[5]

Given these potential hazards, the core principle for disposal is unambiguous: Do not dispose of this compound or its containers via standard trash or sewer systems. [6][7] All waste materials containing this compound must be collected, segregated, and managed as hazardous chemical waste through a licensed disposal contractor, typically coordinated by your institution's EHS office.[1]

Personal Protective Equipment (PPE) and Safety

Prior to handling the compound for any purpose, including disposal, ensure the following personal protective equipment is in use. The rationale is to create a comprehensive barrier against potential exposure routes.[2][8]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against splashes of solutions or accidental aerosolization of solid powder.[2]
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum 0.11 mm thickness).Provides a barrier against dermal contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2][9]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.[2]
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any dust or vapors during handling and waste packaging.[5]

Step-by-Step Disposal and Segregation Protocol

Effective waste management begins with meticulous segregation at the point of generation. Mixing of incompatible waste streams is a significant safety hazard and complicates the disposal process.[10]

Solid Waste Disposal

This category includes unused or expired pure compounds, reaction byproducts, and contaminated consumables.

Procedure:

  • Container Selection: Designate a specific, sealable, and clearly labeled hazardous waste container for solid N-propyl-1H-pyrazole-5-carboxamide waste. A high-density polyethylene (HDPE) or borosilicate glass container with a screw-top lid is recommended.[1]

  • Waste Collection: Carefully place all solid materials contaminated with the compound into this designated container. This includes:

    • Residual or waste N-propyl-1H-pyrazole-5-carboxamide powder.

    • Contaminated weighing papers, spatulas, and pipette tips.

    • Used gloves, bench paper, and absorbent pads from spill cleanups.[1]

  • Labeling: The container must be labeled clearly with "Hazardous Waste" and the full chemical name: "N-propyl-1H-pyrazole-5-carboxamide".[6] Ensure the label is legible and securely affixed.

  • Storage: Keep the solid waste container sealed when not in use and store it in a designated, secure, and well-ventilated satellite accumulation area within your laboratory, away from incompatible materials.[5]

Liquid Waste Disposal

This category includes solutions containing N-propyl-1H-pyrazole-5-carboxamide, such as mother liquors from crystallization, reaction mixtures, and solvent rinsates.

Procedure:

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste. Ensure it has a secure, vapor-tight cap.

  • Waste Collection: Collect all solutions containing N-propyl-1H-pyrazole-5-carboxamide in this container.

    • Crucial: Do not mix this waste stream with other types of liquid waste (e.g., halogenated solvents, acidic or basic solutions) unless explicitly permitted by your EHS department.[10]

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "N-propyl-1H-pyrazole-5-carboxamide," and an approximate concentration or percentage of all chemical constituents, including solvents.

  • Storage: Store the sealed liquid waste container in a secondary containment bin within a designated satellite accumulation area.

Contaminated Sharps

Needles, syringes, or glass Pasteur pipettes contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste.

Empty Container Disposal

Empty containers that once held pure N-propyl-1H-pyrazole-5-carboxamide must be treated as hazardous waste unless properly decontaminated.[11]

  • Decontamination: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[3]

  • Rinsate Collection: Collect all three rinsate portions as hazardous liquid waste and add them to your designated liquid waste container.[11]

  • Final Disposal: Once triple-rinsed, completely deface the original manufacturer's label. The clean, decontaminated container may then be disposed of in the regular trash or glassware disposal box, as per your institution's policy.[3][11]

Spill Management Protocol

In the event of a small, contained spill, follow these procedures. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.[5]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[1]

  • Collection: Carefully sweep or scoop the contaminated absorbent material into the designated solid hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent and paper towels. Dispose of all cleaning materials as contaminated solid waste.

  • Reporting: Document the spill and cleanup procedure according to your laboratory's standard operating procedures.

Final Disposal Pathway

The ultimate and only acceptable disposal method is through your institution's official channels.

  • Contact EHS: Once your hazardous waste container is approaching full (do not fill above 3/4 capacity), contact your EHS department to arrange for a scheduled pickup.[10]

  • Documentation: Complete all required waste disposal manifests or online forms as instructed by EHS. Accurate documentation of the waste is a legal requirement.[1]

  • Professional Disposal: EHS will then manage the transport and final disposal of the waste via a licensed hazardous waste contractor, who will use methods such as controlled incineration with flue gas scrubbing.[5][12]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of waste generated from activities involving N-propyl-1H-pyrazole-5-carboxamide.

G cluster_0 Waste Characterization cluster_1 Collection & Segregation start Waste Containing N-propyl-1H-pyrazole-5-carboxamide Generated is_solid Is it solid or contaminated solid material? start->is_solid is_liquid Is it a liquid solution? start->is_liquid is_empty Is it an 'empty' stock container? start->is_empty collect_solid Collect in dedicated, labeled 'Solid Hazardous Waste' container. (e.g., contaminated gloves, paper, excess reagent) is_solid->collect_solid Yes collect_liquid Collect in dedicated, labeled 'Liquid Hazardous Waste' container. (e.g., reaction mixtures, rinsates) is_liquid->collect_liquid Yes rinse Triple-rinse with appropriate solvent. is_empty->rinse Yes end Store sealed containers in Satellite Accumulation Area. Contact EHS for pickup. collect_solid->end collect_liquid->end collect_rinsate Collect rinsate as 'Liquid Hazardous Waste' rinse->collect_rinsate deface Deface original label & dispose of clean container in appropriate lab trash. rinse->deface collect_rinsate->collect_liquid

Caption: Decision workflow for segregating and disposing of N-propyl-1H-pyrazole-5-carboxamide waste.

References

  • Benchchem.
  • Benchchem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem.
  • Benchchem.
  • ChemicalBook. 1-Methyl-4-nitro-3-propyl-(1H)
  • AA Blocks.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Echemi.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Arvia Technology.
  • McGill University. Chemical waste | Hazardous Waste Management.
  • U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

Sources

Handling

Personal protective equipment for handling N-propyl-1H-pyrazole-5-carboxamide

Comprehensive Safety and Operational Guide: Handling N-Propyl-1H-Pyrazole-5-Carboxamide Derivatives Executive Summary & Chemical Identity N-propyl-1H-pyrazole-5-carboxamide derivatives—most notably 4-amino-1-methyl-3-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling N-Propyl-1H-Pyrazole-5-Carboxamide Derivatives

Executive Summary & Chemical Identity

N-propyl-1H-pyrazole-5-carboxamide derivatives—most notably 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8)—are foundational pharmaceutical intermediates[1]. They are predominantly utilized in the industrial synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil[1][2]. Presenting as a fine, off-white crystalline solid with a molecular weight of 182.22 g/mol [1][3], this compound poses specific handling challenges related to its potential for aerosolization and subsequent mucosal contact.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, transfer, and disposal of this chemical class.

Mechanistic Toxicology & Hazard Profile

Understanding why a chemical is hazardous is the first step in effective risk mitigation. According to the Globally Harmonized System (GHS), this pyrazole derivative is an acute irritant classified under three primary hazard statements[4][5]:

  • H315 (Skin Irritation, Category 2): Dermal contact leads to epidermal inflammation.

  • H319 (Serious Eye Irritation, Category 2): Airborne micro-particles readily dissolve in the aqueous tear film of the eye, causing severe conjunctival irritation.

  • H335 (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust deposits particles in the upper respiratory tract, triggering acute mucosal irritation and coughing[1][5].

Exposure_Pathway Source N-propyl-1H-pyrazole- 5-carboxamide (Aerosol/Dust) Skin Dermal Contact Source->Skin Settling/Contact Eye Ocular Contact Source->Eye Airborne Dust Resp Inhalation Source->Resp Inspiration SkinIrrit Epidermal Inflammation (H315: Skin Irrit. 2) Skin->SkinIrrit Penetration EyeIrrit Corneal/Conjunctival Irritation (H319: Eye Irrit. 2) Eye->EyeIrrit Dissolution in Tears RespIrrit Mucosal Irritation & Cough (H335: STOT SE 3) Resp->RespIrrit Deposition

Figure 1: Mechanistic exposure pathways and corresponding GHS hazard outcomes.

Personal Protective Equipment (PPE) & Engineering Controls

To interrupt the exposure pathways outlined above, strict adherence to PPE is required[1][5]. The following table details the necessary equipment and the scientific causality behind each choice.

Table 1: PPE Requirements and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale & Causality
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of fine crystalline dust (MW ~182.22 g/mol ) which deposits in the upper respiratory tract, causing acute mucosal inflammation (H335)[1][4].
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Provides a chemical barrier against polar organic structures. Nitrile is required due to frequent co-handling with solvents like ethyl acetate during synthesis[1][5].
Eye Protection Snug-fitting Safety GogglesPrevents airborne micro-particles from dissolving in the aqueous tear film, which leads to severe conjunctival irritation (H319)[4][5].
Body Protection Flame-resistant Lab CoatMitigates dermal exposure (H315) and prevents electrostatic discharge when handling powders[5].

Operational Protocol: Safe Handling & Weighing

When synthesizing PDE5 inhibitors, this pyrazole intermediate is frequently subjected to catalytic hydrogenation or amidation in solvents like ethyl acetate[1]. The following self-validating protocol ensures safe chemical transfer prior to reaction.

Step-by-Step Methodology:

  • Preparation & Flow Validation: Ensure the chemical fume hood is operational.

    • Self-Validation Check: Hold a delicate task wipe (e.g., Kimwipe) near the bottom of the sash opening. It should be visibly pulled inward, confirming negative pressure and adequate face velocity (typically 80-100 fpm).

  • PPE Donning: Put on a flame-resistant lab coat, snug-fitting safety goggles, an N95/P100 respirator, and double-layer nitrile gloves[1].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with a damp, lint-free cloth.

    • Causality: Dissipating static charge prevents the fine pyrazole powder from repelling off surfaces and aerosolizing into the breathing zone.

  • Chemical Transfer: Using a non-sparking, grounded spatula, slowly transfer the compound to a pre-tared anti-static weigh boat[5].

  • Sealing & Integration: Immediately cap the reagent bottle. Transfer the weigh boat directly to the reaction vessel (e.g., containing ethyl acetate) within the confines of the fume hood[1].

  • Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., 70% ethanol or water) to capture residual micro-dust before doffing PPE[5].

Operational_Workflow Start 1. Pre-Operation Verify SDS & Fume Hood Flow PPE 2. Don PPE N95/P100, Nitrile, Goggles Start->PPE Transfer 3. Chemical Transfer Use Non-Sparking Spatula PPE->Transfer Process 4. Synthesis/Reaction (e.g., Sildenafil Intermediate) Transfer->Process Spill Spill Detected? Process->Spill Contain 5a. Containment Apply Damp Inert Absorbent Spill->Contain Yes Clean 5b. Decontamination Wash Surfaces & Doff PPE Spill->Clean No Dispose 6. Hazardous Waste EPA/RCRA Compliant Disposal Contain->Dispose Dispose->Clean

Figure 2: Standard operating procedure (SOP) workflow for handling and spill response.

Spill Response & Disposal Plan

In the event of an accidental release, immediate containment is critical to prevent respiratory exposure[5].

Step-by-Step Spill Mitigation:

  • Evacuation & Assessment: If a spill occurs outside the localized exhaust ventilation (fume hood), immediately evacuate personnel from the immediate area and allow airborne dust to settle[5].

  • Containment (No Dry Sweeping): Do not use a broom or dry brush.

    • Causality: Dry sweeping mechanically aerosolizes the pyrazole derivative, drastically increasing the risk of inhalation (H335) and ocular contact (H319).

  • Neutralization/Absorption: Gently cover the spilled powder with an inert, damp absorbent material (e.g., wet sand or a commercial spill pad lightly dampened with water)[5].

  • Collection: Use a non-sparking scoop to collect the absorbent-chemical mixture[5].

  • Disposal: Place the collected material in a chemically compatible, sealable high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Solid Waste - Pyrazole Derivative (Irritant)"[5].

  • Validation: Visually inspect the area under bright lighting to ensure no off-white powder remains. Wash the surface with copious amounts of water and soap to remove trace residues[5].

References

  • Title: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide API Intermediate Manufacturers Source: Apicule URL: [Link]

Sources

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